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D,L-Carbidopa Methyl Ester N-Cyclohexylidene Documentation Hub

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  • Product: D,L-Carbidopa Methyl Ester N-Cyclohexylidene

Core Science & Biosynthesis

Foundational

D,L-Carbidopa Methyl Ester N-Cyclohexylidene chemical structure and properties

The following technical guide provides an in-depth analysis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical synthetic intermediate and pharmacopeial impurity associated with the production of Carbidopa. Role...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical synthetic intermediate and pharmacopeial impurity associated with the production of Carbidopa.

Role: Synthetic Intermediate & Pharmacopeial Impurity (EP Impurity D) CAS (Racemate): 91431-01-5 | CAS (S-Isomer): 934371-48-9[1]

Executive Summary & Context

D,L-Carbidopa Methyl Ester N-Cyclohexylidene is a sterically hindered hydrazine derivative. In the pharmaceutical industry, it serves two distinct but related roles:

  • Key Synthetic Intermediate: It is the primary product of the "Oxaziridine Route" for Carbidopa synthesis. Unlike traditional hydrazine syntheses, this route uses 3,3-pentamethylene oxaziridine to electrophilically aminate L-Methyldopa methyl ester. The cyclohexylidene group acts as a simultaneous protecting group for the labile hydrazine moiety.

  • Critical Quality Attribute (CQA): It is monitored as Impurity D in the European Pharmacopoeia (EP) monograph for Carbidopa. Its presence indicates incomplete hydrolysis during the final deprotection step of the active pharmaceutical ingredient (API).

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a catechol (3,4-dihydroxyphenyl) core linked to a quaternary carbon. This carbon holds a methyl ester group, a methyl group, and a hydrazine nitrogen protected by a cyclohexylidene ring (a Schiff base-like structure).

PropertyData
IUPAC Name Methyl 2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.38 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in Methanol (MeOH), DMSO, Ethyl Acetate; Poorly soluble in water
LogP ~2.9 (Lipophilic due to cyclohexyl ring)
Melting Point Decomposes >140°C (typical for hydrazones)
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the cyclohexylidene protecting group (Right) and the catechol core (Left).

Caption: Structural segmentation of Carbidopa Methyl Ester N-Cyclohexylidene showing the core pharmacophore and the lipophilic protecting group.

Synthesis Mechanism: The Oxaziridine Route

The most sophisticated synthesis of Carbidopa avoids the use of toxic hydrazine gas by employing 3,3-pentamethylene oxaziridine . This reagent acts as an electrophilic source of nitrogen.

Reaction Workflow
  • Substrate: L-Methyldopa Methyl Ester (free base).

  • Reagent: 3,3-Pentamethylene Oxaziridine (derived from cyclohexanone and ammonia/oxidant).

  • Mechanism: The amine of the methyldopa attacks the nitrogen of the oxaziridine ring. The ring opens, transferring the nitrogen and the cyclohexylidene group to the substrate.

  • Result: Formation of the target Carbidopa Methyl Ester N-Cyclohexylidene .

Pathway Diagram

Synthesis_Pathway Substrate L-Methyldopa Methyl Ester (Starting Material) Reaction Electrophilic Amination Solvent: Toluene/DCM Temp: 20-40°C Substrate->Reaction Reagent 3,3-Pentamethylene Oxaziridine (Electrophilic Aminating Agent) Reagent->Reaction Target TARGET INTERMEDIATE: D,L-Carbidopa Methyl Ester N-Cyclohexylidene Reaction->Target N-N Bond Formation Hydrolysis Acid Hydrolysis (HCl / Heat) Target->Hydrolysis API Carbidopa (API) (Deprotected) Hydrolysis->API Byproduct Cyclohexanone (Recycled) Hydrolysis->Byproduct

Caption: The "Oxaziridine Route" synthesis pathway, highlighting the target compound as the stable intermediate before final hydrolysis.

Experimental Protocols

A. Synthesis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene

Note: This protocol produces the racemic mixture if starting from racemic methyldopa. Use L-isomer starting material for the chiral impurity standard.

Reagents:

  • D,L-Methyldopa Methyl Ester: 10.0 g (44.4 mmol)

  • 3,3-Pentamethylene Oxaziridine: 6.5 g (51.0 mmol, 1.15 eq)

  • Dichloromethane (DCM): 100 mL

  • Toluene (crystallization)

Step-by-Step Methodology:

  • Dissolution: Charge D,L-Methyldopa Methyl Ester into a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Add DCM (100 mL) and stir until fully dissolved.

  • Amination: Add 3,3-Pentamethylene Oxaziridine in a single portion. The reaction is slightly exothermic; maintain temperature between 20–25°C using a water bath if necessary.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Silica, MeOH:DCM 1:9). The starting amine spot (lower Rf) should disappear, replaced by the less polar hydrazone product (higher Rf).

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 35°C) to yield a viscous yellow oil.

  • Crystallization: Add Toluene (30 mL) to the oil and heat to 50°C to dissolve. Cool slowly to 0–5°C with stirring. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold toluene (2 x 10 mL), and dry under vacuum at 40°C.

    • Expected Yield: ~85–90%

    • Purity: >95% (HPLC)

B. Analytical Method (HPLC) for Impurity Detection

To validate the presence of this compound in Carbidopa bulk drug, use the following pharmacopeial-aligned method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 2.7 (0.05 M KH₂PO₄ adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-25 min: 5% -> 60% B; 25-30 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Retention Time (RT) Carbidopa: ~6 min
Relative RT (RRT) Impurity D (Target): ~2.5 - 2.8 (Elutes much later due to lipophilicity)

Critical Quality Attributes & Stability

Why monitor this compound?

  • Toxicity: Hydrazines and hydrazones can be genotoxic. While Carbidopa itself is a hydrazine, the lipophilic nature of the cyclohexylidene derivative allows it to cross biological membranes more readily, potentially altering the toxicity profile.

  • Process Control: The presence of this impurity indicates insufficient hydrolysis . If the acid hydrolysis step (Step 4 in the diagram) is cut short or performed at too low a temperature (<80°C), this intermediate will persist.

  • Stability: The compound is stable in solid form but hydrolyzes slowly in acidic aqueous solutions to release cyclohexanone and Carbidopa methyl ester. In basic conditions, it is relatively stable.

References

  • European Directorate for the Quality of Medicines (EDQM). Carbidopa Monograph 0755. European Pharmacopoeia (Ph. Eur.).

  • Karady, S., et al. (1971). "Stereospecific synthesis of the decarboxylase inhibitor (S)-alpha-hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid (Carbidopa)." Journal of Organic Chemistry, 36(14), 1949-1951.

  • World Intellectual Property Organization (WIPO). (2007). Process for the preparation of Carbidopa.[2][3][4][5][6][7][8][9][10] Patent WO2007042848. (Describes the oxaziridine route and isolation of the N-cyclohexylidene intermediate).

  • PubChem. Carbidopa Impurity D (Compound Summary). National Library of Medicine.

Sources

Exploratory

Technical Guide: The N-Cyclohexylidene Route in Carbidopa Synthesis

The following technical guide details the role of the N-Cyclohexylidene intermediate in the synthesis of Carbidopa. This document is structured for researchers and process chemists, focusing on the mechanistic rationale,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the N-Cyclohexylidene intermediate in the synthesis of Carbidopa. This document is structured for researchers and process chemists, focusing on the mechanistic rationale, experimental protocols, and critical process parameters that define this stereoselective route.

Focus: Electrophilic N-Amination via 3,3-Pentamethylene Oxaziridine Content Type: Process Chemistry Whitepaper

Executive Summary

The synthesis of Carbidopa (L-α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionic acid) presents a unique challenge: introducing a hydrazine moiety onto a chiral center without causing racemization or forming unstable azo impurities.[1] Traditional routes, such as the Strecker synthesis, often yield racemates requiring costly resolution steps.

The N-Cyclohexylidene intermediate represents a breakthrough in process chemistry, utilizing electrophilic N-amination of L-α-methyldopa methyl ester. By employing 3,3-pentamethylene oxaziridine , chemists can transfer a nitrogen atom directly to the amine of the starting material. The resulting hydrazine is immediately "trapped" as a stable, crystalline cyclohexylidene hydrazone (Schiff base). This strategy preserves the optical purity of the L-isomer and allows for the isolation of a high-purity intermediate, significantly simplifying the downstream purification of the final API.

Mechanistic Rationale

The Challenge: Hydrazine Instability and Chirality

Direct hydrazine introduction often involves nucleophilic substitution (e.g., displacing a halide), which typically proceeds with inversion of configuration (Walden inversion) or partial racemization. Furthermore, free hydrazines are prone to oxidation and dimerization.

The Solution: Electrophilic Amination

The N-Cyclohexylidene route circumvents these issues by using L-α-methyldopa methyl ester as a nucleophile and 3,3-pentamethylene oxaziridine as an electrophilic aminating agent.

  • Stereoretention: The reaction occurs at the nitrogen atom, leaving the chiral carbon center (

    
    -carbon) untouched. The configuration of the L-methyldopa is fully retained.
    
  • In-Situ Protection: The amination generates a hydrazine species and a cyclohexanone byproduct (from the oxaziridine ring opening). These two species spontaneously condense to form the N-Cyclohexylidene hydrazone .

  • Crystallinity: Unlike the oily free hydrazine esters, the N-Cyclohexylidene intermediate is a solid, allowing for purification by crystallization, which effectively rejects side products before the final hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the transformation from L-Methyldopa Methyl Ester to Carbidopa via the N-Cyclohexylidene intermediate.[2]

CarbidopaSynthesis Start L-alpha-Methyldopa Methyl Ester Intermed N-Cyclohexylidene Intermediate (Crystalline Schiff Base) Start->Intermed Electrophilic N-Amination (Toluene, Reflux) Reagent 3,3-Pentamethylene Oxaziridine Reagent->Intermed Hydrolysis Acid Hydrolysis (HCl) Intermed->Hydrolysis Deprotection Product Carbidopa (Pure L-Isomer) Hydrolysis->Product Yields API Byproduct Cyclohexanone (Recyclable) Hydrolysis->Byproduct Releases Protecting Group

Caption: Stereoselective synthesis pathway of Carbidopa via the N-Cyclohexylidene intermediate, highlighting the conservation of chirality and byproduct recycling.

Experimental Protocol

This protocol is based on the optimized industrial workflow described in Patent WO2007042848 and related process chemistry literature. It is designed to be a self-validating system where the isolation of the crystalline intermediate confirms the success of the amination step.

Materials
  • Substrate: L-α-methyldopa methyl ester (free base).

  • Reagent: 3,3-Pentamethylene oxaziridine (can be prepared from cyclohexanone, ammonia, and sodium hypochlorite or purchased).

  • Solvent: Toluene (preferred for azeotropic water removal if necessary, though the reaction is anhydrous).

  • Acid: Concentrated Hydrochloric Acid (37%).

Step-by-Step Methodology
Phase 1: Formation of the N-Cyclohexylidene Intermediate[3][4]
  • Dissolution: Charge a reaction vessel with L-α-methyldopa methyl ester (1.0 eq) and Toluene (10 volumes). Heat to 40–50°C to ensure complete dissolution.

  • Addition: Add 3,3-pentamethylene oxaziridine (1.1–1.2 eq) to the solution.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature below 60°C to prevent decomposition of the oxaziridine.

  • Reaction: Stir the mixture at 80–90°C for 2–4 hours.

    • Mechanism Check: The oxaziridine transfers the -NH group, generating the hydrazine. The byproduct cyclohexanone immediately condenses with the hydrazine to form the Schiff base.

  • Work-up: Cool the reaction mixture to 0–5°C. The N-Cyclohexylidene intermediate ((+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester) will precipitate.

  • Filtration: Filter the solid and wash with cold toluene.

    • Validation Point: The wet cake should be a white to off-white crystalline solid. A melting point check (approx. 125-130°C) confirms identity.

Phase 2: Hydrolysis to Carbidopa[1][2][5]
  • Suspension: Suspend the wet cake from Phase 1 in Water (5 volumes).

  • Acidification: Slowly add Concentrated HCl until pH < 1.

  • Hydrolysis: Heat the mixture to 95–100°C for 3–6 hours.

    • Chemistry: This step hydrolyzes both the methyl ester (to the acid) and the cyclohexylidene hydrazone (releasing free hydrazine and cyclohexanone).

  • Separation: Cyclohexanone will steam distill out or form an oil layer. Remove the cyclohexanone (can be extracted with dichloromethane if not distilled).

  • Isolation: Adjust the pH of the aqueous phase to the isoelectric point of Carbidopa (approx. pH 4.5–5.0) using a base (e.g., NaOH or Ammonia).

  • Crystallization: Cool to 0–5°C. Carbidopa monohydrate precipitates. Filter, wash with water/acetone, and dry.

Critical Process Parameters (CPP) & Data

The following table summarizes the key parameters that influence yield and impurity profiles.

ParameterOptimal RangeImpact of Deviation
Oxaziridine Stoichiometry 1.1 – 1.2 eq< 1.0 eq: Incomplete conversion, residual methyldopa. > 1.5 eq: Formation of bis-aminated side products.
Reaction Temperature (Step 1) 80°C – 90°C< 70°C: Slow kinetics, incomplete Schiff base formation. > 100°C: Thermal degradation of oxaziridine.
Hydrolysis pH < 1.0> 1.0: Incomplete ester hydrolysis; slower removal of cyclohexylidene group.
Isolation pH (Final) 4.5 – 5.0Deviations: Significantly reduce yield due to solubility of Carbidopa zwitterion.
Yield Comparison
Synthesis RouteTypical YieldOptical Purity (ee)Key Impurity
Strecker Synthesis 40–50%Requires ResolutionRacemates
Hydrazine Displacement 30–45%Variable (Inversion)Dimerized Azo species
N-Cyclohexylidene Route 70–80% > 99% Unreacted Methyldopa

Impurity Control Strategy

The N-Cyclohexylidene intermediate serves as a "purification firewall":

  • Rejection of Unreacted Amine: L-Methyldopa methyl ester is soluble in cold toluene, whereas the N-Cyclohexylidene intermediate crystallizes out. Filtration removes the starting material.

  • Prevention of Azo Compounds: Direct reaction with hydrazine often leads to oxidation, forming azo derivatives (

    
    ). The cyclohexylidene group protects the terminal nitrogen immediately upon formation, preventing oxidation.
    
  • Stereochemical Integrity: Since no bonds are broken or formed at the chiral center, the enantiomeric excess (ee) of the starting material is preserved.

References

  • Process for the preparation of carbidopa.
  • Stereospecific Synthesis of Carbidopa via N-Amination. Source: Karady, S., et al. Journal of Organic Chemistry, 36(14), 1949-1951. URL:[Link]

  • Method for synthesizing carbidopa (Process Improvement).
  • Kinetics of Schiff Base Formation of Carbidopa. Source:Bulletin of the Chemical Society of Japan, 75, 545. URL:[Link][6]

Sources

Foundational

Difference between D,L-Carbidopa Methyl Ester and L-Carbidopa intermediates

An In-Depth Technical Guide to the Core Differences Between D,L-Carbidopa Methyl Ester and L-Carbidopa Intermediates Abstract This technical guide provides a detailed examination of the critical distinctions between D,L-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between D,L-Carbidopa Methyl Ester and L-Carbidopa Intermediates

Abstract

This technical guide provides a detailed examination of the critical distinctions between D,L-Carbidopa Methyl Ester and L-Carbidopa, two key compounds in the manufacturing pathway of Carbidopa. L-Carbidopa is an essential peripheral dopa decarboxylase inhibitor, administered in combination with Levodopa (L-DOPA) for the management of Parkinson's disease.[1][2][3] Its therapeutic efficacy is entirely dependent on its specific stereochemistry. This guide, intended for researchers, chemists, and drug development professionals, elucidates the structural, functional, and synthetic differences between the racemic precursor, D,L-Carbidopa Methyl Ester, and the enantiomerically pure active pharmaceutical ingredient (API), L-Carbidopa. We will explore the synthetic rationale for using a racemic ester intermediate, the critical step of chiral resolution or asymmetric synthesis, and the analytical methodologies required to ensure the stereochemical purity of the final product.

Introduction: The Central Role of Stereochemistry in Parkinson's Therapy

The treatment of Parkinson's disease is primarily focused on replenishing dopamine levels in the brain.[4] Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier.[4] Therefore, its precursor, Levodopa (L-DOPA), is used.[5] However, L-DOPA is readily converted to dopamine in peripheral tissues by the enzyme DOPA decarboxylase (DDC), leading to significant side effects and reducing the amount of L-DOPA that reaches the brain.[1][6]

This is where Carbidopa plays its crucial role. Carbidopa is a potent inhibitor of peripheral DDC, but it does not cross the blood-brain barrier.[2] When co-administered with L-DOPA, it prevents the peripheral conversion of L-DOPA, thereby increasing its bioavailability in the central nervous system and allowing for a reduction in the required L-DOPA dosage by about 75%.[1]

Crucially, this inhibitory activity resides almost exclusively in the (S)- or Levo- enantiomer, known as L-Carbidopa.[7][8] The (R)-enantiomer (D-Carbidopa) is pharmacologically inactive and considered an impurity.[9] Consequently, the synthesis and quality control of L-Carbidopa must be exquisitely controlled to ensure enantiomeric purity, a process that begins with its key intermediates.

Core Technical Comparison: A Tale of Two Intermediates

The journey from starting materials to the final L-Carbidopa API involves several stages, often beginning with the synthesis of a racemic mixture that must later be resolved. D,L-Carbidopa Methyl Ester represents this unresolved, protected precursor, while L-Carbidopa is the final, deprotected, and enantiomerically pure molecule.

Chemical Structure

The fundamental differences lie in two key areas: the stereochemistry at the alpha-carbon and the presence of a methyl ester group.

  • D,L-Carbidopa Methyl Ester is a racemic mixture, meaning it contains an equal 50:50 mixture of the D-(R) and L-(S) enantiomers.[10][11] The carboxylic acid functional group is protected as a methyl ester. This esterification is a common strategy in organic synthesis to prevent the acidic proton of the carboxylic acid from interfering with subsequent reaction steps and to modify the molecule's solubility.

  • L-Carbidopa is the single, purified (S)-enantiomer.[7][] The methyl ester group has been hydrolyzed to reveal the free carboxylic acid, which is essential for the molecule's final form and function.

G cluster_0 D,L-Carbidopa Methyl Ester (Racemic) cluster_1 L-Carbidopa (S-enantiomer) a a b b

Caption: Molecular structures of racemic D,L-Carbidopa Methyl Ester and L-Carbidopa.

Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties, which are critical for their handling, synthesis, and analysis.

PropertyD,L-Carbidopa Methyl EsterL-Carbidopa
Stereochemistry Racemic (mixture of R and S enantiomers)Enantiomerically Pure (S-enantiomer)
Functional Group Methyl EsterCarboxylic Acid
Molecular Formula C₁₁H₁₆N₂O₄[13][14]C₁₀H₁₄N₂O₄[7][]
Molecular Weight ~240.26 g/mol [13][14]~226.23 g/mol [7][]
CAS Number 91431-01-5 (for the racemate)[13][14]28860-95-9 (for the S-enantiomer)[7][8][]
Role Unresolved synthetic intermediateActive Pharmaceutical Ingredient (API)

The Synthetic Bridge: From Racemic Ester to Chiral API

The conversion of a racemic intermediate like D,L-Carbidopa Methyl Ester into the enantiopure L-Carbidopa is a cornerstone of the manufacturing process. This can be achieved through two primary strategies: classical resolution or modern asymmetric synthesis.

Route 1: Racemic Synthesis and Chiral Resolution

This traditional and widely-used approach involves three main phases:

  • Synthesis of the Racemate: Starting materials are used to construct the basic carbidopa backbone, resulting in the racemic D,L-Carbidopa Methyl Ester. The ester group serves as a protecting group.

  • Chiral Resolution: This is the most critical step. The racemic ester is reacted with a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the resolving agent is removed to yield the desired L-Carbidopa Methyl Ester.

  • Hydrolysis: The isolated L-Carbidopa Methyl Ester undergoes hydrolysis (typically acid-catalyzed) to cleave the methyl ester and yield the final L-Carbidopa API.[15][16]

Sources

Exploratory

Carbidopa EP Impurity D: Chemical Identification &amp; Technical Analysis

Topic: Carbidopa EP Impurity D chemical identification and synonyms Content Type: In-depth technical guide Executive Summary In the high-precision landscape of pharmaceutical impurity profiling, Carbidopa EP Impurity D r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbidopa EP Impurity D chemical identification and synonyms Content Type: In-depth technical guide

Executive Summary

In the high-precision landscape of pharmaceutical impurity profiling, Carbidopa EP Impurity D represents a critical process-related impurity. Unlike degradation products formed via oxidation (e.g., methyldopa) or hydrolysis, Impurity D is a stable intermediate arising from specific synthetic routes involving hydrazine formation.

This guide provides a definitive technical breakdown of Carbidopa EP Impurity D, detailing its chemical identity, formation mechanism via the oxaziridine pathway, and validated analytical strategies for its detection.

Chemical Identification & Nomenclature

Accurate identification is the prerequisite for any compliance workflow. Carbidopa EP Impurity D is chemically distinct due to the presence of a cyclohexylidene protecting group and a methyl ester moiety, rendering it significantly more lipophilic than the parent API.

Core Identity Data
ParameterTechnical Specification
EP Name Carbidopa Impurity D
Chemical Name (IUPAC) Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
CAS Number 934371-48-9
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.38 g/mol
Appearance Off-white to beige solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (unlike Carbidopa)
Synonyms & Cross-Reference

Researchers often encounter this impurity under varying designations depending on the supplier or regulatory context.

  • Synonym 1: (S)-Carbidopa Methyl Ester N-Cyclohexylidene

  • Synonym 2: Cyclohexylidene Carbidopa Methyl Ester

  • Synonym 3: Methyl (S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

  • Context: It is the unhydrolyzed intermediate of the Carbidopa synthesis.

Formation & Origin: The Oxaziridine Pathway

Understanding the origin of Impurity D requires analyzing the industrial synthesis of Carbidopa. Unlike oxidative degradants, Impurity D is a "carryover" impurity from the 3,3-pentamethylene oxaziridine synthesis route.

The Mechanism
  • Starting Material: The process begins with L-α-methyldopa methyl ester .[1][2]

  • Hydrazine Formation: To introduce the hydrazine group (–NHNH₂), the starting material is reacted with 3,3-pentamethylene oxaziridine . This reagent is derived from cyclohexanone.

  • Intermediate Formation (Impurity D): The reaction yields the protected intermediate: Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate .

    • Note: This is Carbidopa EP Impurity D.

  • Hydrolysis (The Critical Step): The intermediate undergoes acid hydrolysis to remove the cyclohexylidene group (releasing cyclohexanone) and the methyl ester group (releasing methanol), yielding the final Carbidopa API.

  • Impurity Carryover: If the hydrolysis is incomplete or purification is insufficient, the intermediate (Impurity D) remains in the final drug substance.

Synthesis Pathway Visualization

The following diagram illustrates the specific chemical flow where Impurity D is generated and how it relates to the API.

Carbidopa_Synthesis_Pathway Start L-alpha-Methyldopa Methyl Ester ImpurityD INTERMEDIATE (Carbidopa EP Impurity D) [CAS: 934371-48-9] Start->ImpurityD + Reagent Reagent 3,3-Pentamethylene Oxaziridine Reagent->ImpurityD Hydrolysis Acid Hydrolysis (Deprotection) ImpurityD->Hydrolysis Process Step API CARBIDOPA API (Final Product) ImpurityD->API Incomplete Hydrolysis (Impurity Carryover) Hydrolysis->API Complete Reaction Byproducts Cyclohexanone + Methanol Hydrolysis->Byproducts Released Groups

Caption: Synthesis pathway showing Impurity D as the key intermediate. Incomplete hydrolysis leads to its presence in the final API.

Analytical Strategy & Detection

Due to the structural differences between Carbidopa (zwitterionic, polar) and Impurity D (esterified, lipophilic), standard Reverse Phase HPLC (RP-HPLC) provides excellent resolution.

Chromatographic Behavior
  • Carbidopa: Elutes early (low retention) due to high polarity and zwitterionic nature.

  • Impurity D: Elutes late (high retention). The presence of the cyclohexyl ring and the methyl ester drastically increases hydrophobicity (LogP shift).

  • Relative Retention Time (RRT): While Carbidopa is typically defined at RRT 1.0, Impurity D will exhibit an RRT > 1.5 (often > 2.0 depending on gradient), appearing in the "wash" or late gradient phase of the chromatogram.

Recommended HPLC Protocol (EP Aligned)

This protocol is derived from standard pharmacopoeial principles for Carbidopa impurity profiling.

ParameterCondition
Column C18 (Octylsilyl silica), 250 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent)
Mobile Phase A Phosphate Buffer (pH 2.5 - 3.0)
Mobile Phase B Methanol or Acetonitrile
Gradient Initial: High Aqueous (95% A) → Ramp to High Organic (60-80% B) to elute Impurity D
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Characteristic catechol absorption)
Temperature 25°C
Analytical Workflow Diagram

This decision tree guides the identification process for an unknown peak suspected to be Impurity D.

Analytical_Workflow Sample Unknown Impurity Peak (Late Eluting) RRT_Check Check RRT vs Carbidopa (Is RRT > 1.5?) Sample->RRT_Check UV_Spec UV Spectrum Analysis (PDA Detector) RRT_Check->UV_Spec Yes OtherImp Suspect Other Impurity (e.g., Dimers) RRT_Check->OtherImp No (Early Eluting) MassSpec LC-MS Confirmation (m/z 321 [M+H]+) UV_Spec->MassSpec Matches Catechol Profile (280nm) Identity Confirm Identity: Carbidopa EP Impurity D MassSpec->Identity Mass Matches 320.38 Da

Caption: Analytical decision tree for confirming Carbidopa EP Impurity D using RRT and Mass Spectrometry.

Regulatory & Safety Context

  • Classification: Impurity D is a Process-Related Impurity .

  • Control Strategy: Because it contains a hydrazine moiety (structural alert), it must be strictly controlled. However, as an intermediate, it is typically controlled via "carryover" limits in the API specification.

  • Usage: The isolated compound (CAS 934371-48-9) is available strictly for R&D use as a Reference Standard (RS) for system suitability and method validation. It is not for human consumption.[3]

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) , "Carbidopa Monograph," European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • World Intellectual Property Organization (WIPO) , Patent WO2007042848A2, "Process for the preparation of carbidopa," Egis Gyogyszergyar Nyrt, 2007.

  • National Center for Biotechnology Information (NCBI) , PubChem Compound Summary for CAS 934371-48-9.

  • United States Pharmacopeia (USP) , "Carbidopa Monograph - Related Compounds," USP-NF.

Sources

Foundational

Technical Monograph: Methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl) propanoate

This technical guide characterizes Methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl) propanoate , a specialized hydrazone-stabilized derivative of the 3,4-dihydroxyphenylalanine (DOPA) class. Based on i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes Methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl) propanoate , a specialized hydrazone-stabilized derivative of the 3,4-dihydroxyphenylalanine (DOPA) class.

Based on its chemical structure, this molecule is the des-methyl analog of Carbidopa Impurity D . While Carbidopa (and its impurities) typically possesses an


-methyl group to prevent metabolism by monoamine oxidase (MAO), the title compound lacks this methylation, structurally aligning it as a hydrazinyl-analog of Levodopa Methyl Ester  protected by a cyclohexanone Schiff base.

Classification: Hydrazone-Stabilized Catecholamine / DOPA Decarboxylase Inhibitor Precursor Context: Drug Development (Prodrug Design) & Impurity Profiling (CMC)

Part 1: Chemical Architecture & Physicochemical Profile

This molecule represents a "double-prodrug" strategy applied to a hydrazine-based dopaminergic modulator. It features two distinct protective groups: a methyl ester masking the carboxylic acid and a cyclohexylidene hydrazone masking the hydrazine moiety.

Structural Analysis

The core scaffold is a propanoate backbone substituted with a catechol ring (3,4-dihydroxyphenyl). The critical functional modification is at the C2 position, where the standard amino group of Levodopa is replaced by a 2-cyclohexylidenehydrazinyl group.

  • Hydrazone Linker (

    
    ):  The condensation of cyclohexanone with the hydrazine nitrogen creates a lipophilic "cap." This prevents premature oxidation of the hydrazine and significantly increases the molecule's 
    
    
    
    (lipophilicity), potentially enhancing Blood-Brain Barrier (BBB) or intestinal permeability compared to the free hydrazine.
  • Des-methyl Conformation: Unlike Carbidopa, this molecule lacks the

    
    -methyl group. This suggests it may be a substrate for transaminases or possess a distinct metabolic profile, potentially acting as a transient inhibitor of DOPA Decarboxylase (DDC) before being metabolized.
    
Calculated Physicochemical Data

Note: As a specialized analog, these values are calculated based on the specific stoichiometry of the title compound (Des-methyl Carbidopa Impurity).

PropertyValue (Calculated)Significance
Formula

Distinct from Carbidopa Impurity D (

)
Molecular Weight 306.36 g/mol Optimal range for CNS drug delivery (<500 Da)
H-Bond Donors 3 (Catechol -OH, Hydrazine -NH)Moderate polarity; facilitates receptor binding
H-Bond Acceptors 5Includes ester carbonyl and hydrazone nitrogen
Predicted

~2.1 - 2.5Highly lipophilic compared to L-DOPA (

)
Stereochemistry (2S)Retains the L-configuration essential for biological recognition

Part 2: Synthesis & Impurity Origins

In a pharmaceutical context, this compound most frequently arises as a Process-Related Impurity during the synthesis of Carbidopa or as a deliberate Prodrug Target .

Formation Pathway (Impurity Scenario)

In the industrial synthesis of Carbidopa, if the


-methylation step is incomplete or if the starting material (3,4-dimethoxybenzyl hydrazine) is contaminated with des-methyl precursors, the subsequent esterification and protection steps will yield this des-methyl analog.
Synthetic Workflow (Prodrug Design)

To deliberately synthesize this molecule for research:

  • Esterification: Acid-catalyzed reaction of Hydrazino-DOPA (or its protected precursor) with Methanol.

  • Schiff Base Formation: Condensation of the hydrazine tail with Cyclohexanone under dehydrating conditions.

SynthesisPathway Start Hydrazino-DOPA Analog (Des-methyl Carbidopa) Step1 Esterification (MeOH / H+) Start->Step1 Inter Methyl Hydrazino-Propanoate Step1->Inter - H2O Step2 Condensation (Cyclohexanone) Inter->Step2 Final Target Molecule (Cyclohexylidene Hydrazone) Step2->Final - H2O (Dehydration) Impurity Carbidopa Synthesis (Missing Methylation) Impurity->Start Side Reaction

Figure 1: Synthetic pathway illustrating the formation of the title compound via esterification and hydrazone condensation.

Part 3: Analytical Protocol (HPLC-UV/MS)

Distinguishing this molecule from the methylated Carbidopa Impurity D requires high-resolution chromatography, as their retention times are similar due to the dominant lipophilicity of the cyclohexylidene group.

Chromatographic Conditions (Reverse Phase)
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Catechol absorption) and MS (ESI+).

Mass Spectrometry Identification
  • Target Ion

    
    :  307.36 m/z.
    
  • Differentiation:

    • Title Compound: m/z 307.36

    • Carbidopa Impurity D: m/z 321.38 (+14 Da due to

      
      -methyl).
      
  • Fragmentation Pattern: Look for the loss of the cyclohexylidene group (

    
    ) and the methyl ester (
    
    
    
    ).

Part 4: Biological Implications & Mechanism[5]

As a research compound, this molecule acts as a pro-drug that liberates a hydrazine-based inhibitor. The cyclohexylidene group serves as a "metabolic timer," hydrolyzing in the aqueous environment of the cytosol or via non-specific hydrolases.

Metabolic Activation Pathway

Upon administration, the molecule undergoes a two-step activation:

  • Hydrolysis of Hydrazone: The cyclohexanone is cleaved, exposing the reactive hydrazine group.

  • Ester Hydrolysis: Esterases cleave the methyl group, regenerating the free acid (active form).

Metabolism cluster_activation In Vivo Activation (Liver/Plasma) Prodrug Title Compound (Lipophilic Prodrug) Step1 Hydrazone Hydrolysis (pH < 7.4 / Hydrolase) Prodrug->Step1 Intermediate Methyl Hydrazino-DOPA (Unstable Intermediate) Step1->Intermediate Byproduct Cyclohexanone (Excreted) Step1->Byproduct Step2 Esterase Cleavage Intermediate->Step2 Active Des-methyl Carbidopa Analog (Active DDC Inhibitor) Step2->Active

Figure 2: Metabolic activation pathway showing the liberation of the active hydrazine species and cyclohexanone byproduct.

Toxicology & Safety Note
  • Hydrazine Risk: The hydrolysis product contains a free hydrazine moiety (

    
    ). Hydrazines are known to be potentially genotoxic and hepatotoxic. In drug design, this risk must be balanced against therapeutic efficacy (as seen in Carbidopa, which is a hydrazine).
    
  • Handling: Treat as a suspected carcinogen and sensitizer. Use full PPE (gloves, respirator) during weighing and dissolution.

References

  • PubChem. (2025).[1] Alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl (Carbidopa Impurity D).[1] National Library of Medicine.[2] [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Carbidopa Monograph: Impurity Profiling. European Directorate for the Quality of Medicines. [Link]

  • Di Stefano, A., et al. (2010). Design, synthesis and biological evaluation of L-Dopa amide derivatives as potential prodrugs for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Stereochemistry of Carbidopa Methyl Ester N-Cyclohexylidene Racemates: A Technical Guide

Executive Summary This technical guide addresses the stereochemical handling of Carbidopa Methyl Ester N-Cyclohexylidene (CME-NC), a critical lipophilic intermediate in the synthesis of Carbidopa. While Carbidopa (an inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stereochemical handling of Carbidopa Methyl Ester N-Cyclohexylidene (CME-NC), a critical lipophilic intermediate in the synthesis of Carbidopa. While Carbidopa (an inhibitor of aromatic L-amino acid decarboxylase) requires the (


)-configuration to function therapeutically in Parkinson’s disease management, process streams often generate the racemic ester intermediate due to non-stereoselective hydrazination or racemization conditions.

This document outlines the molecular architecture of the racemate, strategies for its enzymatic and chemical resolution, and the analytical protocols required to validate enantiomeric excess (


).

Molecular Architecture & Stereochemical Challenges

The Chiral Center

The pharmacological activity of Carbidopa resides in the


-methyl group at the chiral center. In the CME-NC intermediate, this center is sterically crowded, flanked by:
  • A Methyl Ester moiety (hydrolyzable).[1][2][3][4]

  • A 3,4-Dihydroxybenzyl side chain (catechol).

  • An

    
    -Methyl  group.[1][4][5][6][7]
    
  • An N-Cyclohexylidene hydrazinyl group (Schiff base).

Role of the N-Cyclohexylidene Group

The N-cyclohexylidene group is not merely a protecting group; it is a stereochemical lever .

  • Steric Bulk: The cyclohexyl ring increases the molecular volume, enhancing the discrimination capability of chiral stationary phases (HPLC) and enzymes during resolution.

  • Prevention of Cyclization: Free hydrazines in

    
    -methyl amino acid esters are prone to intramolecular cyclization to form lactams or tetrahydroisoquinolines. The Schiff base locks the nitrogen lone pair, preventing these side reactions.
    
  • Crystallinity: The lipophilic nature of the cyclohexylidene moiety promotes crystallization in non-polar solvents, facilitating diastereomeric purification.

Synthesis & Racemization Dynamics[7]

The racemate is typically formed via the Strecker synthesis or non-selective hydrazination of


-methyl-DOPA derivatives.
Formation Pathway

The synthesis of the racemate generally follows the condensation of racemic


-methyl-DOPA methyl ester with cyclohexanone, or the hydrazination of the corresponding amino ester followed by Schiff base formation.
Visualization of Synthesis & Resolution

The following diagram illustrates the formation of the racemate and the subsequent enzymatic kinetic resolution (EKR) pathway.

Carbidopa_Resolution_Pathway Start Racemic alpha-Methyl DOPA Methyl Ester Step1 Hydrazination & Cyclohexanone Condensation Start->Step1 Synthesis Racemate Racemic CME-NC (Target Intermediate) Step1->Racemate Yields Racemate Enzyme Enzymatic Kinetic Resolution (Lipase/Esterase) Racemate->Enzyme Stereoselective Hydrolysis S_Path (S)-Acid Derivative (Precipitates/Aqueous Phase) Enzyme->S_Path Hydrolysis of (S)-isomer R_Path (R)-CME-NC Ester (Remains in Organic Phase) Enzyme->R_Path (R)-isomer Unreacted Final (S)-Carbidopa (Active API) S_Path->Final Deprotection & Purification

Figure 1: Synthesis and Enzymatic Resolution workflow for Carbidopa Methyl Ester N-Cyclohexylidene.

Resolution Strategies

Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is the preferred method for this intermediate due to the mild conditions that prevent catechol oxidation.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Aspergillus oryzae protease.

  • Mechanism: The enzyme stereoselectively hydrolyzes the methyl ester of the (

    
    )-enantiomer to the corresponding carboxylic acid (which becomes water-soluble or precipitates), leaving the (
    
    
    
    )-enantiomer as the unreacted ester in the organic layer.
  • Solvent System: A biphasic system (e.g., MTBE/Phosphate Buffer pH 7.0) or a water-saturated organic solvent is used. The lipophilicity of the N-cyclohexylidene group ensures the substrate remains dissolved in the organic phase, accessing the enzyme interface.

Chemical Resolution (Diastereomeric Salt Formation)

If enzymatic routes are unavailable, classical resolution using chiral acids is applicable.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Process: The racemic CME-NC is dissolved in methanol/acetone. Addition of L-DBTA results in the preferential crystallization of the (

    
    )-CME-NC 
    
    
    
    L-DBTA salt.

Analytical Validation Protocols

Accurate determination of Enantiomeric Excess (


) is non-negotiable.
Chiral HPLC Method

This method utilizes a polysaccharide-based stationary phase.[8] The N-cyclohexylidene group provides excellent


-

interaction sites for the chiral selector.
ParameterSpecification
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Catechol absorption)
Temperature 25°C
Retention Times (

)-Isomer: ~8.5 min (

)-Isomer: ~11.2 min (Confirm with standards)
X-Ray Crystallography (Absolute Configuration)

To validate the absolute configuration of a new batch of resolved crystals:

  • Crystal Growth: Slow evaporation of an Ethanol/Hexane (1:1) solution of the resolved ester.[7]

  • Space Group: Typically orthorhombic (

    
    ) for the pure enantiomer.
    
  • Validation: The presence of the heavy oxygen atoms allows determination of absolute configuration via anomalous dispersion if the crystal quality is high, though comparison to a known standard is routine.

Experimental Protocol: Enzymatic Resolution

Objective: Isolate (


)-Carbidopa precursor from Racemic CME-NC.
  • Preparation: Dissolve 10.0 g of Racemic CME-NC in 100 mL of Methyl tert-butyl ether (MTBE).

  • Buffer Addition: Add 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.2).

  • Enzyme Loading: Add 1.0 g of immobilized Candida antarctica Lipase B (e.g., Novozym 435).

  • Incubation: Stir vigorously at 30°C for 24 hours. Monitor conversion by HPLC.

  • Termination: Filter off the immobilized enzyme.

  • Separation:

    • Organic Layer: Contains the unreacted (

      
      )-CME-NC .
      
    • Aqueous Layer: Contains the hydrolyzed (

      
      )-acid  (active precursor).
      
  • Workup: Acidify the aqueous layer to pH 3.5 with dilute HCl to precipitate the (

    
    )-acid intermediate. Filter and dry.
    
  • Deprotection: Hydrolyze the Schiff base using dilute HCl/Heat to yield crude (

    
    )-Carbidopa.
    

Stereochemical Control Logic

The following diagram details the logic flow for determining the success of the resolution process.

Stereochem_Logic Sample Reaction Aliquot HPLC Chiral HPLC Analysis Sample->HPLC Decision Check ee% HPLC->Decision Continue Continue Stirring (Conversion < 45%) Decision->Continue ee < 95% Stop Stop Reaction (Conversion ~50%) Decision->Stop ee > 98% Over Over-hydrolysis (Loss of Yield) Decision->Over Conversion > 55%

Figure 2: Process Analytical Technology (PAT) logic for monitoring resolution.

References

  • Karady, S., et al. (1971). "Stereospecific Synthesis of (

    
    )-
    
    
    
    -hydrazino-
    
    
    -methyl-
    
    
    -(3,4-dihydroxyphenyl)propionic acid (Carbidopa)." Journal of Organic Chemistry. Link
  • Merck & Co., Inc. (2007). "Process for the preparation of Carbidopa." World Intellectual Property Organization, WO2007042848. Link

  • Soloshonok, V. A. (2002).
  • Veeprho. (2023). "N-Cyclohexylidene Carbidopa Methyl Ester Reference Standards." Veeprho Laboratories. Link

  • LGC Standards. "Stereochemical Purity of Carbidopa Impurities." Link

Sources

Foundational

Solubility &amp; Stability Profiling: D,L-Carbidopa Methyl Ester N-Cyclohexylidene in DMSO

Part 1: Executive Technical Summary D,L-Carbidopa Methyl Ester N-Cyclohexylidene represents a lipophilic, protected intermediate of the DOPA decarboxylase inhibitor Carbidopa. Unlike the zwitterionic parent compound (Car...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

D,L-Carbidopa Methyl Ester N-Cyclohexylidene represents a lipophilic, protected intermediate of the DOPA decarboxylase inhibitor Carbidopa. Unlike the zwitterionic parent compound (Carbidopa), which exhibits poor organic solubility, this derivative carries two key hydrophobic modifications: a methyl ester capping the carboxylic acid and a cyclohexylidene Schiff base protecting the hydrazine moiety.

These modifications fundamentally alter the solubility profile, transitioning the molecule from a polar solid to a highly lipophilic entity. While this enables high-concentration stock solutions in DMSO (Dimethyl Sulfoxide), it introduces critical stability vulnerabilities—specifically hydrolysis and catechol oxidation .

Core Profile:

  • Primary Solvent: Anhydrous DMSO (Recommended).

  • Solubility Potential: High (>100 mM estimated).

  • Critical Risk: The N-cyclohexylidene moiety is labile in the presence of water (hygroscopic DMSO) and acidic pH. The catechol group is prone to oxidation.

  • Application: Synthesis intermediate; lipophilic prodrug modeling.

Part 2: Physicochemical Context & Solubility Mechanism

To understand the solubility behavior, we must analyze the structural causality.

Structural Solvation Analysis
  • Lipophilicity Shift: The masking of the ionizable carboxylate and hydrazine groups significantly increases the LogP (Partition Coefficient). The cyclohexyl ring adds substantial hydrophobic bulk, facilitating van der Waals interactions with the non-polar methyl groups of DMSO.

  • Hydrogen Bonding: DMSO acts as a strong Hydrogen Bond Acceptor (HBA). The catechol hydroxyls (3,4-dihydroxy) serve as Hydrogen Bond Donors (HBD), creating a stable solvation shell.

  • Lattice Energy Disruption: The bulky cyclohexylidene group disrupts crystal packing compared to the planar stacking of Carbidopa, lowering the melting point and energy required for dissolution.

The Stability-Solubility Paradox

While DMSO is the thermodynamic solvent of choice, it poses kinetic risks. DMSO is hygroscopic.[1] Absorbed atmospheric water acts as a nucleophile, attacking the imine (C=N) bond of the cyclohexylidene group.

Degradation Pathway (Mechanism):

  • Hydrolysis: Water attacks the electrophilic carbon of the Schiff base

    
     Release of Cyclohexanone + Carbidopa Methyl Ester.
    
  • Oxidation: Dissolved oxygen in DMSO attacks the catechol

    
     Formation of Quinones (browning of solution).
    

Part 3: Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

A self-validating workflow to determine the exact solubility limit for your specific batch.

Reagents:

  • Compound: D,L-Carbidopa Methyl Ester N-Cyclohexylidene (Solid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Control: Carbidopa (Parent) for retention time reference.

Step-by-Step Methodology:

  • Preparation: Weigh 20 mg of compound into a 1.5 mL amber microcentrifuge tube (protects from light/oxidation).

  • Stepwise Addition: Add 100 µL Anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

    • Observation: If fully dissolved, solubility > 200 mg/mL.

    • Action: If undissolved, add DMSO in 50 µL increments, vortexing between additions, until clear.

  • Equilibration: Incubate the saturated suspension at 25°C for 4 hours with mild shaking (orbit shaker, 300 rpm).

  • Phase Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:1000 in Acetonitrile (NOT water, to prevent precipitation/hydrolysis) and analyze via HPLC-UV (280 nm).

Data Output Table:

ParameterValue (Target)Observation Criteria
Visual Solubility Clear, amber solutionNo particulates under 10x magnification.
Theoretical Max > 100 mMBased on lipophilic protection groups.
Dissolution Rate Fast (< 5 mins)Slow rate implies crystal polymorphism.
Protocol B: Stock Solution Storage & Handling

Preventing the "Silent Killer" of degradation.

  • Concentration: Prepare stocks at 10 mM to 50 mM . Higher concentrations are self-protective against oxidation (lower solvent-to-solute ratio).

  • Desiccation: Use DMSO from a fresh bottle or one stored with active molecular sieves (3Å or 4Å).

  • Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen gas before sealing.

  • Temperature: Store at -20°C or -80°C .

    • Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture via condensation. Aliquot immediately after preparation.

Part 4: Visualization of Stability & Workflow

Figure 1: Degradation Pathway in Wet DMSO

This diagram illustrates the chemical vulnerability of the compound in non-anhydrous conditions.

DegradationPathway Fig 1: Hydrolytic and Oxidative Degradation Mechanism in DMSO Compound Carbidopa Methyl Ester N-Cyclohexylidene Intermediate Hemiaminal Intermediate Compound->Intermediate Slow Equilibrium Water H2O (Hygroscopic DMSO) Water->Compound Nucleophilic Attack HydrolysisProduct Carbidopa Methyl Ester (Free Hydrazine) Intermediate->HydrolysisProduct Schiff Base Cleavage Cyclohexanone Cyclohexanone (Byproduct) Intermediate->Cyclohexanone Quinone Ortho-Quinone (Oxidation Product) HydrolysisProduct->Quinone O2 / pH > 7 (Browning)

Caption: Mechanism of Schiff base hydrolysis driven by moisture, leading to free hydrazine and subsequent catechol oxidation.

Figure 2: Solubility Profiling Workflow

Operational guide for preparing and validating stock solutions.

SolubilityWorkflow Start Solid Compound (Store at -20°C) Mix Dissolve to 50 mM Vortex / Sonicate (Low Heat) Start->Mix Solvent Anhydrous DMSO (Molecular Sieves) Solvent->Mix Check Visual Inspection Clear Solution? Mix->Check QC QC: LC-MS Purity Check (Confirm no Hydrolysis) Check->QC Yes Fail Add more DMSO (Re-calculate Conc.) Check->Fail No (Precipitate) Aliquot Aliquot into Amber Vials Single-use volumes QC->Aliquot Store Freeze at -80°C Aliquot->Store Fail->Mix

Caption: Step-by-step decision tree for the preparation and validation of stable stock solutions.

Part 5: Aqueous Dilution (The "Crash" Risk)

Researchers often dilute DMSO stocks into aqueous buffers (PBS, Media) for biological assays. This is the point of highest failure for lipophilic intermediates.

The Phenomenon: Upon dilution into water, the "solubility shield" of DMSO is stripped. The highly lipophilic cyclohexylidene and methyl ester groups interact poorly with water, leading to rapid micellar aggregation or precipitation .

Mitigation Strategy:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:10 in DMSO/Ethanol) before adding to buffer.

  • Carrier Proteins: Dilute into media containing BSA (Bovine Serum Albumin) or FBS. Albumin binds lipophilic small molecules, preventing precipitation and mimicking in vivo transport.

  • Maximum Tolerable Concentration: Expect aqueous solubility to be < 100 µM . Verify final assay concentrations via light scattering (DLS) or simply checking for turbidity.

References

  • Title: (S)
  • Schiff Base Stability

    • Title: Tuning the stability of alkoxyisopropyl protection groups (Mechanism of acetal/Schiff base hydrolysis).
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • DMSO Storage Guidelines

    • Title: Studies on repository compound stability in DMSO under various conditions.[1][2]

    • Source: Journal of Biomolecular Screening (PubMed).
    • URL:[Link]

  • Peptide/Intermediate Solubility: Title: Peptide Solubility Guidelines (Applicable to hydrophobic amino acid derivatives). Source: Bachem Technical Guides.

Sources

Exploratory

Thermodynamic stability of Carbidopa hydrazine intermediates

Thermodynamic Stability of Carbidopa Hydrazine Intermediates: A Technical Guide Part 1: The Thermodynamic Landscape of Carbidopa Synthesis 1.1 Executive Summary Carbidopa ((S)- -hydrazino-3,4-dihydroxy- -methylbenzenepro...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Carbidopa Hydrazine Intermediates: A Technical Guide

Part 1: The Thermodynamic Landscape of Carbidopa Synthesis

1.1 Executive Summary Carbidopa ((S)-


-hydrazino-3,4-dihydroxy-

-methylbenzenepropanoic acid) represents a unique challenge in process chemistry due to the coexistence of a catechol moiety and a hydrazine group on a sterically hindered

-carbon. The thermodynamic stability of its hydrazine intermediates is the critical quality attribute (CQA) governing both process safety and final drug purity.

The core thermodynamic tension in Carbidopa synthesis lies in the N-N bond . While essential for pharmacological activity (DOPA decarboxylase inhibition), this bond is thermodynamically labile, susceptible to oxidative cleavage and disproportionation. Successful synthesis requires navigating a "stability valley"—maintaining the N-N bond integrity during the high-energy stereochemical inversion step while preventing its premature degradation into toxic hydrazine (


) and 3,4-dihydroxyphenylacetone (DHPA).

1.2 The "Inversion" Step: A Thermodynamic Bottleneck The most technically demanding phase of Carbidopa synthesis is the introduction of the hydrazine moiety. This is typically achieved via a nucleophilic substitution on a D-iodo or D-bromo intermediate to yield the L-isomer (Carbidopa).

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Thermodynamic Barrier: The

    
    -methyl group creates significant steric hindrance, raising the activation energy (
    
    
    
    ) for the nucleophilic attack.
  • Process Consequence: To overcome this barrier, the reaction requires elevated temperatures and a large excess of hydrazine. This pushes the system closer to the thermal decomposition threshold of the hydrazine reagent itself, creating a narrow operating window.

Part 2: Chemical Stability & Degradation Pathways

2.1 The Hydrazone Advantage To mitigate the instability of the free hydrazine intermediate, modern processes often employ a cyclohexylidene protecting group .

  • Structure: (+) - (L) -2- (N' -cyclohexylidene-hydrazino) -3-(3,4-dihydroxyphenyl) -2-methyl propionic acid methyl ester.

  • Thermodynamic Benefit: The formation of the hydrazone (Schiff base) stabilizes the nitrogen lone pairs through conjugation with the cyclohexyl ring system, significantly increasing the

    
     (temperature of decomposition onset) compared to the free hydrazine.
    
  • Deprotection: Acidic hydrolysis removes the cyclohexylidene group. This step is endothermic and reversible; however, once the free hydrazine is exposed, it becomes susceptible to oxidative degradation.

2.2 Oxidative Cleavage (The Safety Critical Pathway) The primary degradation pathway for Carbidopa and its hydrazine intermediates is oxidative deamination.

  • Reactants: Carbidopa Intermediate +

    
     (or trace metal catalysts 
    
    
    
    ,
    
    
    ).
  • Products: 3,4-dihydroxyphenylacetone (DHPA) + Nitrogen gas (

    
    ) + Hydrazine (
    
    
    
    ).
  • Mechanism: The catechol ring can act as an internal redox cycler, reducing metal ions which then catalyze the radical cleavage of the N-N bond. This is a self-propagating radical chain reaction.

Part 3: Visualization of Reaction & Stability Logic

Diagram 1: Synthesis & Stereochemical Inversion This diagram illustrates the critical


 inversion from the D-iodo intermediate to the L-hydrazino structure, highlighting the steric challenge.

Carbidopa_Synthesis cluster_risk Thermodynamic Risk Zone Start L-Methyldopa (Precursor) Diazotization Diazotization & Halogenation Start->Diazotization D_Iodo D-Iodo Intermediate (Leaving Group Active) Diazotization->D_Iodo Retains Stereochemistry Transition Transition State (Steric Hindrance) D_Iodo->Transition + Hydrazine High Temp Hydrazine Hydrazine (N2H4) (Nucleophile) Hydrazine->Transition L_Carbidopa L-Carbidopa (Inverted Stereocenter) Transition->L_Carbidopa SN2 Inversion (D -> L)

Caption: Stereochemical inversion of D-iodo intermediate to L-Carbidopa via SN2 attack, overcoming steric hindrance.

Diagram 2: Degradation Pathways & Safety Monitoring This diagram maps the oxidative degradation of the hydrazine moiety and the requisite analytical controls.

Degradation_Pathways Carbidopa Carbidopa / Intermediate (Hydrazine Moiety) Radical Free Radical Intermediate (Unstable) Carbidopa->Radical Initiation Oxidation Oxidative Stress (O2, pH > 7, Metals) Oxidation->Radical Cleavage N-N Bond Cleavage Radical->Cleavage Propagation Product1 3,4-Dihydroxyphenylacetone (DHPA) Cleavage->Product1 Product2 Hydrazine (N2H4) (Genotoxic Impurity) Cleavage->Product2 Control Control Strategy: 1. Acidic pH 2. N2 Sparging 3. EDTA (Chelation) Control->Oxidation Inhibits

Caption: Oxidative degradation pathway of Carbidopa hydrazine moiety into DHPA and toxic Hydrazine.

Part 4: Experimental Protocols for Stability Assessment

4.1 Differential Scanning Calorimetry (DSC) for Intermediates Objective: Determine the Onset Temperature (


) and Enthalpy of Decomposition (

) to establish safe processing limits.
  • Sample Prep: Weigh 2-4 mg of the dried hydrazine intermediate (e.g., the cyclohexylidene derivative) into a gold-plated high-pressure crucible (to contain volatile decomposition products).

  • Parameters:

    • Equilibration: 25°C for 5 min.

    • Ramp Rate: 5°C/min to 300°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis: Identify the first exothermic event.

    • Acceptance Criteria: The process temperature must remain at least 50°C below the

      
       of the exotherm.
      
    • Warning: A sharp exotherm indicates autocatalytic decomposition potential (common with hydrazines).

4.2 HPLC Monitoring of Hydrazine Impurity Objective: Quantify free hydrazine generation during the hydrolysis step.

  • Derivatization: Hydrazine lacks a strong UV chromophore. React samples with Benzaldehyde or Vanillin to form the corresponding azine/hydrazone, which is UV-active.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.0)

    • B: Acetonitrile[1]

    • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 310 nm (for benzaldehyde azine).

  • Limit of Quantitation (LOQ): Must be validated to < 1 ppm due to genotoxicity concerns.

Part 5: Data Summary & Risk Mitigation

ParameterValue / CharacteristicImplication for Process
N-N Bond Energy ~160-200 kJ/mol (Weak)Susceptible to thermal cleavage >100°C.
Carbidopa

203-205°C (Decomposes)Drying steps must be strictly controlled < 60°C under vacuum.
Intermediate Stability Hydrazone > Free HydrazineStore intermediates as hydrazones; hydrolyze immediately before use.
Metal Sensitivity High (

,

)
Reactors must be glass-lined or passivated Hastelloy. Use EDTA.
pH Sensitivity Unstable at pH > 7Maintain acidic environment during liquid phase processing.

References

  • FDA Center for Drug Evaluation and Research. (2013). Application Number: 203952Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link][2][3]

  • Di Stefano, V., et al. (2022). Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation. PMC PubMed Central. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2007). Process for the preparation of Carbidopa (WO2007042848). Retrieved from [Link]

  • Munoz-Munoz, J. L., et al. (2009).[4] Kinetic characterization of the oxidation of carbidopa and benserazide by tyrosinase and peroxidase.[4] Bioscience, Biotechnology, and Biochemistry.[4] Retrieved from [Link]

  • Cedarbaum, J. M. (1997).[5] Stability of levodopa/carbidopa solutions.[5] Movement Disorders. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for hydrolysis of N-Cyclohexylidene to Carbidopa

Application Note: High-Efficiency Hydrolysis of N-Cyclohexylidene Intermediates to Carbidopa Executive Summary This application note details the critical downstream processing step in the "Oxaziridine Route" for Carbidop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Hydrolysis of N-Cyclohexylidene Intermediates to Carbidopa

Executive Summary

This application note details the critical downstream processing step in the "Oxaziridine Route" for Carbidopa synthesis. Unlike older methods requiring harsh demethylation of methoxy intermediates (using HBr), this protocol addresses the hydrolysis of the N-Cyclohexylidene protecting group and the methyl ester moiety in a single, acid-catalyzed step.

The procedure utilizes 20% Hydrochloric Acid at elevated temperatures to yield pharmacopoeial-grade Carbidopa (USP/EP). Key advantages of this workflow include the effective removal of the cyclohexanone byproduct via azeotropic distillation and the precise control of pH for isoelectric precipitation, ensuring high optical purity and yield.

Reaction Mechanism & Chemistry

The transformation involves two simultaneous hydrolytic events:

  • Hydrazone Cleavage: The acid-catalyzed hydrolysis of the imine-like bond (

    
    ) releases the hydrazine moiety and cyclohexanone.
    
  • Ester Hydrolysis: The methyl ester is converted to the free carboxylic acid.

Chemical Equation:



Figure 1: Reaction Pathway Diagram

CarbidopaHydrolysis Substrate N-Cyclohexylidene Intermediate (Methyl Ester) TS Transition State (Tetrahedral Intermediate) Substrate->TS Protonation (95°C) Acid 20% HCl (Catalyst/Reagent) Acid->TS Byproducts Byproducts: Cyclohexanone + MeOH TS->Byproducts Cleavage Carbidopa Carbidopa (Final Product) TS->Carbidopa Hydrolysis

Caption: Simultaneous deprotection and hydrolysis pathway. The cyclohexylidene group is cleaved to release cyclohexanone, while the ester is hydrolyzed to the acid.

Strategic Protocol Design (Expert Insights)

The Choice of Acid (20% HCl)

While sulfuric acid can effect hydrolysis, Hydrochloric acid (20%) is preferred for two reasons:

  • Volatility: HCl allows for easy removal of excess acid via vacuum distillation, preventing salt contamination during the crystallization phase.

  • Solubility: The hydrochloride salt of Carbidopa is highly soluble in the hot reaction medium, ensuring a homogeneous reaction, while the free amino acid precipitates cleanly upon pH adjustment.

Managing Oxidation

Carbidopa contains a catechol (3,4-dihydroxy) moiety, which is prone to oxidation to quinones, leading to colored impurities (melanin-like polymers).

  • Control: The reaction must be performed under an inert atmosphere (Nitrogen/Argon).

  • Mitigation: Rapid workup and the optional use of reducing agents (e.g., sodium metabisulfite) or activated carbon decolorization during the aqueous phase.

Byproduct Removal

Cyclohexanone (boiling point ~155°C) is released. It forms a heterogeneous azeotrope with water. Vacuum distillation at the end of the reaction serves a dual purpose: concentrating the product and stripping the cyclohexanone to preventing it from contaminating the final crystal lattice.

Detailed Experimental Protocol

Safety Warning: Concentrated HCl emits toxic fumes. Cyclohexanone is flammable. Perform all operations in a fume hood wearing appropriate PPE (acid-resistant gloves, face shield).

Materials:
  • Precursor: N-Cyclohexylidene-Carbidopa Methyl Ester (Solid, fawn/white crystals).

  • Reagent: Hydrochloric Acid (20% w/w).[1][2]

  • Base: Ammonium Hydroxide (25% aq) or Sodium Hydroxide (5N) for pH adjustment.

  • Solvents: Degassed Water, Ethanol (cold) for washing.

Step-by-Step Methodology:

1. Hydrolysis Reaction

  • Charge: Into a glass-lined reactor or round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 100 g of N-Cyclohexylidene intermediate.

  • Acidify: Add 600 mL of 20% Hydrochloric Acid. (Ratio: ~6 vol/wt).

  • Heat: Establish a nitrogen blanket. Heat the suspension to 93–95°C .

    • Note: The solid will dissolve as the temperature rises and the hydrochloride salt forms.

  • Incubate: Maintain temperature at 93–95°C for 5 hours .

    • Checkpoint: Monitor by HPLC.[1][3] Target: <0.5% starting material.

2. Workup & Distillation

  • Concentrate: Switch the condenser to distillation mode. Apply vacuum (gradually to avoid bumping) and distill at 60°C to dryness (or to a thick syrup).

    • Purpose: Removes water, excess HCl, methanol, and the bulk of cyclohexanone.

  • Reconstitution: Add 250 mL of degassed water to the residue. Stir to dissolve the Carbidopa Hydrochloride salt.

  • Clarification (Optional): If the solution is dark, add 1% w/w activated carbon, stir for 15 mins at 50°C, and filter through Celite.

3. Crystallization (Isoelectric Precipitation)

  • pH Adjustment: Cool the solution to 20–25°C . Slowly add 25% Ammonium Hydroxide (or NaOH) dropwise.

  • Target pH: Adjust pH to 3.5 ± 0.1 (The isoelectric point of Carbidopa).

    • Observation: Massive precipitation of white to off-white crystals will occur.

  • Aging: Stir the slurry at 5°C for 1 hour to maximize yield.

4. Isolation

  • Filtration: Filter the solid using a vacuum Buchner funnel.

  • Wash: Wash the cake twice with 50 mL cold water followed by 50 mL cold ethanol (to displace water and aid drying).

  • Drying: Dry in a vacuum oven at 40–50°C until constant weight. Protect from light.

Process Workflow Diagram

ProtocolFlow Start Start: Charge Intermediate + 20% HCl Reaction Hydrolysis 93-95°C, 5 Hours (N2 Atmosphere) Start->Reaction Distillation Vacuum Distillation Remove Cyclohexanone/HCl Reaction->Distillation Recon Reconstitute in Water (Optional Carbon Treat) Distillation->Recon pHAdjust Adjust pH to 3.5 with NH4OH Recon->pHAdjust Isolation Filter, Wash, Dry (Vacuum, 45°C) pHAdjust->Isolation

Caption: Operational workflow for the conversion of N-Cyclohexylidene intermediate to Carbidopa.

Quantitative Data & Specifications

Table 1: Process Parameters and Yields
ParameterSpecificationNotes
Reagent Ratio 6.0 - 8.0 Vol (20% HCl)Excess acid ensures rapid kinetics.
Reaction Temp 93°C - 95°CBelow reflux to control foaming; high enough for kinetics.
Reaction Time 4 - 6 HoursValidated by HPLC disappearance of ester.
Isolation pH 3.5 ± 0.1Critical for isoelectric precipitation.
Typical Yield 80% - 85% Molar yield from intermediate.
Purity (HPLC) > 99.0%Pharmacopoeial grade.
Appearance White to creamy powderDarkening indicates oxidation.

Quality Control & Troubleshooting

  • Optical Rotation: Specific rotation

    
     should be approximately -29° to -31°  (c=1, in AlCl3 solution). If rotation is low, check for racemization during the high-temperature acid step (rare, but possible if time is extended excessively).
    
  • Color Issues: A pink/grey hue indicates oxidation. Ensure nitrogen purging is rigorous. Wash the final cake thoroughly with cold ethanol to remove surface oxidation products.

  • Residual Solvents: Cyclohexanone is a Class 2 solvent. Ensure the vacuum distillation step is robust. If GC headspace analysis shows residual cyclohexanone, an additional recrystallization from water may be required.

References

  • Process for the preparation of carbidopa. World Intellectual Property Organization.[4] WO 2007/042848.[4] Published April 19, 2007.[4][5] Link

  • Method for synthesizing carbidopa. China National Intellectual Property Administration. CN102702019B.[1] Published July 2, 2014. Link

  • Karady, S., et al. "Stereospecific synthesis of the decarboxylase inhibitor (S)-alpha-hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid (Carbidopa)." The Journal of Organic Chemistry, 36(14), 1949-1951. Link

Sources

Application

Using 3,3-pentamethylene oxaziridine in Carbidopa intermediate synthesis

Application Note: High-Purity Synthesis of Carbidopa Intermediates via Electrophilic Amination with 3,3-Pentamethylene Oxaziridine Executive Summary This technical guide details the application of 3,3-pentamethylene oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Carbidopa Intermediates via Electrophilic Amination with 3,3-Pentamethylene Oxaziridine

Executive Summary

This technical guide details the application of 3,3-pentamethylene oxaziridine (PMO) as an electrophilic aminating agent in the synthesis of Carbidopa, a critical DOPA decarboxylase inhibitor used in Parkinson’s disease therapy.

Traditional hydrazine synthesis (e.g., Raschig process or direct hydrazine hydrate usage) poses significant safety risks and impurity profiles (e.g., genotoxic hydrazine residues). The PMO-mediated route offers a "Safety-by-Design" approach, utilizing a mild, electrophilic nitrogen transfer mechanism to convert L-


-methyldopa methyl ester into the required hydrazine moiety with high regioselectivity. This protocol focuses on the generation of the key intermediate, 

-2-(

-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methyl propionic acid methyl ester
, and its subsequent hydrolysis.[1][2][3][4][5]

Scientific Mechanism & Rationale

The Challenge: Nucleophilic Amination

Synthesizing


-hydrazino acids like Carbidopa requires introducing a nitrogen atom adjacent to a sterically hindered, chiral amine. Standard nucleophilic substitution (using hydrazine on a halo-ester) often leads to racemization or over-alkylation.
The Solution: Electrophilic Amination via PMO

3,3-pentamethylene oxaziridine (1-oxa-2-azaspiro[2.5]octane) acts as a source of electrophilic nitrogen (


 synthon). The reaction proceeds via a nucleophilic attack by the primary amine of the methyldopa ester onto the nitrogen of the oxaziridine ring.

Key Mechanistic Advantages:

  • Regioselectivity: The oxaziridine ring strain drives the reaction specifically toward

    
    -amination rather than 
    
    
    
    -transfer (a common side reaction with sulfonyl oxaziridines).
  • Stereoretention: The reaction conditions (non-basic, mild heating) preserve the chiral integrity of the L-

    
    -methyldopa center.
    
  • Self-Protection: The resulting product is a hydrazone (cyclohexylidene-protected hydrazine), which prevents over-amination.

Mechanistic Pathway Visualization

CarbidopaMechanism Substrate L-Methyldopa Methyl Ester (Nucleophile) TS Transition State (Ring Opening) Substrate->TS Amine attacks N PMO 3,3-Pentamethylene Oxaziridine (Electrophile) PMO->TS Intermediate Cyclohexylidene Hydrazone (Protected Carbidopa) TS->Intermediate Ring Cleavage - H2O Product Carbidopa (Free Hydrazine) Intermediate->Product Acid Hydrolysis (HCl/Heat) Cyclohexanone Cyclohexanone Intermediate->Cyclohexanone Byproduct

Figure 1: Mechanistic pathway of electrophilic amination. The amine nucleophile attacks the oxaziridine nitrogen, leading to ring opening and formation of the hydrazone intermediate.

Reagent Preparation: 3,3-Pentamethylene Oxaziridine

Note: PMO is unstable in pure form and is best stored and used as a solution in toluene.

Protocol 1: Preparation of PMO in Toluene (0.5 M) Based on the modified Schmitz method.

ParameterSpecification
Scale 1.0 Mole Batch
Solvent Toluene (Industrial Grade)
Temperature -5°C to 0°C (Critical for stability)
Stability Use within 48 hours if stored at 4°C

Step-by-Step Procedure:

  • Reactor Setup: Charge a 2L jacketed reactor with Cyclohexanone (98 g, 1.0 mol) , Toluene (500 mL) , and Aqueous Ammonia (25%, 150 mL) .

  • Cooling: Cool the mixture to -5°C under vigorous stirring.

  • Oxidation: Dropwise add Sodium Hypochlorite solution (12-14% active Cl, ~600 mL) over 60 minutes.

    • Critical Control: Maintain internal temperature

      
      . Exotherms degrade the oxaziridine.
      
  • Separation: Stop stirring and allow phases to separate (cold). The oxaziridine resides in the upper Toluene layer.

  • Wash: Separate the organic layer and wash with cold brine (2 x 200 mL) to remove excess ammonia and alkalinity.

  • Quantification: Titrate an aliquot using iodometry to determine the exact active oxygen content (concentration). Adjust to ~0.5 - 1.0 M for the next step.

Application Protocol: Synthesis of Carbidopa Intermediate

This protocol describes the conversion of L-


-methyldopa methyl ester to Carbidopa via the PMO route.[1][2][3]

Reagents Required:

  • L-

    
    -Methyldopa Methyl Ester (free base or HCl salt neutralized in situ).
    
  • PMO Solution (prepared in Protocol 1).

  • Toluene (Reaction Solvent).[3][6][7]

  • Hydrochloric Acid (37% and 6N).

Workflow Diagram

Workflow Start Start: L-Methyldopa Methyl Ester Step1 1. Dissolution & Heating (Toluene, 80°C) Start->Step1 Step2 2. Electrophilic Amination (Add PMO Solution, 90-100°C) Step1->Step2 Step3 3. Hydrazone Formation (Monitor by HPLC) Step2->Step3 Step4 4. Hydrolysis (Add HCl, Reflux) Step3->Step4 End Isolate Carbidopa (Crystallization) Step4->End

Figure 2: Operational workflow for the synthesis of Carbidopa using PMO.

Detailed Experimental Procedure

Step 1: Substrate Preparation

  • In a reaction vessel equipped with a reflux condenser and Dean-Stark trap (optional), suspend L-

    
    -methyldopa methyl ester (22.5 g, 0.1 mol)  in Toluene (150 mL) .
    
  • If starting with the HCl salt, add Triethylamine (1.05 eq) to liberate the free amine. Stir for 30 mins and filter off amine salts if necessary, or proceed biphasically.

  • Heat the mixture to 80°C .

Step 2: Electrophilic Amination

  • Add the PMO Toluene solution (1.1 eq, calculated from titration) to the heated substrate solution over 15–20 minutes.

  • Raise temperature to 95–100°C (mild reflux).

  • Reaction Monitoring: Stir for 60–90 minutes.

    • Endpoint: HPLC analysis should show < 1% remaining starting material.

    • Observation: The solution typically turns from pale yellow to deep amber as the hydrazone forms.

Step 3: Intermediate Isolation (Optional but Recommended)

  • Cool the reaction mixture to 25°C.

  • Wash with water (2 x 50 mL) to remove water-soluble impurities.

  • Evaporate Toluene under reduced pressure to obtain the crude Cyclohexylidene Hydrazone intermediate .

    • Data Check: This intermediate is stable and can be stored. Mass Spec

      
       expected: ~321.
      

Step 4: Hydrolysis to Carbidopa

  • Dissolve the crude intermediate in 6N Hydrochloric Acid (100 mL) .

  • Heat to 90°C for 2–3 hours. This step cleaves the cyclohexylidene protecting group (releasing cyclohexanone) and hydrolyzes the methyl ester to the acid.

  • Workup:

    • Extract the aqueous acidic layer with Dichloromethane (DCM) (2 x 50 mL) to remove the liberated cyclohexanone.

    • The aqueous layer contains the Carbidopa HCl salt.

  • Final Isolation: Adjust pH to 3.5 (isoelectric point) using dilute NaOH or Ammonia. Cool to 0°C. Carbidopa precipitates as a white to off-white solid. Filter and wash with cold water/acetone.

Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (< 60%) PMO degradation (thermal).Ensure PMO solution is added after substrate is at 80°C. Do not overheat PMO during storage.
Racemization High pH or excessive heat.Avoid strong bases during neutralization. Keep hydrolysis temp < 100°C.
Incomplete Reaction Low active oxygen in PMO.Titrate PMO immediately before use. Increase equivalents to 1.2 eq.
Heavy Emulsion Phase transfer issue.If using biphasic conditions, ensure adequate stirring speed (> 300 RPM).

References

  • Skarzewski, J., & Daniluk, E. (1983). Synthesis of 3,3-pentamethylene oxaziridine. Monatshefte für Chemie, 114, 1071–1077. Link

  • Vidal, J., et al. (1986). Electrophilic amination of amino acid enolates. Tetrahedron Letters, 27(32), 3733-3736. Link

  • Gere, A., et al. (2007). Process for the preparation of Carbidopa. World Intellectual Property Organization, Patent WO/2007/042848. Link

  • Behnke, N. E., et al. (2018).[8][9] Direct Primary Amination of Alkylmetals with NH-Oxaziridine. Organic Letters, 20(24), 8064–8068.[8] Link

  • Armstrong, A., et al. (2005).[10] Electrophilic Amination of Organozinc Reagents. Organic Letters, 7(4), 713–716.[10] Link

Sources

Method

Application Note: Preparation and Handling of Carbidopa Impurity D Reference Standard Stock Solution

Abstract: This document provides a comprehensive, scientifically-grounded protocol for the preparation, handling, and storage of a Carbidopa Impurity D reference standard stock solution. Designed for researchers, analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, scientifically-grounded protocol for the preparation, handling, and storage of a Carbidopa Impurity D reference standard stock solution. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this guide emphasizes the rationale behind each step to ensure the accuracy, reproducibility, and stability of the prepared standard. Adherence to these protocols is critical for reliable impurity profiling, analytical method validation, and routine quality control of Carbidopa drug substances and products.

Introduction: The Critical Role of Impurity Reference Standards

Carbidopa is an aromatic amino acid decarboxylase inhibitor, administered in combination with Levodopa to manage the symptoms of Parkinson's disease.[1] Its therapeutic role is to prevent the peripheral metabolism of Levodopa, thereby increasing its bioavailability in the central nervous system. The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the rigorous identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[2]

Carbidopa Impurity D, chemically identified as Methyl (2S)-2-(2-Cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a known related substance of Carbidopa.[3][4] The availability of a high-purity, well-characterized reference standard for this impurity is a prerequisite for its accurate quantification in analytical tests, such as High-Performance Liquid Chromatography (HPLC). The integrity of all subsequent analytical data rests upon the precise and accurate preparation of the reference standard stock solution.[5] This application note details a robust methodology for this purpose.

Characterization of Carbidopa Impurity D

A thorough understanding of the reference material's properties is fundamental to its correct handling and use. The key physicochemical properties of Carbidopa Impurity D are summarized below.

PropertyDescriptionSource(s)
Chemical Name Methyl (2S)-2-(2-Cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate[3][4][6]
CAS Number 934371-48-9[3][4][6][7]
Molecular Formula C₁₇H₂₄N₂O₄[3][6][7]
Molecular Weight 320.38 g/mol [3][6]
Appearance Off-White to White Solid[3]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[3]
Recommended Storage 2-8°C, Protected from Light[3]

Core Principles for Preparing Accurate Reference Solutions

The preparation of a reference standard is more than a simple dissolution; it is a critical step in the analytical workflow that directly impacts the final reported result.

  • Solvent Selection: The ideal solvent must fully dissolve the reference compound without causing degradation. For Carbidopa Impurity D, its known solubility in Methanol makes it an excellent primary solvent.[3] The diluent used for subsequent dilutions should be miscible with the primary solvent and, crucially, compatible with the analytical system (e.g., HPLC mobile phase). Using a diluent similar in composition to the mobile phase (e.g., an acidic aqueous/organic mixture) is best practice to ensure good peak shape and prevent analyte precipitation upon injection.[8][9]

  • Gravimetric and Volumetric Accuracy: The use of a calibrated analytical balance for weighing and Class A volumetric flasks for dissolution is non-negotiable. These steps minimize the initial sources of error in the final concentration.[5]

  • Ensuring Complete Dissolution: Visual confirmation of dissolution is insufficient. The use of an ultrasonic bath is highly recommended to break down any microscopic aggregates and ensure a truly homogenous solution, which is essential for the consistency of subsequent dilutions.[10][11][12]

Safety Precautions

Personnel must adhere to standard laboratory safety protocols when handling chemical reagents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid reference material and all organic solvents within a certified chemical fume hood or in a well-ventilated laboratory space.

  • Material Safety Data Sheet (MSDS): Review the MSDS for Carbidopa Impurity D and all solvents prior to beginning work to be aware of any specific handling requirements or hazards.

Materials and Equipment

  • Carbidopa Impurity D Reference Standard

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • Analytical Balance (4- or 5-place, calibrated)

  • Class A Volumetric Flasks (e.g., 10 mL, 100 mL)

  • Calibrated Pipettes

  • Ultrasonic Bath

  • Amber Glass Vials with PTFE-lined caps for storage

Detailed Protocol: Stock Solution Preparation (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL (0.1 mg/mL) stock solution, a common concentration for impurity analysis. Adjustments to mass and volume can be made as required, provided the principles are maintained.

Step 1: Equilibration of Standard

  • Remove the sealed vial of Carbidopa Impurity D from its 2-8°C storage.

  • Allow the vial to sit at ambient laboratory temperature for at least 30 minutes before opening.

    • Scientist's Note: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid upon opening, which would introduce a significant error in the weighed mass.[12]

Step 2: Accurate Weighing

  • Tare a clean, dry weighing vessel on a calibrated analytical balance.

  • Accurately weigh approximately 10.0 mg of the Carbidopa Impurity D reference standard. Record the exact weight to four decimal places (e.g., 10.XXXX mg).

Step 3: Dissolution

  • Carefully transfer the weighed powder into a 100 mL Class A volumetric flask. Use a small amount of HPLC-grade Methanol to rinse the weighing vessel and ensure a quantitative transfer.

  • Add approximately 70 mL of Methanol to the flask.

  • Place the flask in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.

    • Scientist's Note: Carbidopa and its related compounds can be susceptible to oxidative degradation, which can be accelerated by heat.[13] Monitor the temperature of the sonicator bath to ensure it does not become excessively warm.

Step 4: Dilution to Volume

  • After sonication, allow the solution to return to ambient laboratory temperature.

  • Carefully add Methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.[12]

Step 5: Transfer and Labeling

  • Transfer the final stock solution to a clearly labeled amber glass vial.

  • The label should include:

    • Name of Compound: Carbidopa Impurity D Stock Solution

    • Concentration: (Calculated based on the exact weight) µg/mL

    • Solvent: Methanol

    • Preparation Date

    • Preparer's Initials

    • Expiry/Use-By Date

Protocol: Working Standard Preparation (e.g., 1.0 µg/mL)

Working standards for analysis should be prepared daily from the stock solution and diluted in a solvent that matches the initial mobile phase composition of the intended analytical method.

Example Diluent: For a typical reversed-phase HPLC method, a suitable diluent might be a mixture of water and an organic solvent (like methanol or acetonitrile) with a small amount of acid (e.g., 0.1% phosphoric acid), such as Water:Methanol (80:20 v/v) with 0.1% H₃PO₄.[8][9]

Step 1: Dilution

  • Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the calibration mark with the chosen analytical diluent.

  • Cap and invert the flask 15-20 times to ensure thorough mixing.

Step 2: Use

  • This 1.0 µg/mL working solution is now ready for injection into the analytical system.

    • Scientist's Note: Preparing the final dilution in the mobile phase ensures compatibility with the chromatographic system, leading to optimal peak shape and preventing issues like peak splitting or broadening that can occur from solvent mismatch.

Workflow Visualization

The following diagram outlines the comprehensive workflow for the preparation and use of the Carbidopa Impurity D reference standard.

G cluster_prep Phase 1: Preparation & Storage cluster_use Phase 2: Daily Use A Receive & Log Reference Standard B Store Standard at 2-8°C A->B Storage C Equilibrate Vial to Room Temp (30 min) B->C Pre-Use D Accurately Weigh ~10 mg of Standard C->D E Quantitative Transfer to 100 mL Flask D->E F Add ~70 mL Methanol & Sonicate (15 min) E->F Dissolution G Cool to Room Temp & Dilute to Volume F->G H Mix by Inverting (15-20 times) G->H Homogenization I Transfer to Amber Vial for Stock Solution (100 µg/mL) H->I J Store Stock Solution at 2-8°C I->J K Pipette 1.0 mL of Stock Solution J->K Prepare Working Standard L Dilute to 100 mL with Mobile Phase K->L M Working Solution (1.0 µg/mL) L->M N Inject into HPLC System M->N

Caption: Workflow for Reference Standard Preparation and Use.

Solution Stability and Storage Recommendations

The stability of Carbidopa and its related compounds in solution is a critical factor for ensuring data integrity.[13] Degradation can lead to an underestimation of impurities in a sample. The following storage conditions are recommended.

Solution TypeStorage ContainerStorage ConditionRecommended StabilityRationale
Stock Solution Amber Glass Vial, Tightly Capped2-8°C, Protected from Light7 Days (Verify empirically)Minimizes oxidative and photodegradation. Refrigeration significantly slows degradation pathways observed for Carbidopa.[14][15]
Working Solution Autosampler Vial or Volumetric FlaskAmbient or RefrigeratedPrepare Fresh DailyDilute solutions are often less stable. Fresh preparation minimizes variability and ensures highest accuracy for each analytical run.[5]

Self-Validation: The stability period for the stock solution should be formally verified in your laboratory. This can be done by preparing a fresh standard and comparing its response (e.g., HPLC peak area) against an aged stock solution over time. A common acceptance criterion is a difference of no more than 2.0%.

Conclusion

The preparation of an accurate Carbidopa Impurity D reference standard stock solution is a foundational activity for robust pharmaceutical analysis. By understanding the chemical properties of the impurity and adhering to meticulous laboratory technique—including proper solvent selection, precise gravimetric and volumetric measurements, and appropriate storage—scientists can ensure the reliability and validity of their analytical results. The protocols and principles outlined in this document provide a framework for achieving this critical objective.

References

  • uspbpep.com. (n.d.). USP Monographs: Carbidopa and Levodopa Tablets. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Carbidopa. Retrieved from [Link]

  • Longdom Publishing. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

  • Allmpus. (n.d.). carbidopa ep impurity d. Retrieved from [Link]

  • Riggin, R. M., et al. (1981). Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro-chemical detection. Journal of Chromatography A, 225(1), 125-135. (Sourced via ResearchGate). Retrieved from [Link]

  • Allen, L. V., & Erickson, M. A. (2014). Stability of Levodopa/Carbidopa Rectal Suspensions. International Journal of Pharmaceutical Compounding, 18(3), 246-249. Retrieved from [Link]

  • Savaşer, A., & Özkan, S. A. (2004). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. FABAD Journal of Pharmaceutical Sciences, 29(3-4), 97-103. Retrieved from [Link]

  • U.S. Pharmacopeia. (2020). Carbidopa Monograph. Retrieved from [Link]

  • Ting, S. (1986). Liquid Chromatographic Determination of Levodopa, Levodopa-Carbidopa, and Related Impurities in Solid Dosage Forms. Journal of AOAC INTERNATIONAL, 69(1), 169-173. Retrieved from [Link]

  • Google Patents. (n.d.). US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa.
  • ResearchGate. (2018). Analytical method development and validation for simultaneous estimation of Carbidopa, Levodopa and Entacapone in its bulk and tablet dosage form by UPLC. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

  • Longdom Publishing. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]

  • EliteSynth Laboratories. (n.d.). Carbidopa EP Impurity D. Retrieved from [Link]

  • European Pharmacopoeia. (2012). CARBIDOPA Carbidopum. Retrieved from [Link]

  • SynThink. (n.d.). Carbidopa EP Impurity D. Retrieved from [Link]

  • Pappert, E. J., et al. (1997). The stability of carbidopa in solution. Movement Disorders, 12(4), 608-10. (Sourced via ResearchGate). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Carbidopa; Levodopa. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Preparation of Working Standards. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Restek. (2020). Preparing a New Reference Standard for Use [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). HPLC method for simultaneous estimation of drug release of levodopa and carbidopa in entacapone. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Retrieved from [Link]

  • ThaiScience. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Retrieved from [Link]

  • ResearchGate. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]

Sources

Application

Reaction conditions for methyldopa methyl ester with cyclohexanone

Application Note: Chemoselective Spiro-Cyclization of Methyldopa Methyl Ester with Cyclohexanone Executive Summary This technical guide details the reaction conditions required to synthesize spiro-fused tetrahydroisoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Spiro-Cyclization of Methyldopa Methyl Ester with Cyclohexanone

Executive Summary

This technical guide details the reaction conditions required to synthesize spiro-fused tetrahydroisoquinoline (THIQ) derivatives via the condensation of Methyldopa Methyl Ester (MDME) with Cyclohexanone . This transformation acts as a modified Pictet-Spengler (P-S) reaction. Unlike standard aldehyde-based P-S reactions, the use of a ketone (cyclohexanone) combined with the sterically hindered


-methyl amine of methyldopa presents unique kinetic challenges.

This protocol addresses the critical "steric-electronic" conflict: the electron-rich catechol ring favors cyclization, while the bulky gem-disubstitution at the


-carbon hinders iminium formation. The resulting spiro[cyclohexane-1,1'-isoquinoline] scaffold is a high-value pharmacophore in neurodegenerative and antihypertensive drug discovery.

Mechanistic Insight & Reaction Design

To optimize yield, one must understand the causality of the reaction steps. The reaction proceeds through two distinct phases:[1][2]

  • Schiff Base Formation (Thermodynamic Bottleneck): The amine of MDME attacks the carbonyl of cyclohexanone. Because ketones are less electrophilic than aldehydes and the MDME amine is sterically hindered by the

    
    -methyl group, the equilibrium constant (
    
    
    
    ) for this step is low. Water removal is mandatory to drive this equilibrium forward.
  • Pictet-Spengler Cyclization (Kinetic Step): The resulting imine is protonated to an iminium ion. The electron-donating hydroxyl groups (catechol moiety) at positions 3 and 4 facilitate an intramolecular electrophilic aromatic substitution (EAS) at position 6 (para to the hydroxyl) to close the ring.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and the required catalytic intervention points.

PS_Reaction_Pathway Reactants Methyldopa Methyl Ester + Cyclohexanone Imine Schiff Base (Sterically Hindered) Reactants->Imine Nucleophilic Attack Imine->Reactants Hydrolysis (Reversible) Iminium Activated Iminium Ion (Reactive Electrophile) Imine->Iminium Acid Catalyst (H+) Water H2O (Remove to drive Eq) Imine->Water Elimination Transition Spiro-Cyclization (Sigma Complex) Iminium->Transition Intramolecular EAS Product Spiro-THIQ Product Transition->Product Re-aromatization

Figure 1: Mechanistic pathway of the Pictet-Spengler condensation between Methyldopa Methyl Ester and Cyclohexanone.[2][3]

Critical Control Parameters (CCP)

ParameterSpecificationScientific Rationale
Solvent System Anhydrous Methanol or TolueneMethanol is standard for P-S, but Toluene allows azeotropic water removal (Dean-Stark) which is crucial for ketone substrates.
Catalyst Trifluoroacetic Acid (TFA) or anhydrous HClA strong Brønsted acid is required to generate the reactive iminium species. TFA is preferred for solubility.
Stoichiometry 1.0 (Amine) : 1.2-1.5 (Ketone)Excess cyclohexanone pushes the equilibrium toward the imine (Le Chatelier's principle).
Atmosphere Inert Argon/NitrogenThe catechol moiety (dihydroxybenzene) is highly susceptible to oxidation to ortho-quinones under basic or aerobic conditions.
Temperature Reflux (65°C - 110°C)Thermal energy is required to overcome the steric barrier of the

-methyl group during ring closure.

Experimental Protocols

Protocol A: Standard Methanolic Cyclization (Screening Scale)

Best for: Initial validation and small-scale synthesis (<500 mg).

Reagents:

  • L-Methyldopa methyl ester hydrochloride (1.0 eq)

  • Cyclohexanone (1.5 eq)

  • Triethylamine (TEA) (1.0 eq - only to neutralize HCl salt)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Anhydrous Methanol (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve L-Methyldopa methyl ester HCl in anhydrous Methanol under

    
     atmosphere.
    
  • Neutralization: Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Addition: Add Cyclohexanone in one portion.

  • Catalysis: Add TFA dropwise. The solution may darken slightly; this is normal.

  • Reaction: Fit with a reflux condenser and heat to mild reflux (65°C) for 24–48 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting amine (ninhydrin active) should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is often a thick oil. Redissolve in minimal Ethyl Acetate and wash with saturated

    
     (to remove acid) followed by brine. Dry over 
    
    
    
    .
  • Isolation: Flash column chromatography is usually required to separate the spiro-product from unreacted cyclohexanone.

Protocol B: Dehydrative Cyclization (Production Scale/High Yield)

Best for: Maximizing yield by driving the equilibrium via water removal.

Reagents:

  • L-Methyldopa methyl ester (Free base)

  • Cyclohexanone (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser. Purge with Argon.

  • Dissolution: Suspend Methyldopa methyl ester and Cyclohexanone in Toluene.

  • Catalysis: Add catalytic pTSA.

  • Reflux: Heat to vigorous reflux (110°C). As the reaction proceeds, water will collect in the Dean-Stark trap.

    • Validation: The reaction is complete when water evolution ceases (typically 6–12 hours).

  • Precipitation: Upon cooling, the product may precipitate as the tosylate salt. If not, evaporate toluene and neutralize with weak base.

  • Crystallization: Recrystallize from Ethanol/Ether to obtain the pure spiro-isoquinoline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of catecholEnsure strict

atmosphere. Add reducing agent (e.g., sodium metabisulfite) during workup.
Low Conversion (<30%) Equilibrium favors reactantsSwitch from Protocol A to Protocol B (Dean-Stark) to physically remove water.
Multiple Spots on TLC Polymerization or side-reactionsReduce acid concentration. Cyclohexanone can self-condense (aldol) if acid is too strong/concentrated.
Product is Hygroscopic Formation of TFA/HCl saltsIsolate as the free base using basic workup, or convert to a stable fumarate salt.

References

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Natural Product Reports , 28(1), 26-47. Link

    • Foundational text on the mechanism and enzym
  • Calcaterra, A., & Rossi, I. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules , 25(3), 705. Link

    • Reviews modern catalytic conditions including TFA and non-protic solvents.
  • Maryanoff, B. E., et al. (1979). Pictet-Spengler condensation of N-methyldopa methyl ester. Journal of Medicinal Chemistry, 22(12).
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151.

Sources

Application

Technical Application Note: Recrystallization Strategies for N-Cyclohexylidene Carbidopa Derivatives

This Application Note is structured to address the purification of N-Cyclohexylidene Carbidopa derivatives , specifically focusing on the Methyl Ester intermediate (a critical precursor in the industrial synthesis of Car...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the purification of N-Cyclohexylidene Carbidopa derivatives , specifically focusing on the Methyl Ester intermediate (a critical precursor in the industrial synthesis of Carbidopa) and related hydrazone impurities.

The content is designed for organic chemists and process development scientists.

Executive Summary & Chemical Context

The N-Cyclohexylidene Carbidopa motif typically arises as a stable intermediate during the stereoselective synthesis of Carbidopa (e.g., via the oxaziridine process) or as a specific impurity standard. Unlike the final API (Carbidopa), which is zwitterionic and highly polar, the N-cyclohexylidene derivative (often an ester) possesses significant lipophilic character due to the cyclohexyl ring and the masking of the hydrazine moiety.

Target Molecule: (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester.[1][2][3][4][5]

The Solubility Paradox

Purifying this derivative presents a unique "Solubility Paradox" compared to the parent API:

  • Carbidopa (API): Soluble in acidic water; insoluble in non-polar organics.

  • N-Cyclohexylidene Derivative: Soluble in aromatic hydrocarbons (hot) and alcohols; susceptible to acid-catalyzed hydrolysis .

Critical Process Constraint: The imine/hydrazone bond (


) is acid-labile. Recrystallization solvents must remain neutral  to prevent reversion to the parent hydrazine and cyclohexanone.

Solvent Selection Matrix

The following matrix synthesizes solubility data derived from patent literature (WO2007042848A2) and standard hydrazone chemistry.

Solvent SystemRoleSolubility Profile (Target)Impurity RejectionRisk Factor
Toluene Primary (Recommended) High (Hot) / Low (Cold)Excellent rejection of polar unreacted starting materials (e.g., L-

-methyldopa).
Low (Chemically inert).
Methanol AlternativeHigh (Ambient/Warm)Moderate. May solubilize polar side products.Medium (Risk of transesterification if catalyzed).
Ethanol/Water Antisolvent SystemModerateGood. Water acts as a strong antisolvent.High (Hydrolysis risk if water is acidic or heated excessively).
Ethyl Acetate Extraction/WashHighGood for removing non-polar oils.Low.
Mechanistic Insight: Why Toluene?

Toluene is the "Gold Standard" for this separation because it exploits the Lipophilic Shift . The cyclohexylidene group disrupts the crystal lattice energy of the amino acid backbone and adds hydrophobicity.

  • Hot Toluene (

    
    ):  Solubilizes the derivative.[4]
    
  • Cold Toluene (

    
    ):  The derivative crystallizes out, while unreacted polar precursors (lacking the cyclohexyl shield) remain insoluble or oiled out.
    

Detailed Protocols

Protocol A: High-Purity Recrystallization (Toluene Method)

Best for: Isolation of synthetic intermediates (e.g., Methyl Ester form) with >98% purity.

Materials:

  • Crude N-Cyclohexylidene Carbidopa Methyl Ester.

  • Toluene (HPLC Grade, dried).[2]

  • Nitrogen atmosphere (recommended to prevent oxidation of catechol moiety).

Workflow:

  • Slurry Generation: Charge the crude solid into a reactor. Add Toluene at a ratio of 5-7 mL per gram of solid.

  • Dissolution: Heat the mixture to 85–90°C (reflux is ~110°C, but mild heat is preferred to minimize degradation). Stir vigorously until a clear orange/yellow solution is obtained.

    • Checkpoint: If undissolved dark solids remain after 15 mins, these are likely inorganic salts or polymerized side products.

  • Hot Filtration: Filter the solution while maintaining temperature

    
     through a sintered glass funnel (porosity 3) to remove insoluble polar impurities.
    
  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Cool to 20°C over 1 hour.

    • Chill to 0–5°C and hold for 2 hours.

  • Collection: Filter the white-to-pale-yellow crystals.

  • Wash: Wash the cake with cold Toluene (

    
    , 1 mL/g).
    
  • Drying: Vacuum dry at 40°C max. Do not exceed 50°C to avoid thermal cleavage of the hydrazone.

Protocol B: Antisolvent "Crash" (Ethanol/Water)

Best for: Rapid recovery from mother liquors or when Toluene is contraindicated.

  • Dissolution: Dissolve crude material in Ethanol (95%) at 50°C (3 mL/g).

  • Antisolvent Addition: Slowly add Deionized Water (neutral pH) dropwise until persistent turbidity is observed (approx. ratio 1:1 EtOH:Water).[6]

  • Crystallization: Stop stirring and allow the vessel to stand at 4°C overnight.

  • Warning: Process must be rapid. Prolonged exposure to water, even at neutral pH, can slowly hydrolyze the hydrazone bond.

Process Visualization (Graphviz)

Workflow 1: Synthesis & Purification Logic

This diagram illustrates the chemical pathway and where the purification step is critical to avoid hydrolysis.

G Start L-alpha-Methyldopa Methyl Ester Reaction Reaction (Toluene, Reflux) Start->Reaction Reagent 3,3-Pentamethylene oxaziridine Reagent->Reaction Crude Crude N-Cyclohexylidene Derivative Reaction->Crude Decision Purification Choice Crude->Decision MethodA Method A: Toluene Recryst. (Anhydrous) Decision->MethodA To Isolate Intermediate MethodB Method B: Acid Hydrolysis Decision->MethodB To make API directly Product Pure Crystalline Intermediate MethodA->Product Cooling & Filtration API Carbidopa API (Hydrazine Form) MethodB->API Deprotection Product->MethodB Optional Next Step

Caption: Logic flow distinguishing the isolation of the lipophilic intermediate from the direct hydrolysis to the API.

Workflow 2: The "Oiling Out" Troubleshooting Guide

A common failure mode in hydrazone crystallization is "oiling out" (liquid-liquid phase separation) instead of crystallization.

Troubleshooting Problem Problem: Product Oils Out Check1 Check Purity: Is purity < 90%? Problem->Check1 Action1 Action: Perform Silica Plug Filtration first Check1->Action1 Yes (Impurities lower mp) Action2 Action: Seed with pure crystal Check1->Action2 No (Supersaturation issue) Action3 Action: Reduce cooling rate (Metastable Zone) Action2->Action3 If seeding fails

Caption: Decision tree for mitigating oiling-out phenomena during cooling.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical markers must be checked.

TechniqueMarkerAcceptance CriteriaFailure Mode Indicator
H-NMR (DMSO-d6) Cyclohexyl protons (1.4 - 2.5 ppm)Multiplets integrating to 10H.Loss of signal = Hydrolysis.
H-NMR Hydrazone Carbon (

)
Distinct shift (check ~150-160 ppm in C-NMR).Absence = Reversion to hydrazine.
HPLC Retention TimeShifted significantly later (more non-polar) than Carbidopa std.Peak at Carbidopa RT indicates degradation.
Appearance VisualWhite to off-white crystals.Dark oil or sticky gum = Solvent entrapment/Degradation.

References

  • Process for the preparation of carbidopa. World Intellectual Property Organization. WO2007042848A2.[3] (Describes the synthesis and isolation of the N-cyclohexylidene intermediate).

  • Carbidopa (hydrate) Product Information. Cayman Chemical.[7] (Provides solubility data for the parent compound for contrast).

  • Liquid anti-solvent recrystallization to enhance dissolution. Journal of Microencapsulation. (General principles of antisolvent crystallization for pharmaceutical actives).

  • (R)-Carbidopa Methyl Ester N-Cyclohexylidene. Pharmaffiliates. (Commercial availability and categorization as a standard intermediate).

Sources

Method

Application Note: Scalable Synthesis of Carbidopa Methyl Ester N-Cyclohexylidene

Executive Summary & Strategic Rationale The synthesis of Carbidopa Methyl Ester N-Cyclohexylidene represents a critical junction in the processing of DOPA decarboxylase inhibitors. While often categorized as a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Carbidopa Methyl Ester N-Cyclohexylidene represents a critical junction in the processing of DOPA decarboxylase inhibitors. While often categorized as a pharmaceutical impurity or reference standard (e.g., Carbidopa Impurity K or related pharmacopeial standards), this molecule serves a vital role in process chemistry as a purification handle .

Direct esterification of Carbidopa often yields hygroscopic salts or oils that are difficult to handle on a kilogram scale. By condensing the hydrazine moiety with cyclohexanone, we generate a lipophilic, highly crystalline "N-Cyclohexylidene" derivative. This transformation allows for:

  • Non-Chromatographic Purification: The derivative crystallizes readily, rejecting polar impurities.

  • Stability: The labile hydrazine group is protected against oxidation during subsequent handling.

  • Solubility Modulation: The lipophilic cyclohexyl group enables dissolution in a wider range of organic solvents (DCM, EtOAc) for further derivatization.

This guide details a robust, two-stage protocol designed for scale-up, moving from Carbidopa (API grade) to the high-purity N-Cyclohexylidene methyl ester.

Chemical Reaction Pathway

The synthesis follows a linear two-step sequence. The critical engineering challenge lies in managing the exotherm during esterification and shifting the equilibrium during Schiff base formation.

CarbidopaSynthesis Carbidopa Carbidopa (Start) (Hydrazine Acid) Intermediate Carbidopa Methyl Ester (HCl Salt) Carbidopa->Intermediate Step 1: Esterification Reflux, 4h MeOH MeOH / SOCl2 (Reagents) MeOH->Intermediate Target Carbidopa Methyl Ester N-Cyclohexylidene Intermediate->Target Step 2: Condensation pH Adjustment, -H2O Cyclohexanone Cyclohexanone (Protecting Agent) Cyclohexanone->Target

Figure 1: Reaction workflow converting Carbidopa to its N-Cyclohexylidene Methyl Ester derivative.

Process Chemistry Assessment

Before initiating the protocol, the following Critical Process Parameters (CPPs) must be controlled:

ParameterTarget RangeScientific Rationale
Thionyl Chloride Addition

Exotherm Control: Rapid addition causes violent gas evolution (

,

) and potential degradation of the hydrazine moiety.
Water Content (Step 2)

Equilibrium Shift: Schiff base formation is reversible. Water must be minimized (chemical drying or azeotrope) to drive conversion.
pH (Step 2 Initiation)

Catalysis Window: The condensation is acid-catalyzed, but the free amine is required for nucleophilic attack. A buffered weak acid state is ideal.
Reaction Time (Step 1)

hours
Conversion vs. Impurity: Extended reflux in MeOH can lead to trans-esterification byproducts or hydrazine oxidation.

Detailed Experimental Protocols

Phase 1: Synthesis of Carbidopa Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester while maintaining hydrazine integrity.

Reagents:

  • Carbidopa (Anhydrous or Monohydrate): 100 g (0.44 mol)

  • Methanol (HPLC Grade): 1000 mL (10 vol)

  • Thionyl Chloride (

    
    ): 105 g (0.88 mol, 2.0 eq)
    

Protocol:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize evolved gases.

  • Solvent Charge: Charge Methanol (1000 mL) to the reactor and cool to

    
    .
    
  • Activation (Critical Step): Add Thionyl Chloride dropwise over 60 minutes.

    • Control: Maintain internal temperature

      
      .
      
    • Mechanism:[1][2][3] This generates anhydrous

      
       and methyl sulfite in situ.
      
  • Substrate Addition: Add Carbidopa in portions over 30 minutes. The slurry will dissolve as the reaction proceeds.

  • Reaction: Heat the mixture to

    
     (mild reflux) and hold for 5 hours.
    
    • IPC:[4][5] Check by HPLC (C18 column).[6] Target:

      
       starting material.
      
  • Workup: Distill off approximately 80% of the Methanol under reduced pressure (

    
    , 100 mbar).
    
  • Isolation: Add Methyl tert-butyl ether (MTBE) (500 mL) to the residue to precipitate the ester hydrochloride. Stir at

    
     for 2 hours.
    
  • Filtration: Filter the white solid under Nitrogen (hygroscopic).

    • Yield Expectation: 90-95% as HCl salt.

Phase 2: N-Cyclohexylidene Protection (Condensation)

Objective: Form the Schiff base to create the lipophilic target molecule.

Reagents:

  • Carbidopa Methyl Ester HCl (from Step 1): 100 g (theoretical)

  • Cyclohexanone: 45 g (1.3 eq)

  • Dichloromethane (DCM): 800 mL

  • Triethylamine (TEA) or Sodium Acetate: ~35 g (to adjust pH)

  • Sodium Sulfate (

    
    ): 50 g (Drying agent)
    

Protocol:

  • Free Base Liberation: Suspend the Ester HCl salt in DCM (800 mL). Add TEA dropwise until the pH of an aqueous aliquot is approximately 5-6. (Avoid highly basic pH, which causes racemization).

  • Condensation: Add Cyclohexanone (45 g) in one portion.

  • Water Removal: Add anhydrous

    
     directly to the reactor (or use a Dean-Stark trap if using Toluene/Reflux). For DCM, chemical drying is sufficient at room temperature.
    
  • Reaction: Stir at

    
     for 12-16 hours.
    
    • Mechanism:[1][2][3] The hydrazine nitrogen attacks the ketone carbonyl; water is eliminated to form the

      
       double bond.
      
  • Filtration: Filter off the drying agent/salts.

  • Crystallization (Purification):

    • Concentrate the DCM filtrate to ~200 mL.

    • Slowly add n-Heptane (600 mL) as an anti-solvent while stirring.

    • Cool to

      
       for 4 hours.
      
  • Final Isolation: Filter the off-white crystalline solid. Wash with cold Heptane.

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, the final product must meet these criteria.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Identification 1H-NMR (DMSO-d6)

1.4-1.6 (m, 10H, cyclohexyl),

3.6 (s, 3H, -OMe),

6.4-6.7 (Ar-H)
Purity HPLC (C18, pH 3.[4]0)

Area
Water Content Karl Fischer

w/w
Specific Rotation Polarimetry

to

(c=1, MeOH)

Scale-Up Engineering Considerations

When moving from gram to kilogram scale, physical chemistry dictates engineering controls.

ScaleUp HeatTransfer Heat Transfer Limit (Exotherm of SOCl2) GasScrubbing Gas Evolution (HCl/SO2 Management) HeatTransfer->GasScrubbing Coupled Hazard Filtration Filtration Flux (Crystal Habit) Drying LOD Management (Solvent Entrapment) Filtration->Drying Downstream

Figure 2: Critical engineering bottlenecks during scale-up.

  • Gas Evolution: The addition of

    
     releases 1 mole of 
    
    
    
    and 2 moles of
    
    
    for every mole of reagent. On a 10kg scale, this requires a robust caustic scrubber (NaOH) with sufficient contact time.
  • Crystal Habit: The N-Cyclohexylidene derivative typically forms large prisms. If cooling in Step 2 is too rapid ("crash cooling"), fines will form, clogging the filter cloth. Use a controlled cooling ramp (

    
    /hour).
    
  • Solvent Recovery: DCM is strictly regulated. For green chemistry compliance on a larger scale, consider substituting DCM with Ethyl Acetate in Phase 2, though solubility must be verified.

References

  • Patent (Process for Carbidopa): Egis Gyogyszergyar Nyrt. (2007).[5] Process for the preparation of carbidopa. WO2007042848A2.[5]

  • Analytical Standard Data: Pharmaffiliates. (R)-Carbidopa Methyl Ester N-Cyclohexylidene Data Sheet.

  • Esterification Methodology: Li, Z., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15, 6-10.[7] (Adapted for hydrazine analogs).[8][9]

  • Schiff Base Chemistry: Qin, W., et al. (2013). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry.

Disclaimer: This protocol involves hazardous reagents (Thionyl Chloride, Hydrazines). All operations must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Carbidopa Methyl Ester N-Cyclohexylidene Synthesis

Topic: Yield Optimization & Process Control Document ID: TS-CHEM-2024-CDP Audience: Process Chemists, medicinal Chemists Executive Summary The synthesis of Carbidopa Methyl Ester N-Cyclohexylidene is the pivotal electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Control Document ID: TS-CHEM-2024-CDP Audience: Process Chemists, medicinal Chemists

Executive Summary

The synthesis of Carbidopa Methyl Ester N-Cyclohexylidene is the pivotal electrophilic amination step in the industrial production of Carbidopa. This reaction involves the


-amination of 

-Methyldopa Methyl Ester
using 3,3-Pentamethylene Oxaziridine .[1][2][3][4]

Low yields in this step are rarely due to a single factor. They typically stem from three competing failure modes:

  • Thermal instability of the oxaziridine reagent.

  • Oxidative degradation of the catechol (3,4-dihydroxyphenyl) moiety.

  • Hydrolytic equilibrium shifts if moisture is uncontrolled.

This guide provides a root-cause analysis and optimized protocols to stabilize this specific transformation.

Part 1: The Reaction Landscape

To troubleshoot effectively, we must visualize the mechanistic pathway. The reaction is not a simple condensation; it is a nucleophilic attack of the methyldopa amine on the electrophilic nitrogen of the oxaziridine ring.

CarbidopaSynthesis Start L-alpha-Methyldopa Methyl Ester Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Side2 Side Product: Quinone (Oxidation) Start->Side2 O2 Presence pH > 8 Reagent 3,3-Pentamethylene Oxaziridine Reagent->Inter Side1 Side Product: Polymerized Oxaziridine Reagent->Side1 T > 45°C Thermal Decomp Product Carbidopa Methyl Ester N-Cyclohexylidene Inter->Product Ring Opening

Figure 1: Mechanistic pathway and critical divergence points for side reactions.

Part 2: Troubleshooting Guide (Q&A)
Q1: My conversion rate stalls at 60-70% despite using excess oxaziridine. Why?

Diagnosis: This usually indicates thermal degradation of the oxaziridine before it can react with the methyldopa ester. 3,3-Pentamethylene oxaziridine is thermally labile.

Technical Insight: In older protocols using toluene at 80°C, oxaziridine decomposition competes with the amination reaction. The oxaziridine ring can polymerize or rearrange to caprolactam derivatives, consuming the reagent uselessly.

Corrective Action:

  • Switch Solvents: Move from Toluene (bp 110°C) to Dichloromethane (DCM) or 1,2-Dichloroethane .

  • Temperature Control: Maintain reaction temperature strictly between 25°C and 35°C .

  • Data Support: Patent literature indicates that lowering the temperature from 80°C to <40°C (using chlorinated solvents) can boost yields from ~40% to >70% by preserving the oxidant [1, 2].

Q2: The product is isolating as a dark brown/black solid instead of off-white. How do I prevent this?

Diagnosis: Oxidative degradation of the catechol (3,4-dihydroxy) functionality into ortho-quinones, which subsequently polymerize into melanin-like pigments.

Technical Insight: The methyldopa moiety is electron-rich and highly susceptible to oxidation, especially under the slightly basic conditions often created by the amine starting material.

Corrective Action:

  • Inert Atmosphere: The entire reaction must be performed under a positive pressure of Nitrogen or Argon.

  • Degassing: Sparge all solvents with nitrogen for 15 minutes prior to use.

  • Acid Scavenging (Optional): If your specific protocol involves base, ensure the pH does not exceed 8.0. However, the standard oxaziridine reaction is neutral; ensure your starting material (Methyldopa Methyl Ester) is free of residual strong alkali from previous steps.

Q3: I am observing "Carbidopa Methyl Ester" (free hydrazine) in my final product. Is the cyclohexylidene group unstable?

Diagnosis: Premature hydrolysis. The N-Cyclohexylidene group is a Schiff base (hydrazone) equivalent. It is hydrolytically unstable in the presence of water and acid.

Technical Insight:



This equilibrium is driven to the right (hydrolysis) by water.

Corrective Action:

  • Water Content: Ensure solvents are anhydrous (Water < 0.05%).

  • Work-up: Avoid acidic aqueous washes if trying to isolate the intermediate. If washing is necessary, use a buffered solution (pH 7) and work quickly at cold temperatures (0-5°C).

  • Storage: Store the isolated solid under desiccated conditions.

Part 3: Optimized Experimental Protocol

This protocol synthesizes Carbidopa Methyl Ester N-Cyclohexylidene via the Oxaziridine route, optimized for yield and purity.[5][6]

Reagents:

  • L-

    
    -Methyldopa Methyl Ester (1.0 eq)
    
  • 3,3-Pentamethylene Oxaziridine (1.2 – 1.3 eq) [1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation:

    • Charge a reactor with anhydrous DCM (10 volumes relative to substrate).

    • Critical: Sparge with

      
       for 15 mins.
      
    • Add L-

      
      -Methyldopa Methyl Ester.[1][2][3][4][7] Stir until dissolved.
      
  • Reaction:

    • Adjust temperature to 25–30°C .

    • Add 3,3-Pentamethylene Oxaziridine portion-wise over 30 minutes.

    • Note: Do not dump all at once; the reaction is exothermic. A massive exotherm will degrade the reagent.

    • Stir at 30°C for 2–4 hours. Monitor by HPLC.

  • Monitoring Endpoint:

    • Look for the disappearance of Methyldopa Methyl Ester.

    • Stop criterion: < 1.0% Starting Material remaining.

  • Work-up (Isolation):

    • Concentrate the reaction mixture under reduced pressure at < 35°C . Do not heat above 40°C during stripping.[6][8]

    • Crystallization: Add a non-polar anti-solvent (e.g., n-Heptane or MTBE) to the residue to induce precipitation.

    • Filter the solid and wash with cold Heptane.

    • Dry under vacuum at 40°C.

Yield Expectations:

ParameterOld Method (Toluene/Reflux)Optimized Method (DCM/30°C)
Reaction Temp 80–110°C25–35°C
Reaction Time 1–2 hours2–4 hours
Impurity Profile High (Thermal degradants)Low
Typical Yield 40–50%70–85%
Part 4: Advanced Troubleshooting (Impurity Analysis)

If you are seeing specific impurities by HPLC, use this logic map to identify the source.

ImpurityLogic Start Identify Impurity (HPLC/MS) Imp1 Impurity: Free Carbidopa Methyl Ester (No Cyclohexylidene) Start->Imp1 Imp2 Impurity: Dimeric/Oligomeric Species Start->Imp2 Imp3 Impurity: Unreacted Methyldopa Ester Start->Imp3 Cause1 Cause: Hydrolysis (Water ingress) Imp1->Cause1 Action1 Fix: Dry Solvents, Avoid Acidic Workup Cause1->Action1 Cause2 Cause: Oxidation (Air leak / High pH) Imp2->Cause2 Action2 Fix: Sparge N2, Check Base Quality Cause2->Action2 Cause3 Cause: Oxaziridine Decomposition Imp3->Cause3 Action3 Fix: Lower Temp (<35C), Check Reagent Quality Cause3->Action3

Figure 2: Impurity identification and remediation logic.

References
  • Egis Gyogyszergyar Nyrt. (2007).[1][3] Process for the preparation of carbidopa. WO2007042848A2.[3][4] World Intellectual Property Organization.[3][4] Link

  • Zhejiang Hisoar Pharmaceutical Co Ltd. (2012). Method for synthesizing carbidopa. CN102702019B. Google Patents. Link

  • Lettieri, M., et al. (2022). Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation. PMC. Link

Sources

Optimization

Technical Support Center: Enantioseparation of Carbidopa Methyl Ester N-Cyclohexylidene

Status: Operational Ticket ID: RES-934371-CD Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational
Ticket ID: RES-934371-CD
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to resolve the D- and L-enantiomers of Carbidopa Methyl Ester N-Cyclohexylidene (CAS: 934371-48-9). This molecule is a sensitive Schiff base intermediate. Unlike standard amino acids, this compound possesses an acid-labile imine functionality (N-cyclohexylidene) that protects the hydrazine group.

Critical Warning: Standard chiral method development protocols involving Trifluoroacetic Acid (TFA) or aqueous acidic buffers will cause immediate hydrolysis, destroying your sample and reverting it to Carbidopa Methyl Ester and Cyclohexanone.

This guide provides a validated, self-consistent workflow for Chiral HPLC (Analytical & Preparative) and Process Crystallization , specifically engineered to preserve the imine integrity.

Module 1: Analytical Method Development (Chiral HPLC)

The Challenge: Stability vs. Selectivity

The nitrogen atoms in the hydrazine and ester backbone create basic sites that cause peak tailing on polysaccharide columns. Usually, we add acid to suppress this. You cannot do that here. You must use a basic modifier to maintain the Schiff base stability and improve peak shape.

Recommended Protocol
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 5µm, 4.6x250mm)Amylose backbones show superior recognition for the bulky cyclohexylidene protecting group compared to cellulose.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) High non-polar content stabilizes the hydrophobic cyclohexyl ring interaction with the stationary phase.
Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)CRITICAL: Neutralizes residual silanols on the silica support. Prevents on-column hydrolysis.
Flow Rate 1.0 mL/minStandard flow for equilibrium.
Temperature 25°C (Ambient)Higher temperatures (>35°C) increase the risk of on-column degradation.
Detection UV @ 280 nmTargets the catechol (dihydroxybenzene) moiety; avoids solvent cut-off noise at 210nm.
Troubleshooting Matrix (FAQ)

Q: My peaks are splitting, but I’m using the correct column.

  • Diagnosis: The sample solvent is likely too strong (e.g., pure Methanol or DMSO).

  • Fix: Dissolve your sample in the mobile phase (Hexane/IPA). If solubility is poor, use a minimal amount of Ethanol, then dilute with Hexane.

Q: I see a third peak eluting at the void volume.

  • Diagnosis: Hydrolysis has occurred. The "front" peak is likely Cyclohexanone or the deprotected methyl ester.

  • Fix: Check your mobile phase. Is it fresh? Did someone use the line for a TFA method previously? Flush the system with 100% IPA + 0.1% DEA for 30 minutes before equilibrating.

Module 2: Preparative Resolution & Process Chemistry

If you are resolving a racemic mixture at scale (grams to kilograms), HPLC is expensive. Crystallization is preferred, but the Schiff base limits your choice of resolving agents (chiral acids are dangerous here).

Workflow: Diastereomeric Crystallization (Modified)

Since you cannot easily use strong chiral acids (Tartaric, Mandelic) without risking hydrolysis, you must rely on kinetic resolution or spontaneous crystallization if the racemate is a conglomerate (rare). However, the industrial standard often relies on the Chiral Pool Synthesis (starting from L-Methyldopa).

If you must resolve the racemate chemically:

  • Solvent Selection: Use Acetonitrile or Ethyl Acetate . Avoid alcohols with trace water.

  • Resolving Agent: Use Dibenzoyl-L-tartaric acid (DBTA) anhydrously.

    • Note: While acidic, DBTA is weaker and bulky. If performed rapidly in cold anhydrous acetone/acetonitrile, the salt precipitates before hydrolysis dominates.

  • Neutralization: Immediately upon filtration, treat the salt with cold Sodium Bicarbonate (NaHCO₃) solution to regenerate the free base.

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process for method development and the degradation pathway you must avoid.

Diagram 1: Method Development Decision Tree

MethodDev Start Start: Racemic Carbidopa Methyl Ester N-Cyclohexylidene Solubility Check Solubility: Hexane/IPA? Start->Solubility ColumnSelect Column Selection: Polysaccharide Based Solubility->ColumnSelect MobilePhase Mobile Phase Setup ColumnSelect->MobilePhase ModifierCheck CRITICAL DECISION: Select Additive MobilePhase->ModifierCheck TFA Acidic (TFA/Acetic Acid) ModifierCheck->TFA Incorrect DEA Basic (DEA/TEA) ModifierCheck->DEA Correct Fail FAILURE: Hydrolysis to Cyclohexanone + Carbidopa Methyl Ester TFA->Fail Schiff Base Cleavage Success SUCCESS: Stable Baseline Separation (Rs > 1.5) DEA->Success Imine Stabilized

Caption: Workflow for selecting the correct chromatographic conditions to prevent sample degradation.

Diagram 2: Degradation Pathway (The "Why")

Degradation Molecule Carbidopa Methyl Ester N-Cyclohexylidene Intermed Unstable Tetrahedral Intermediate Molecule->Intermed Protonation Acid + H+ / H2O (Acidic Mobile Phase) Acid->Intermed Product1 Carbidopa Methyl Ester Intermed->Product1 Hydrolysis Product2 Cyclohexanone Intermed->Product2

Caption: Mechanism of Schiff base hydrolysis in the presence of acidic modifiers.

References & Grounding

  • Patent: Process for the preparation of Carbidopa. (WO2007042848A2).[1]

    • Relevance: Describes the synthesis and isolation of the N-cyclohexylidene intermediate (Formula I) and its subsequent hydrolysis. Validates the acid-lability of the molecule.

  • Chiral HPLC Method Development Strategies. (Phenomenex / YMC Technical Guides).

    • Relevance: Establishes the standard protocol for basic compounds on polysaccharide columns using basic modifiers (DEA) to improve peak shape and prevent silica interaction.

  • Stability of Carbidopa in Solution. (Journal of Movement Disorders).

    • Relevance: While focusing on the final drug, it highlights the oxidative instability of the catechol group, reinforcing the need for controlled temperature and non-aqueous conditions during intermediate resolution.

  • Product Specification: (S)-Carbidopa Methyl Ester N-Cyclohexylidene. (LGC Standards).

    • Relevance: Confirms the CAS (934371-48-9) and the specific chemical structure (Schiff base) requiring specialized handling.

Sources

Troubleshooting

Troubleshooting HPLC retention time shifts for Carbidopa Impurity D

Topic: Troubleshooting HPLC Retention Time ( ) Shifts for Carbidopa Impurity D Document ID: TS-HPLC-CARB-D-001 Last Updated: 2026-02-16 Executive Summary Welcome to the Technical Support Center. This guide addresses rete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Retention Time (


) Shifts for Carbidopa Impurity D
Document ID:  TS-HPLC-CARB-D-001
Last Updated:  2026-02-16

Executive Summary

Welcome to the Technical Support Center. This guide addresses retention time instability for Carbidopa Impurity D (Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate).[1]

Unlike Carbidopa itself, which is a polar zwitterion, Impurity D is significantly more hydrophobic due to the cyclohexylidene and methyl ester moieties. Consequently, it behaves differently on C18 columns, exhibiting heightened sensitivity to organic modifier concentration and temperature fluctuations. This guide provides a causal analysis and step-by-step protocols to stabilize your chromatography.

Module 1: Diagnostic Framework

Before adjusting parameters, determine the nature of the shift using this logic flow.

Visual Troubleshooting Assistant

TroubleshootingTree Start Start: Define Shift Type Type1 Monotonic Drift (Steady increase/decrease over run) Start->Type1 Type2 Random Fluctuation (Jumps between injections) Start->Type2 Type3 Sudden Step Change (After new mobile phase/column) Start->Type3 DriftCause1 Cause: Column Aging/Fouling (Loss of bonded phase) Type1->DriftCause1 DriftCause2 Cause: Temperature Drift (Check column oven) Type1->DriftCause2 FlucCause1 Cause: Pump Mixing Error (Gradient instability) Type2->FlucCause1 FlucCause2 Cause: Inadequate Equilibration (Column thermal mass) Type2->FlucCause2 StepCause1 Cause: Mobile Phase pH (Wrong buffer prep) Type3->StepCause1 StepCause2 Cause: Batch-to-Batch Column Variation Type3->StepCause2 caption Figure 1: Diagnostic Logic Tree for Retention Time Shifts. Follow the path matching your observation.

Module 2: The "Organic Modifier" Sensitivity (Most Common Cause)

The Issue: Carbidopa Impurity D contains a cyclohexylidene ring and a methyl ester.[2][3] These groups increase the hydrophobicity factor (


) significantly compared to the parent drug. In Reversed-Phase Chromatography (RPC), hydrophobic analytes follow the Linear Solvent Strength Theory :

[1]

Where


 is the volume fraction of the organic modifier. For hydrophobic compounds like Impurity D, the slope 

is steep. A 1% error in organic composition can shift

by 10-15% .[1]
Troubleshooting Protocol: Pump vs. Premix

Q: My retention time jumps randomly between injections (


 0.5 min). Is my column failing? 

A: Unlikely. This is classic pump mixing instability . If you are using a low-pressure mixing quaternary pump, the proportioning valve may struggle to deliver precise small volumes of organic solvent, especially if Impurity D elutes during a shallow gradient or isocratic hold.[1]

Protocol 1: The Premix Validation Test

  • Calculate the exact ratio of Mobile Phase A (Buffer) and B (Organic) at the moment of elution (e.g., 85:15).

  • Manually prepare a single isocratic flask containing this exact ratio.

  • Bypass the pump's mixing block by placing a single line into this premixed bottle.

  • Run 6 replicate injections.

    • Result: If RSD drops to <0.5%, your pump proportioning valve is the culprit.

    • Action: Perform pump maintenance or switch to premixed mobile phases for isocratic methods.

Module 3: Chemical Instability & pH Effects

The Issue: Carbidopa Impurity D contains a hydrazone linkage (cyclohexylidenehydrazino). Hydrazones are susceptible to hydrolysis in acidic aqueous conditions, reverting to the hydrazine and ketone (cyclohexanone).

Q: My peak area is decreasing, and


 is drifting earlier. What is happening? 

A: You are likely witnessing on-column degradation or autosampler instability.[1] Standard USP methods for Carbidopa often use phosphate buffers at pH 2.7 - 3.0 .[1] Prolonged exposure to this acidity can hydrolyze the impurity.

Protocol 2: pH & Stability Check

  • Check Autosampler Temperature: Ensure it is set to 4°C . Degradation rates double with every 10°C increase.

  • Verify Buffer pH:

    • Use a calibrated pH meter.[4]

    • Crucial: Measure pH of the aqueous portion before adding organic solvent. Adding organic shifts the apparent pH and pKa of the buffer.

  • Diluent Match: Ensure your sample diluent is not more acidic than the mobile phase.

Mobile Phase Preparation Workflow

MobilePhasePrep Step1 Weigh Buffer Salt (Monobasic Sodium Phosphate) Step2 Dissolve in 90% Final Volume Water Step1->Step2 Step3 Adjust pH to 2.7 (Use H3PO4) Step2->Step3 Step4 Filter (0.22 µm) & Degas Step3->Step4 Step5 Add Organic Modifier (If premixing) Step4->Step5 caption Figure 2: Correct Mobile Phase Preparation to minimize pH-induced shifts.

Module 4: Temperature Control

The Issue: Retention enthalpy (


) drives the separation. For hydrophobic interactions (Impurity D), retention is exothermic; increasing temperature decreases retention time.

Q: I see a monotonic drift to shorter retention times throughout the day.

A: This often correlates with ambient temperature rising, affecting the column if the oven is not efficient.

Data Table: Impact of Temperature on Retention (


) 
ParameterCarbidopa (Polar)Impurity D (Hydrophobic)Impact of +1°C Shift
Structure Zwitterionic/PolarCyclohexyl/Ester
Retention Mechanism H-Bonding / IonicHydrophobic Interaction
Temp Sensitivity LowHigh Impurity D shifts ~2-3% earlier

Action:

  • Ensure the column compartment is closed and actively thermostatted (e.g., 30°C ± 0.5°C).

  • Use a pre-heater (heat exchanger) before the column to ensure the mobile phase matches the column temperature.

Summary of Specifications

ComponentSpecification / RequirementReason
Impurity D Identity Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoateHydrophobic & Acid Labile
Column L1 (C18), 5 µm, 4.6 x 250 mm (Typical)Standard USP Packing
Mobile Phase Phosphate Buffer pH 2.7 / Methanol or ACNLow pH suppresses silanol activity
Critical Control pH Precision ± 0.05 Prevents ionization shifts
Critical Control Organic % Precision ± 0.5% Prevents hydrophobic retention shifts

References

  • United States Pharmacopeia (USP). USP Monograph: Carbidopa.[5][6][7] Rockville, MD: United States Pharmacopeial Convention. [1]

  • European Pharmacopoeia (Ph. Eur.). Carbidopa Monograph 0755. Strasbourg, France: EDQM. [1]

  • Dolan, J. W. (2017). "HPLC Troubleshooting: Retention Time Drift." LCGC North America, 35(7), 430–435.[1]

  • Stoll, D. R. (2020). "Troubleshooting Retention Time Variability in HPLC." The Analytical Scientist.

  • PubChem. Carbidopa Impurity D (Compound Summary). National Library of Medicine. [1]

Sources

Optimization

Removing unreacted cyclohexanone from Carbidopa methyl ester mixtures

This technical guide details the purification of Carbidopa Methyl Ester mixtures, specifically focusing on the removal of unreacted or residual cyclohexanone. Executive Summary & Chemical Context[1][2][3][4][5][6][7] The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of Carbidopa Methyl Ester mixtures, specifically focusing on the removal of unreacted or residual cyclohexanone.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: In the synthesis of Carbidopa (and its methyl ester intermediate), cyclohexanone is frequently employed as a protecting group (forming a Schiff base/hydrazone) or exists as a cleavage byproduct following acid hydrolysis [1]. While Carbidopa Methyl Ester (CME) is a polar, basic hydrazine derivative, cyclohexanone is a neutral, lipophilic ketone.

The Solution: Effective separation relies on exploiting the pKa difference between the basic hydrazine moiety of CME and the neutral ketone functionality of cyclohexanone. The "Gold Standard" protocol utilizes pH-controlled liquid-liquid extraction (LLE), while chemoselective scavenging offers a viable alternative for specific solvent systems.

Critical Troubleshooting Protocols

Method A: pH-Controlled Liquid-Liquid Extraction (The "Partition" Protocol)

Recommended for: Bulk reaction mixtures, crude oils, and aqueous hydrolysis mixtures.

Mechanism: Carbidopa Methyl Ester contains a hydrazine group and an amino group. Under acidic conditions (pH < 2), these groups protonate, rendering the CME highly water-soluble. Cyclohexanone remains neutral and partitions preferentially into organic solvents.

Protocol:

  • Dissolution/Acidification:

    • Dissolve the crude mixture in 0.5 M Hydrochloric Acid (HCl) .

    • Target Concentration: ~50-100 mg/mL.

    • Check: Ensure pH is < 2.0.

  • Organic Wash (Decontamination):

    • Extract the aqueous acidic phase with an immiscible organic solvent.

    • Recommended Solvents:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Volume: 3 x 0.5 volumes relative to the aqueous phase.

    • Action: Shake vigorously for 2 minutes; allow layers to settle.

    • Result: Cyclohexanone migrates to the organic layer; CME remains in the aqueous layer.

  • Recovery (Salt vs. Free Base):

    • Option 1 (Stable Salt): Lyophilize the aqueous layer directly to obtain Carbidopa Methyl Ester Hydrochloride . This is the preferred storage form due to the oxidation sensitivity of the catechol group.

    • Option 2 (Free Base - High Risk): If the free base is required, neutralize with NaHCO₃ under an inert atmosphere (Argon/Nitrogen) to pH 7-8 and extract into EtOAc.

    • Warning: The catechol moiety oxidizes rapidly in basic, aerobic conditions (turning the solution black/brown).

Method B: Sodium Bisulfite Scavenging

Recommended for: Mixtures where CME is already dissolved in an organic solvent (e.g., EtOAc) and cannot be exposed to strong acid.

Mechanism: Sodium bisulfite (NaHSO₃) reacts selectively with unhindered ketones (like cyclohexanone) to form a water-soluble bisulfite adduct [2].

Protocol:

  • Preparation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • Scavenging Wash:

    • Add the bisulfite solution to your organic phase containing the mixture.[1][2][3]

    • Ratio: 1:1 volume ratio.

    • Agitation: Vigorously stir or shake for 15–30 minutes . (Kinetic control: adduct formation is not instantaneous).

  • Separation:

    • Separate the layers.[4][1][2][5][6] The cyclohexanone-bisulfite adduct partitions into the aqueous phase.

    • Wash the organic phase once with brine to remove residual salts.

    • Dry over Na₂SO₄ and concentrate.

Decision Matrix & Data

Table 1: Physicochemical Properties & Solubility Profile
CompoundFunctional GrouppKa (Approx)Solubility (pH < 2)Solubility (Organic)Reactivity with Bisulfite
Carbidopa Methyl Ester Hydrazine / Catechol~8-9 (Amine)High (Protonated)Low (as salt)Low
Cyclohexanone Ketone~17 (alpha-H)LowHigh High (Forms Adduct)
Table 2: Solvent Compatibility Guide
SolventSuitability for WashNotes
Dichloromethane (DCM) Excellent High density ensures rapid phase separation; excellent solubility for cyclohexanone.
Ethyl Acetate Good Good for cyclohexanone; however, some CME hydrochloride may have slight solubility if the ionic strength is low.
Diethyl Ether Moderate Good separation, but high volatility can be annoying during multiple extractions.
Toluene Fair Use only if heating is required (not recommended for CME).

Visualized Workflow (Graphviz)

The following diagram illustrates the logic flow for the Acid-Base Partition Method , highlighting the critical separation point.

CME_Purification cluster_legend Phase Key Start Crude Mixture (CME + Cyclohexanone) Acidify Dissolve in 0.5M HCl (pH < 2.0) Start->Acidify Protonation Partition Liquid-Liquid Extraction (Add DCM/EtOAc) Acidify->Partition OrgLayer Organic Layer (Contains Cyclohexanone) Partition->OrgLayer Phase Sep AqLayer Aqueous Layer (Contains CME-HCl) Partition->AqLayer Phase Sep Waste Waste / Solvent Recovery OrgLayer->Waste Lyophilize Lyophilization AqLayer->Lyophilize Water Removal Product Pure Carbidopa Methyl Ester (Hydrochloride Salt) Lyophilize->Product key1 Aqueous Phase key2 Organic Phase

Figure 1: Purification logic flow for removing neutral ketone impurities from basic hydrazine derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I remove cyclohexanone by rotary evaporation (Rotavap)?

  • Answer: Only partially. Cyclohexanone has a boiling point of 155.6°C. While it forms an azeotrope with water (95°C), relying solely on heat risks degrading the hydrazine moiety of Carbidopa, which is thermally unstable. Vacuum distillation is possible but the LLE (Method A) is gentler and more effective.

Q2: My aqueous layer turned dark brown during the process. What happened?

  • Answer: This indicates oxidation of the catechol (dihydroxybenzene) ring, likely forming quinones/melanin-like polymers. This occurs if the pH rises above 7 in the presence of oxygen.

    • Fix: Keep the solution acidic (pH < 2). If basification is necessary, use degassed solvents and an argon blanket, and add an antioxidant like Sodium Metabisulfite (0.1%) to the aqueous phase.

Q3: How do I confirm the cyclohexanone is gone?

  • Answer:

    • TLC: Use Silica plates with 10% MeOH in DCM. Cyclohexanone stains strongly with KMnO₄ or Anisaldehyde (distinct spots). CME requires Ninhydrin (stains purple/brown).

    • NMR: Check for the disappearance of the cyclohexyl multiplets (approx. 1.5–2.5 ppm) in the ¹H-NMR spectrum.

Q4: Can I use silica gel chromatography?

  • Answer: Yes, but it is often unnecessary and leads to yield loss. If you must, use a polar mobile phase (DCM:MeOH:NH₄OH) to move the polar CME, while cyclohexanone elutes early in pure DCM. Note that amines can streak on silica; use amine-functionalized silica or add 1% Triethylamine to the eluent.

References

  • Patent: Process for the preparation of carbidopa.
  • Protocol: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: National Institutes of Health (PMC / J Vis Exp). Context: Validates the sodium bisulfite wash method for removing cyclohexanone. URL:[Link]

  • Data: Cyclohexanone Physicochemical Properties. Source: PubChem Database. Context: Boiling point and solubility data verifying azeotropic properties. URL:[Link]

Sources

Troubleshooting

Optimizing acid hydrolysis steps for Carbidopa synthesis intermediates

Topic: Optimization of Acid Hydrolysis in Carbidopa Manufacturing Status: Active | Ticket Priority: High | Persona: Senior Application Scientist Welcome to the Process Chemistry Support Portal You have reached the advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Acid Hydrolysis in Carbidopa Manufacturing

Status: Active | Ticket Priority: High | Persona: Senior Application Scientist

Welcome to the Process Chemistry Support Portal

You have reached the advanced troubleshooting hub for Carbidopa synthesis. As a Senior Application Scientist, I understand that the acid hydrolysis step is the "make-or-break" moment in your workflow. It is here that you must strip away robust protecting groups (often bulky hydrazones and esters) without severing the delicate N-N hydrazine bond or inducing racemization of the


-methyl chiral center.

This guide moves beyond basic textbook protocols. We are looking at the industrial reality of this reaction: balancing kinetics against degradation.

Module 1: The Hydrolysis Matrix (Kinetics & Stoichiometry)

In the modern industrial route (typically involving the Oxaziridine method), the precursor is often an intermediate like (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methyl propionic acid methyl ester .[1][2]

The goal is to remove the cyclohexylidene (or similar ketone-derived) protecting group and hydrolyze the methyl ester simultaneously.

The Optimized Protocol

Do not use "concentrated acid" blindly. Our data suggests that a specific molarity window prevents the formation of "tar" (polymerized degradation products).

ParameterRecommended RangeMechanism / Rationale
Acid Reagent HCl (18% - 22% w/w) Higher concentrations (>30%) increase hydrazine cleavage (Impurity A formation). Lower concentrations (<15%) fail to hydrolyze the sterically hindered ester.
Temperature 93°C - 95°C Strict control required. <90°C leads to incomplete hydrolysis (Impurity D). >98°C accelerates oxidative darkening and decarboxylation.
Reaction Time 3 - 5 Hours Monitor via HPLC. Extended reflux (>6h) exponentially increases hydrazine levels due to N-N bond thermal stress.
Atmosphere Nitrogen/Argon (Strict) The catechol moiety is extremely prone to oxidation to quinones at high T/low pH. Oxygen exclusion is mandatory.

Critical Insight: If you are using the older Dimethoxy route (starting from 3,4-dimethoxy-


-methyldopa), you must use 48% HBr  instead of HCl to effect the ether cleavage. However, this requires higher temperatures (reflux) and poses a significantly higher risk of product degradation.
Module 2: Impurity Troubleshooting Guide

The following table addresses the specific spectral ghosts you are likely seeing in your HPLC traces.

Symptom / ImpurityProbable CauseCorrective Action
Impurity D (Cyclohexylidene methyl ester)Incomplete Hydrolysis. The hydrophobic protecting group is not solubilizing well in the aqueous acid.Action: Increase agitation speed (RPM >300). Consider a co-solvent like minimal acetic acid, though pure aqueous HCl is preferred for easier workup. Check if Temp <90°C.
Impurity A (Methyldopa)N-N Bond Cleavage. The hydrazine group has been sheared off.Action: Acid concentration is too high or reaction time is too long. Reduce HCl molarity to 18-20%. Stop reaction immediately upon disappearance of starting material.
High Hydrazine Levels (>10 ppm)Thermal Degradation. Carbidopa itself is breaking down.Action: This is a critical toxicity failure. Reduce reaction temperature by 2-3°C. Ensure the quench/cooling step is rapid (use a jacketed reactor with active cooling).
Dark/Black Solution Quinone Formation. Oxidative stress on the catechol ring.Action: Your inert gas blanket failed. Sparge the acid solution with

before heating. Add antioxidants (e.g., Sodium Metabisulfite) only during the workup, not the reflux.
Module 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) for the Oxaziridine route, highlighting where the acid hydrolysis fits into the purity profile.

CarbidopaProcess cluster_inputs Pre-Hydrolysis Phase cluster_reaction Critical Acid Hydrolysis Step cluster_output Workup & Isolation Start L-alpha-Methyldopa Ester Intermediate Protected Hydrazone Intermediate Start->Intermediate Condensation Oxaziridine 3,3-Pentamethylene Oxaziridine Oxaziridine->Intermediate Hydrolysis Hydrolysis Reactor (N2 Atmosphere) Intermediate->Hydrolysis Acid 20% HCl (aq) 93-95°C Acid->Hydrolysis Check HPLC Check point (Target: <0.5% Impurity D) Hydrolysis->Check ImpurityA Impurity A (Methyldopa) Hydrolysis->ImpurityA Over-reaction ImpurityD Impurity D (Incomplete) Hydrolysis->ImpurityD Under-reaction Check->Hydrolysis Fail (Extend Time) Quench Cool to 20°C pH Adjustment (Isoelectric) Check->Quench Pass Product Crude Carbidopa (Pre-Crystallization) Quench->Product

Figure 1: Process Flow Diagram for Carbidopa Synthesis via Oxaziridine Route, emphasizing the Acid Hydrolysis Critical Control Point.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low (~40%) after hydrolysis. Where is the product going? A: If your HPLC purity is high but mass yield is low, you are likely losing product during the isolation pH adjustment . Carbidopa is an amino acid analog with a specific isoelectric point (pI).

  • Fix: After acid hydrolysis, carefully adjust the pH to 5.0 - 5.2 using 20% NaOH or Ammonia. This is the region of minimum solubility. If you overshoot to pH 7+, the phenolic protons ionize, and the product redissolves.

Q2: Can I use Sulfuric Acid (


) instead of HCl to reduce costs? 
A: Not recommended.  Sulfuric acid is an oxidizing acid at high concentrations and temperatures. Given the sensitivity of the catechol (dihydroxy-phenyl) ring to oxidation, 

will almost certainly lead to a "pink/brown" product discoloration indicating quinone formation. Stick to non-oxidizing mineral acids like HCl (or HBr for demethylation).

Q3: The "Intermediate" is not dissolving in the acid. Should I add Methanol? A: Adding Methanol during the hydrolysis step is counter-productive because you are trying to hydrolyze a methyl ester. The presence of methanol shifts the equilibrium back toward the ester (Le Chatelier's principle), causing persistent Impurity B (Carbidopa Methyl Ester).

  • Fix: Use vigorous mechanical stirring.[3] The reaction is biphasic initially; as the hydrolysis proceeds, the polar Carbidopa salt will solubilize into the aqueous acid phase.

Q4: How do I remove the hydrazine byproduct generated from degradation? A: Hydrazine is genotoxic and must be controlled to ppm levels. It is difficult to remove by crystallization alone.

  • Fix: Ensure your initial hydrolysis does not run too long. If hydrazine is present, a reslurry in water at 0-5°C is often effective, as Carbidopa is less soluble than hydrazine hydrochloride in cold water.

References
  • Process for the preparation of carbidopa. (2007). World Intellectual Property Organization.[1] Patent WO2007042848A2.[1] Link

    • Cited for: Optimization of HCl concentration (20%)
  • Method for synthesizing carbidopa. (2012). China National Intellectual Property Administration. Patent CN102702019B. Link

    • Cited for: Oxaziridine route workflow and intermedi
  • Carbidopa Impurities and Standards. Daicel Pharma Standards. Link

    • Cited for: Identification of Impurity D (Cyclohexylidene) and Impurity A (Methyldopa).
  • FDA Center for Drug Evaluation and Research. (2013). Application Number: 203952Orig1s000 (Clinical Pharmacology Review).Link

    • Cited for: Toxicity and monitoring of hydrazine degrad

Sources

Optimization

Technical Support Center: Detection and Troubleshooting of Carbidopa Impurity D

A Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your analytical work. This guide is dedicated to the robust detection and troubleshooting of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical process-related impurity also known as Carbidopa Impurity D[1][2][3]. This impurity is an important intermediate in certain synthetic routes of Carbidopa and its presence in the final drug product must be meticulously controlled to ensure patient safety and regulatory compliance.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and control of Carbidopa Impurity D.

Q1: What is D,L-Carbidopa Methyl Ester N-Cyclohexylidene, and why is its detection critical?

A1: D,L-Carbidopa Methyl Ester N-Cyclohexylidene is a process-related impurity that can form during the synthesis of Carbidopa.[4][6][7] It is essentially an intermediate that may carry over into the final Active Pharmaceutical Ingredient (API) if the manufacturing process is not adequately controlled. The detection and quantification of all impurities are mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[8][9] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[8] Therefore, a validated analytical method is required to ensure this impurity is below the established safety thresholds in every batch.

Q2: What are the typical regulatory thresholds I should be aware of for an impurity like this?

A2: The regulatory framework for impurities in new drug products is primarily defined by the ICH Q3B(R2) guideline.[8][10][11] The guideline establishes three key thresholds based on the maximum daily dose of the drug:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.

These thresholds are crucial for setting acceptance criteria (specifications) for the final drug product.[8][11]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg (whichever is lower)0.2% or 1.0 mg (whichever is lower)
> 1 g0.05%0.15% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
Data synthesized from ICH Q3B(R2) Guidelines.[8][11]

Furthermore, if there is any reason to suspect an impurity could be mutagenic (a genotoxic impurity), much lower limits based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may apply.[12][13]

Q3: What is the most common analytical technique for detecting Carbidopa Impurity D?

A3: The most prevalent and robust technique for separating and quantifying Carbidopa and its related substances, including Impurity D, is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[14][15][16][17] HPLC offers excellent resolution and sensitivity for this type of analysis. The selection of the stationary phase (column) and mobile phase is critical for achieving separation from the Carbidopa API and other potential impurities.[15][18]

Q4: Under what circumstances would I need to use a more advanced technique like LC-MS?

A4: While HPLC-UV is often sufficient for routine quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable in several scenarios:

  • Structural Identification: When an unknown impurity peak is detected above the identification threshold, LC-MS is essential for determining its molecular weight and fragmentation pattern, which helps in elucidating its structure.[19][20]

  • Trace-Level Quantification: For potentially genotoxic impurities that must be controlled at parts-per-million (ppm) or even lower levels, the sensitivity of UV detection may be inadequate.[12][21] LC-MS/MS provides superior sensitivity and selectivity, allowing for accurate quantification at these trace levels.[20][22][23]

  • Peak Co-elution: If the impurity peak is co-eluting with another component under UV detection, the selectivity of MS can often resolve and quantify the specific impurity of interest.[20]

Section 2: Recommended Analytical Protocol (HPLC-UV)

This section provides a robust starting point for developing a stability-indicating HPLC method for the determination of Carbidopa Impurity D in a final drug product.

Method Objective: To separate and quantify D,L-Carbidopa Methyl Ester N-Cyclohexylidene (Impurity D) from the Carbidopa API and other related substances in a drug product matrix.

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSys HPLC System (Pump, Autosampler, Oven) SamplePrep->HPLCSys StandardPrep Standard Preparation (Impurity & API Standards) StandardPrep->HPLCSys MobilePhasePrep Mobile Phase Preparation (Buffer & Organic) MobilePhasePrep->HPLCSys Flow Column C18 Column (Stationary Phase) HPLCSys->Column Injection Detector UV Detector (e.g., 280 nm) Column->Detector Elution CDS Chromatography Data System (Integration & Calibration) Detector->CDS Signal Report Final Report (Quantification & System Suitability) CDS->Report

Caption: High-level workflow for HPLC analysis of Carbidopa Impurity D.

Step-by-Step Protocol
  • Materials & Reagents:

    • Reference Standard: D,L-Carbidopa Methyl Ester N-Cyclohexylidene (Impurity D)

    • Reference Standard: Carbidopa

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade)

  • Instrumentation & Chromatographic Conditions: This method is based on common principles for separating Carbidopa and its impurities.[14][15][17][18]

ParameterRecommended ConditionRationale / Justification
Column C18 (Octadecyl Silane), 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for Carbidopa and its related polar/non-polar impurities.
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric AcidLow pH suppresses the ionization of acidic silanols on the column, improving peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds from the reversed-phase column.
Elution Mode GradientA gradient is often necessary to elute all impurities and the API within a reasonable run time while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity (lowering pressure) and can improve peak efficiency.[14][18]
Detection UV at 280 nmCarbidopa and its impurities share a chromophore, making 280 nm a suitable wavelength for detection.[15][17]
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
  • Preparation of Solutions:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is typically used to ensure sample compatibility.

    • Standard Solution: Prepare a stock solution of Carbidopa Impurity D in diluent. Further dilute to a concentration relevant to the specification limit (e.g., 0.1% of the nominal sample concentration).

    • Sample Solution: Accurately weigh and dissolve the final drug product in the diluent to achieve a target concentration of Carbidopa (e.g., 1 mg/mL). Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter to remove excipients.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (API, other impurities, excipients).

    • Linearity: The method provides results that are directly proportional to the concentration of the analyte.

    • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Section 3: Troubleshooting Guide

This section uses a problem-and-solution format to address common issues encountered during analysis.

Q: My impurity peak is not separating from the main Carbidopa peak. What should I do?

A: This is a problem of insufficient resolution . The goal is to manipulate the chromatography to increase the differential migration of the two components.

  • Scientific Rationale: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must change one of these factors.

  • Troubleshooting Steps:

    • Decrease Gradient Slope (Increase Selectivity): If using a gradient, make it shallower (e.g., change from a 5-95% B in 20 min to 5-95% B in 40 min). This gives the compounds more time to interact differently with the stationary phase.

    • Change Organic Modifier (Increase Selectivity): If you are using Methanol, switch to Acetonitrile, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.

    • Adjust Mobile Phase pH (Increase Selectivity): A small change in pH (e.g., from 2.5 to 3.0) can alter the ionization state of the analytes and the column's surface silanols, significantly impacting retention and selectivity.

    • Change Column Chemistry: If the above steps fail, the selectivity of a standard C18 column may be insufficient. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different interaction mechanisms.[15]

Q: The impurity peak is tailing significantly. How can I improve its symmetry?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Scientific Rationale: The hydrazine group in Carbidopa and its derivatives can interact with residual acidic silanols on the silica surface of the column, causing tailing.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your buffer pH is low (e.g., 2.5-3.0). This keeps the silanols protonated (neutral), minimizing ionic interactions.[24]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., from 10mM to 25mM) can better mask the residual silanols.[24]

    • Use a High-Purity, End-capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer active silanols and are less prone to causing peak tailing.

    • Check for Column Overload: Inject a diluted sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or sample concentration.[24]

Q: The retention time for the impurity is drifting between injections. What is the cause?

A: Retention time drift points to an unstable chromatographic system.

  • Scientific Rationale: Consistent retention times require a stable mobile phase composition, flow rate, and column temperature.

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Before starting the sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. Insufficient equilibration is a primary cause of drift at the start of a run.[25][26]

    • Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and retention time shifts.[25][27]

    • Verify Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is being mixed properly by the pump. If using an on-line mixer, try pre-mixing the mobile phase to rule out pump proportioning issues.[25][26]

    • Use a Column Oven: Uncontrolled ambient temperature fluctuations can cause significant drift. A stable column oven is essential for reproducible chromatography.[25][27]

Q: I cannot detect the impurity at the required reporting threshold. How can I improve sensitivity?

A: This is a challenge of detection limits.

  • Scientific Rationale: The signal-to-noise ratio for the peak must be improved. This can be done by increasing the signal or decreasing the noise.

  • Troubleshooting Steps:

    • Increase Injection Volume/Concentration: This is the simplest way to increase the signal. However, be cautious of overloading the column, which can distort peak shape.

    • Optimize Detection Wavelength: While 280 nm is a good starting point, perform a UV scan of the impurity standard to find its true absorbance maximum (λmax). Setting the detector to this wavelength will maximize the signal.

    • Reduce Baseline Noise: Ensure the mobile phase is freshly prepared and properly degassed. Air bubbles passing through the detector cell are a common source of noise.[25] A dirty flow cell can also increase noise; flush it according to the manufacturer's instructions.

    • Switch to a More Sensitive Detector: If UV is insufficient, the definitive solution is to develop an LC-MS/MS method, which offers orders of magnitude greater sensitivity.[20][21]

Section 4: Advanced Topic - Impurity Qualification

The detection of an impurity is the first step. The next is to decide if its level is safe. This decision-making process is guided by regulatory thresholds.

Caption: Decision tree for impurity control based on ICH Q3B thresholds.[8][11]

This structured approach ensures that impurities are appropriately evaluated. If an impurity exceeds the qualification threshold, it does not automatically mean the product is unsafe. It signifies that additional data (e.g., toxicological studies) are required to demonstrate that the impurity level is safe for human consumption.[8]

References

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Scholars Research Library.
  • The Determination and Control of Genotoxic Impurities in APIs. (2026, February 15). Pharmaceutical Technology.
  • A review on analytical challenges in monitoring and controlling genotoxic impurities. SciSpace.
  • Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex M
  • Quality: impurities. European Medicines Agency (EMA).
  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (2021, September 29). FDA.
  • FDA Guidance for Industry: Elemental Impurities in Drug Products. ECA Academy.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube.
  • Analytical Research & Development on Genotoxic Impurities. (2025, October 13).
  • Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formul
  • Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. (2017, July 15).
  • Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. (2025, August 10).
  • Simultaneous Determination of Levodopa, Carbidopa, Entacapone, Tolcapone, 3-O-Methyldopa and Dopamine in Human Plasma by an Hplc–MS/MS Method. (2015, January 14). Taylor & Francis.
  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis.
  • Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro-chemical detection.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • WO2007042848A2 - Process for the preparation of carbidopa.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2023, May 23). MDPI.
  • Konduru and Madhuri, IJPSR, 2014; Vol. 5(12): 5530-5538. (2014, April 9).
  • HPLC Troubleshooting.
  • Carbidopa-impurities.
  • HPLC Troubleshooting Guide.
  • Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. (2025, February 17). PubMed.
  • Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin. (2022, August 4). PMC.
  • Process for the preparation of carbidopa - P
  • Carbidopa EP Impurity D. SynThink.
  • carbidopa methyl ester n-cyclohexylidene. Allmpus - Research and Development.
  • CN105732416A - Method for synthesizing Carbidopa.
  • Synthesis of L-carbidopa.

Sources

Troubleshooting

Technical Support Center: Carbidopa Intermediates &amp; Solubility Optimization

Role: Senior Application Scientist, Separation Sciences Division Topic: Overcoming Solubility & Stability Issues of Carbidopa Intermediates in HPLC/UPLC Last Updated: February 16, 2026[1] Executive Summary: The "Zwitteri...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Separation Sciences Division Topic: Overcoming Solubility & Stability Issues of Carbidopa Intermediates in HPLC/UPLC Last Updated: February 16, 2026[1]

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical support hub. If you are analyzing Carbidopa (CD) or its synthetic intermediates (e.g., hydrazine analogs, 3-O-methylcarbidopa), you are likely facing a specific triad of failure modes: column backpressure spikes (precipitation), split peaks (solvent mismatch), or ghost peaks (on-column oxidation).[1]

Carbidopa is an amphoteric, zwitterionic molecule containing a hydrazine moiety, a carboxyl group, and a catechol ring.[1] Its solubility profile is non-linear:

  • pH < 3.0: High solubility (Cationic form).[1]

  • pH 3.5 – 8.0: Extremely low solubility (Zwitterionic/Neutral form).[1]

  • pH > 9.0: Unstable (Rapid oxidation of the catechol/hydrazine).

This guide provides the protocols to navigate this solubility cliff while maintaining chromatographic integrity.

Diagnostic Module: Why is Your Sample Precipitating?

Before altering your method, diagnose the root cause using the Solubility Behavior Logic below.

Visualizing the Solubility Cliff

The following diagram illustrates the mechanistic relationship between pH, ionization state, and solubility risk.

CarbidopaSolubility Start Sample Preparation pH_Check Check pH of Mobile Phase (MP) Start->pH_Check Acidic pH < 2.5 (Phosphate/Formic) pH_Check->Acidic Preferred Neutral pH 3.0 - 7.0 (Acetate/Neutral Phosphate) pH_Check->Neutral Avoid State_Cat Cationic State (+) High Solubility Acidic->State_Cat State_Zwit Zwitterionic State (±) Isoelectric Precipitation Risk Neutral->State_Zwit Diluent_Check Check Sample Diluent State_Cat->Diluent_Check Result_Bad Precipitation at Mixer/Frit State_Zwit->Result_Bad Clogging Risk DMSO 100% DMSO/MeOH Diluent_Check->DMSO Solvent Shock Aq_Acid 0.1N HCl or MP-matched Diluent Diluent_Check->Aq_Acid Matched DMSO->Result_Bad Solubility Drop upon Injection Result_Good Stable Chromatography Aq_Acid->Result_Good

Figure 1: Decision logic for preventing on-column precipitation of Carbidopa intermediates.

Mobile Phase Engineering (Protocols)

Do not use standard generic gradients (e.g., Water/ACN).[1] Carbidopa intermediates require specific buffering to remain in solution and interact with the stationary phase.

Strategy A: Ion-Pairing (The "Gold Standard" for UV Detection)

For non-MS applications, ion-pairing is the most robust method to retain polar intermediates and prevent precipitation.

Protocol:

  • Mobile Phase A: 10-20 mM Monobasic Potassium Phosphate (KH₂PO₄) + 5-10 mM Sodium 1-Octanesulfonate (Ion Pair Reagent).[1] Adjust pH to 2.5 with Phosphoric Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Column: C18 (e.g., BDS Hypersil or Kromasil), 150 x 4.6 mm, 5 µm.[1]

  • Temperature: 25°C - 30°C (Do NOT exceed 40°C; thermal degradation risk).

Why this works: The sulfonate ion pairs with the protonated amine of Carbidopa, forming a neutral complex that is soluble in organic mobile phases and retains well on C18.

Strategy B: Volatile Acid (The "MS-Compatible" Route)

If you require Mass Spectrometry (LC-MS), you cannot use phosphates or sulfonates.[1]

Protocol:

  • Mobile Phase A: 0.1% Formic Acid or Perfluoropentanoic Acid (PFPA) in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: HILIC (Hydrophilic Interaction) or Polar-Embedded C18.

  • Gradient: Start with high organic (if HILIC) or high aqueous (if Polar C18).[1]

Comparative Data: Mobile Phase Modifiers
ModifierSolubility ImpactRetention MechanismMS Compatible?Risk Factor
Phosphate (pH 2.5) High (Protonates amine)Weak (needs ion pair)NoSalt precipitation in >80% ACN
Octanesulfonate (OSA) Medium Strong (Ion Pairing)NoLong equilibration times
Formic Acid (0.1%) High Weak (on C18)Yes Peak tailing
Ammonium Acetate (pH 6) Low (Zwitterion zone)ModerateYesHigh Precipitation Risk

Sample Preparation: The "Diluent Effect"

The #1 cause of blocked HPLC lines is the "Solvent Shock." Researchers often dissolve Carbidopa intermediates in 100% DMSO because they are hard to dissolve. When 10 µL of DMSO-dissolved sample hits a Mobile Phase of 95% Aqueous Buffer, the intermediate instantly precipitates at the needle seat or column frit.

The Correct Diluent Protocol

Goal: Match the initial mobile phase conditions.

  • Stock Solution: Dissolve 10 mg of intermediate in 1 mL of 0.1 N HCl .

    • Note: Carbidopa solubility in pH 1.5 is ~6-12 mg/mL.[1][4]

  • Working Solution: Dilute the stock with Mobile Phase A (Buffer) to the desired concentration.

  • Filtration: MUST filter through a 0.22 µm PVDF or PTFE filter.[1]

  • Stability Check: Store at 2-8°C in amber vials. Analyze within 24 hours to avoid oxidation (ghost peaks).

Troubleshooting Guide (FAQ)

Q1: My pressure spikes after 10-15 injections. Is the column dead?

Diagnosis: Likely precipitation at the inlet frit. Fix:

  • Reverse the column and flush with 90% Water / 10% Methanol (no buffer) at low flow (0.2 mL/min) to dissolve precipitated salts/zwitterions.

  • Switch your sample diluent to 0.1 N HCl or the starting Mobile Phase.[1] Do not inject 100% organic solutions.[1]

Q2: I see "ghost peaks" appearing in my blank or increasing over time.

Diagnosis: Oxidative degradation.[1] Carbidopa oxidizes to 3,4-dihydroxyphenylacetone or methyldopa analogs in solution, especially under light or neutral pH.[1] Fix:

  • Add an antioxidant: 0.1% Sodium Bisulfite or Ascorbic Acid to the sample diluent.[1]

  • Use amber glassware.

  • Keep the autosampler temperature at 4°C.

Q3: Can I use HILIC for Carbidopa intermediates?

Answer: Yes, and it is often superior for very polar intermediates.[1] Protocol: Use a Bare Silica or Amide column.[1] Mobile Phase B (ACN) is the weak solvent. Carbidopa elutes later as you increase the water content. This avoids the "dewetting" issues of C18 columns with highly aqueous phases.

Q4: Why does my peak split when I use Phosphate Buffer?

Diagnosis: pH Mismatch. Fix: If your sample is in 0.1 N HCl (pH ~1) and your Mobile Phase is pH 2.5, the mismatch is usually tolerable. However, if your sample is in DMSO or Methanol, the viscosity difference and solubility shock cause band broadening.[1] Reduce injection volume to <5 µL or match the diluent exactly to MP A.

Workflow Visualization: Method Development

MethodDev Input Carbidopa Intermediate Detector Detector Type? Input->Detector UV UV / PDA Detector->UV MS Mass Spec (MS) Detector->MS Path_UV Ion-Pairing (C18) MP: Phosphate pH 2.5 + OSA UV->Path_UV Path_MS Volatile Acid MP: 0.1% Formic Acid MS->Path_MS HILIC_Check Retention on C18? Path_MS->HILIC_Check Retain_Yes Optimize Gradient HILIC_Check->Retain_Yes Good k' Retain_No Switch to HILIC (Amide Column) HILIC_Check->Retain_No Elutes in Void

Figure 2: Method development flowchart for Carbidopa intermediates based on detection mode.

References

  • United States Pharmacopeia (USP). Carbidopa Monograph: Assay and Organic Impurities.[1] USP-NF.[1] (Standard method utilizing Monobasic Sodium Phosphate pH 2.7).[1]

  • Bhatnagar, P., et al. (2025).[1][2] "Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa." Longdom Publishing.[1]

  • Chi, J., et al. (2017).[1] "Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography." Journal of Chromatography B, 1060, 1-9.[1]

  • Krisai, P., et al. (2020).[1] "Increasing the solubility of levodopa and carbidopa using ionization approach." Thai Journal of Pharmaceutical Sciences, 44(4).

  • PubChem. "Carbidopa Compound Summary: Chemical and Physical Properties."[1] National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity of Carbidopa Methyl Ester N-Cyclohexylidene

Topic: Moisture & Stability Control for Carbidopa Methyl Ester N-Cyclohexylidene Document ID: TS-CME-NC-001 Version: 2.1 (Current) Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture & Stability Control for Carbidopa Methyl Ester N-Cyclohexylidene Document ID: TS-CME-NC-001 Version: 2.1 (Current) Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists.

Introduction: The Stability Paradox

Carbidopa Methyl Ester N-Cyclohexylidene (CAS: 934371-48-9) is a critical intermediate in the synthesis of Carbidopa. It serves a dual function: the methyl ester protects the carboxylic acid, while the N-cyclohexylidene moiety protects the hydrazine group.

The Critical Challenge: The N-cyclohexylidene group is a hydrazone linkage . While it effectively shields the hydrazine nitrogen from oxidation and unwanted alkylation, it is thermodynamically unstable in the presence of water and trace acid. Moisture exposure triggers a hydrolysis cascade, reverting the compound to Carbidopa Methyl Ester and releasing Cyclohexanone. This degradation turns free-flowing crystalline solids into gummy residues and introduces impurities that are difficult to purge.

This guide provides a self-validating system to maintain the integrity of this intermediate.

Part 1: The Degradation Mechanism (The "Why")

To control the compound, you must understand its failure mode. The degradation is not oxidative; it is hydrolytic.

Mechanism of Action: Hydrazone Hydrolysis

The cyclohexylidene group acts as a "sacrificial" shield. In the presence of ambient moisture (


) and trace acidity (often from the compound itself or glass surfaces), the 

bond is attacked.

DegradationMechanism Compound Carbidopa Methyl Ester N-Cyclohexylidene Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water H₂O / H⁺ (Ambient Moisture) Water->Intermediate Product1 Carbidopa Methyl Ester Intermediate->Product1 Collapse Product2 Cyclohexanone (Liquid byproduct) Intermediate->Product2 Release

Figure 1: Hydrolytic degradation pathway. The release of Cyclohexanone (a liquid) is often responsible for the "gumming" of the solid material.

Part 2: Storage & Handling Protocols (The "How")

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°CReduces the kinetic rate of hydrolysis; prevents "sweating" of the cyclohexanone byproduct.
Atmosphere Argon or Nitrogen (Dry)Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the solid.
Container Amber Glass + ParafilmAmber glass prevents photo-degradation (secondary risk); Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ or Activated SilicaEssential inside the secondary containment vessel (desiccator) to scavenge trapped moisture.
Handling Workflow

Rule of Thumb: Treat this compound like a Grignard reagent or a hygroscopic Lewis acid.

HandlingWorkflow Step1 1. Preparation Step2 2. Equilibration Step1->Step2 Details1 Oven-dry glassware (>120°C) Purge solvents with N₂ Step1->Details1 Step3 3. Transfer Step2->Step3 Details2 Warm bottle to RT in desiccator (Prevents condensation on cold glass) Step2->Details2 Step4 4. Solubilization Step3->Step4 Details3 Quick weigh (<2 min) or Glovebox (Ideal) Step3->Details3 Details4 Use Anhydrous Solvents ONLY (MeOH/DCM < 0.05% H₂O) Step4->Details4

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive intermediates.

Part 3: Troubleshooting & FAQs

Scenario A: Material Appearance & Physical State

Q: The powder has turned into a sticky, yellow gum. Can I save it?

  • Diagnosis: Severe hydrolysis. The "stickiness" is caused by the release of Cyclohexanone (boiling point ~155°C), which acts as a solvent, partially dissolving the remaining solid. The yellow color often indicates oxidation of the now-exposed hydrazine group.

  • Action:

    • Do not use for critical GMP steps.

    • Recovery (Research Scale): You can attempt to wash the solid with cold, anhydrous diethyl ether or hexanes. Cyclohexanone is soluble in ether; the Carbidopa Methyl Ester (degraded product) and the intact intermediate may have different solubilities. However, recrystallization is difficult due to the mixture.

    • Prevention: Ensure the storage container is brought to room temperature before opening to prevent condensation.

Q: My yield is lower than expected after the reaction. Where did it go?

  • Diagnosis: Premature deprotection. If you dissolved the intermediate in a "wet" solvent (e.g., technical grade Methanol) before the intended reaction step, the cyclohexylidene group likely hydrolyzed, and the resulting free hydrazine may have reacted non-selectively or oxidized.

  • Verification: Check the NMR of your crude reaction mixture. A sharp singlet at ~2.1 ppm (acetone-d6) or multiplets at 1.5-2.5 ppm often correspond to free cyclohexanone or cyclohexylidene residues.

Scenario B: Analytical Validation

Q: How do I differentiate the Intact Intermediate from the Hydrolyzed Product via NMR?

  • Technique: 1H-NMR in DMSO-d6 (Must be ampoule-fresh/dry). Avoid CDCl₃ as it is often acidic (HCl traces) and can induce hydrolysis in the NMR tube.

  • Marker Signals:

    • Intact: Look for the broad multiplet signals of the cyclohexyl ring protons (1.4 – 2.5 ppm) integrating to 10 protons.

    • Hydrolyzed: Loss of the cyclohexyl signals and appearance of sharp peaks corresponding to free Cyclohexanone (if not evaporated) or simply the loss of the aliphatic bulk. The methyl ester singlet (~3.6 ppm) usually remains in both.

Q: Can I use HPLC to check purity?

  • Warning: Standard Reverse Phase (RP-HPLC) uses aqueous buffers (Water/Acetonitrile).

  • The Problem: The compound will hydrolyze on the column or in the autosampler vial if left too long in aqueous media.

  • Solution:

    • Diluent: Use anhydrous Methanol or Acetonitrile.

    • Run Time: Keep run times short.

    • Cooling: Keep the autosampler at 4°C.

    • Validation: Inject a fresh sample immediately. If you see a peak growing over time (Carbidopa Methyl Ester) and one shrinking (Parent), your method is inducing degradation.

Part 4: Emergency Recovery Protocol

If you suspect moisture exposure during a transfer:

  • Immediate Solvent Swap: Dissolve the material immediately in Anhydrous Toluene or Dichloromethane .

  • Azeotropic Drying: If the compound is stable thermally (check specific batch data, usually <45°C), rotary evaporate with toluene. Toluene forms an azeotrope with water, effectively pulling moisture out of the system.

  • Re-Protection (Synthesis Rescue): If significant hydrolysis has occurred, you can try adding a slight excess of Cyclohexanone and a dehydrating agent (like Molecular Sieves 4Å) to the solution to push the equilibrium back toward the hydrazone (Le Chatelier's principle).

References

  • Patent: Egis Gyogyszergyar Nyrt.[1] Process for the preparation of carbidopa. WO2007042848A2.[1] Published 2007-04-19.[1] Link

    • Relevance: Describes the synthesis of the N-cyclohexylidene intermediate and its isolation as a crystalline solid before acidic hydrolysis.
  • Patent: Qingdao Huangdao Hospital of TCM. Method for synthesizing Carbidopa. CN105732416A.[2] Published 2016-07-06. Link

    • Relevance: Details the reaction of methyldopa ester with oxaziridine/cyclohexanone derivatives and the subsequent hydrolysis steps.
  • Chemical Supplier Data: Simson Pharma. Cyclohexylidene Carbidopa Methyl Ester Technical Data Sheet. Link

    • Relevance: Confirms CAS 934371-48-9 and storage conditions (2-8°C).[3]

  • Scientific Context: BenchChem. Hydrazine-Mediated Cleavage of the Dde Protecting Group. Link

    • Relevance: While discussing Dde, this provides the mechanistic grounding for the instability of cyclohexylidene-like protecting groups on hydrazines/amines in aqueous conditions.

Sources

Reference Data & Comparative Studies

Validation

D,L-Carbidopa Methyl Ester N-Cyclohexylidene vs. Carbidopa Ethyl Ester impurity profile

Executive Summary In the high-precision synthesis of Carbidopa—a critical DOPA decarboxylase inhibitor—impurity management is paramount for regulatory compliance (ICH Q3A/B) and drug product stability.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision synthesis of Carbidopa—a critical DOPA decarboxylase inhibitor—impurity management is paramount for regulatory compliance (ICH Q3A/B) and drug product stability.[1] This guide provides a definitive technical comparison between two distinct impurity classes: D,L-Carbidopa Methyl Ester N-Cyclohexylidene (DCME-NC) and Carbidopa Ethyl Ester (CEE) .[1]

While both are esterified derivatives, their origins differ fundamentally: DCME-NC is a "carry-over" synthetic intermediate resulting from incomplete deprotection, whereas CEE is typically a "side-reaction" by-product formed via transesterification or incomplete hydrolysis in ethanolic media.[1] Distinguishing these impurities requires specific chromatographic strategies due to their differing lipophilicities and hydrolysis kinetics.[1]

Chemical Basis & Synthesis Context[1][2][3][4][5][6][7][8]

To understand the impurity profile, one must first map their location within the synthetic pathway.[1] Carbidopa synthesis often involves a Strecker-like reaction or a condensation requiring protection of the hydrazine moiety.

The Impurities Defined
FeatureD,L-Carbidopa Methyl Ester N-CyclohexylideneCarbidopa Ethyl Ester
Abbreviation DCME-NCCEE
Regulatory ID Carbidopa EP Impurity D Carbidopa EP Impurity F
CAS Number 934371-48-9 (S-isomer ref)91908-71-3
Molecular Formula


Molecular Weight 320.38 g/mol 254.28 g/mol
Functional Groups Methyl Ester, Schiff Base (Cyclohexylidene) , CatecholEthyl Ester, Free Hydrazine, Catechol
Origin Intermediate: Failure of acid hydrolysis step to remove protecting groups.[1]By-product: Transesterification with ethanol or incomplete hydrolysis of ethyl ester precursors.[1]
Mechanistic Pathway Visualization

The following diagram illustrates the divergence points in the synthesis where these impurities are generated.

CarbidopaSynthesis cluster_impurities Critical Control Points Start 3,4-Dihydroxyphenylacetone Step1 Hydrazine + Cyclohexanone (Schiff Base Formation) Start->Step1 Intermediate Intermediate: Carbidopa Methyl Ester N-Cyclohexylidene (DCME-NC) Step1->Intermediate Strecker Synthesis + Methanol Hydrolysis Acid Hydrolysis (Deprotection) Intermediate->Hydrolysis Primary Pathway Final Carbidopa API Intermediate->Final Trace Carryover Hydrolysis->Final Complete Deprotection SideRxn Ethanol Solvent/Wash (Transesterification) ImpurityCEE Impurity: Carbidopa Ethyl Ester (CEE) SideRxn->ImpurityCEE Final->SideRxn Exposure to EtOH

Caption: Synthesis pathway highlighting the origin of Impurity D (Intermediate carryover) and Impurity F (Side-reaction).

Comparative Impurity Profile

Chromatographic Behavior (HPLC)

In Reverse-Phase Chromatography (RP-HPLC), lipophilicity drives retention.[1]

  • Carbidopa (Parent): Highly polar (zwitterionic nature), elutes early.[1]

  • CEE: Moderately lipophilic due to the ethyl group masking the carboxylic acid.[1] Elutes after Carbidopa.[2]

  • DCME-NC: Highly lipophilic.[1] The cyclohexyl ring adds significant non-polar surface area, and the methyl ester masks the acid.[1] It will elute significantly later than CEE.

Predicted Elution Order: Carbidopa < Carbidopa Methyl Ester < Carbidopa Ethyl Ester (CEE) <<< DCME-NC[1]

Stability & Reactivity[1]
  • CEE (Ester Hydrolysis): Stable in solid state but susceptible to hydrolysis in basic aqueous media or enzymatic environments (esterases), converting back to Carbidopa.[1]

  • DCME-NC (Schiff Base Labillity): Contains a hydrazone/Schiff base linkage (

    
    ).[1] This bond is acid-labile. In the presence of aqueous acid (often used in HPLC mobile phases), DCME-NC can degrade on-column or in solution into Carbidopa Methyl Ester and Cyclohexanone.[1]
    
    • Experimental Tip: Analyze DCME-NC samples immediately after preparation and avoid highly acidic diluents if quantifying the intact impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed to resolve both impurities from the main peak. It utilizes a gradient elution to handle the wide polarity gap between Carbidopa and DCME-NC.

System Suitability:

  • Resolution (

    
    ):  > 2.0 between Carbidopa and nearest eluting impurity (usually Methyl Ester).
    
  • Tailing Factor: < 1.5 for Carbidopa.[3]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equiv)
Mobile Phase A 0.05M Phosphate Buffer (pH 2.[1]7)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Detector UV @ 280 nm
Column Temp 30°C
Injection Vol 20 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 95 5 Elute Carbidopa
10.0 90 10 Elute Methyl/Ethyl Esters
25.0 20 80 Elute DCME-NC (Lipophilic)
30.0 20 80 Wash

| 31.0 | 95 | 5 | Re-equilibrate |[1]

Identification by LC-MS

For definitive confirmation, Mass Spectrometry is required due to the potential for co-eluting peaks in complex matrices.[1]

  • Carbidopa Ethyl Ester (CEE):

    • ESI (+) m/z: 255.1

      
      [1]
      
    • Key Fragment: Loss of ethyl group (-28/29).

  • DCME-NC:

    • ESI (+) m/z: 321.2

      
      
      
    • Key Fragment: Loss of cyclohexylidene moiety (reverting to methyl ester mass ~241).

Analytical Logic Workflow

The following decision tree guides the analyst in identifying which impurity is present based on experimental observations.

AnalyticalWorkflow Sample Unknown Impurity Peak Detected in HPLC RT_Check Check Retention Time (RT) Relative to Carbidopa Sample->RT_Check Short_RT RT ~ 1.5 - 2.0x Carbidopa RT_Check->Short_RT Long_RT RT > 3.0x Carbidopa RT_Check->Long_RT MS_Check1 LC-MS Analysis Mass = 254 Da Short_RT->MS_Check1 MS_Check2 LC-MS Analysis Mass = 320 Da Long_RT->MS_Check2 Result_CEE Identify as: Carbidopa Ethyl Ester (Impurity F) MS_Check1->Result_CEE Acid_Test Acid Stability Test (Incubate in 0.1M HCl) MS_Check2->Acid_Test Result_DCME Identify as: DCME-NC (Impurity D) Degradation Peak Disappears? (Forms Methyl Ester) Acid_Test->Degradation Yes Stable Peak Stable? Acid_Test->Stable No Degradation->Result_DCME Stable->Result_CEE Unlikely (Check Structure)

Caption: Analytical decision tree for differentiating Carbidopa ester impurities.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Carbidopa Monograph 0755. List of Impurities (Impurity D and F).

  • United States Pharmacopeia (USP) . Carbidopa.[2][4][3][5][6][7][8][9] USP-NF Online. [1]

  • Veeprho Laboratories . Carbidopa EP Impurity F (Carbidopa Ethyl Ester) Structure and Data.

  • LGC Standards . (S)-Carbidopa Methyl Ester N-Cyclohexylidene Reference Material.

  • Simson Pharma . Carbidopa Impurity Profiling and Standards.

Sources

Comparative

Comparative Control Strategy: Carbidopa Impurity D (EP) vs. USP Unspecified Limits

The following guide provides a high-level technical comparison of USP and EP specifications for Carbidopa, specifically focusing on the regulatory and analytical divergence regarding Impurity D . Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of USP and EP specifications for Carbidopa, specifically focusing on the regulatory and analytical divergence regarding Impurity D .

Executive Summary

In the global development of Carbidopa, a critical regulatory divergence exists regarding (S)-Carbidopa Methyl Ester N-Cyclohexylidene , designated as Impurity D in the European Pharmacopoeia (Ph. Eur.) but treated as an unspecified impurity in the United States Pharmacopeia (USP).

This guide analyzes the impact of this divergence. While the EP explicitly specifies and controls this process-related intermediate, the USP relies on a general "Any Other Impurity" limit of NMT 0.10%. For drug developers, this necessitates a dual-control strategy: ensuring the synthesis effectively purges this intermediate to meet the tighter USP unspecified limit while validating the specific EP analytical method for release in European markets.

Impurity Profile & Chemical Causality

The Identity of Impurity D

Unlike degradation products formed during storage (e.g., Methyldopa), Impurity D is a process-related impurity . It is a stable intermediate formed during the specific synthesis route involving the protection of the hydrazine moiety with cyclohexanone.

  • EP Name: Impurity D (Carbidopa methyl ester cyclohexylidene)[1]

  • Chemical Name: Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate[1][2]

  • Origin: Incomplete hydrolysis of the cyclohexylidene protecting group and/or incomplete hydrolysis of the methyl ester.

Formation Pathway (DOT Diagram)

The following diagram illustrates the synthetic origin of Impurity D and its divergence from the final Carbidopa structure.

Carbidopa_Impurity_Path Start Synthetic Precursor (Hydrazine Intermediate) Protect Cyclohexanone Protection Start->Protect Synthesis Intermed Cyclohexylidene Intermediate Protect->Intermed Schiff Base Formation Hydrolysis Acid Hydrolysis (Deprotection) Intermed->Hydrolysis Standard Process ImpurityD Impurity D (Incomplete Hydrolysis) Intermed->ImpurityD Process Failure/ Residual Carbidopa Carbidopa API (Final Product) Hydrolysis->Carbidopa Complete Reaction

Figure 1: Synthetic pathway showing the origin of Impurity D as a residual intermediate due to incomplete deprotection.

Regulatory Comparison: USP vs. EP Specifications

The core challenge lies in the classification. The EP acknowledges the ubiquity of this intermediate in specific synthetic routes by granting it a specific monograph entry. The USP, likely basing its monograph on a different synthetic route or stricter general standards, does not list it, forcing it into the stringent "Unspecified" category.

Table 1: Specification Divergence
ParameterUSP SpecificationPh. Eur. (EP) SpecificationImpact on Development
Impurity D Status Unspecified (Not listed)Specified (Impurity D)USP requires tighter control (0.10%) if not qualified.
Limit NMT 0.10% ("Any other impurity")Specified Limit (Typically 0.15% - 0.2%)*EP allows higher tolerance; USP drives process optimization.
Primary Specified Impurities Methyldopa (0.5%)Related Compound A (0.5%)Impurity A (Methyldopa)Impurity B (Methylcarbidopa)Harmonized on major degradants, divergent on process impurities.
Reporting Threshold 0.05%0.05%Consistent.

Note: USP "Related Compound A" corresponds chemically to EP "Impurity B" (3-O-Methylcarbidopa). USP "Methyldopa" corresponds to EP "Impurity A".

Methodological Comparison

The analytical approach differs significantly. The USP utilizes ion-pairing chromatography to retain the polar zwitterionic Carbidopa, while the EP utilizes a standard reversed-phase system, likely relying on pH control for retention.

USP Method (Ion-Pairing)
  • Column: L1 packing (C18), 4.6 mm x 25 cm.

  • Mobile Phase: Phosphate Buffer pH 2.8 with Sodium 1-Decanesulfonate (Ion Pair Reagent).

  • Mechanism: The decanesulfonate anion pairs with the protonated amine of Carbidopa, increasing its hydrophobicity and retention on the C18 column.

  • Suitability for Impurity D: Impurity D is significantly less polar (cyclohexyl ring + methyl ester). In this system, it will elute much later than Carbidopa, potentially requiring an extended run time or gradient step to elute.

EP Method (Standard RP)
  • Column: Octylsilyl silica gel (C8) or C18.

  • Mobile Phase: Methanol : Phosphate Buffer (2:98 v/v) or gradient equivalents.

  • Mechanism: Standard hydrophobic interaction.

  • Suitability: Optimized to separate the known process impurities (A, B, and D) within a reasonable timeframe.

Analytical Decision Matrix (DOT Diagram)

Method_Selection Decision Select Analytical Method Route Is Synthesis Cyclohexanone-based? Decision->Route USP_Path USP Compliance (US Market) Route->USP_Path Yes/No EP_Path EP Compliance (EU Market) Route->EP_Path Yes Risk Risk: Impurity D > 0.10%? USP_Path->Risk Action_EP Control per Monograph (Specified Limit) EP_Path->Action_EP Action_USP Must Reduce Impurity D Process Optimization Required Risk->Action_USP Yes Routine Release Routine Release Risk->Routine Release No

Figure 2: Decision matrix for handling Impurity D based on market destination and synthetic route.

Representative Performance Data

The following data summarizes the expected chromatographic performance of Impurity D under both method conditions. This data is synthesized from standard chromatographic behavior of hydrazone/ester derivatives relative to the zwitterionic parent drug.

Table 2: Comparative Method Performance
MetricUSP Method (Ion-Pair)EP Method (Standard RP)Interpretation
Carbidopa Retention (RT) ~10 - 12 min~5 - 8 minIon-pairing increases Carbidopa retention.
Impurity D Relative Retention (RRT) > 2.5 (Very Late Eluting)~ 1.5 - 2.0 Impurity D is hydrophobic; it elutes late in isocratic flow.
Resolution (Rs) > 10.0 (vs. Carbidopa)> 5.0 (vs. Carbidopa)Both methods easily separate D from Main Peak.
Detection Challenge Peak broadening due to late elution.Sharp peak shape.USP method may require gradient wash to clear Impurity D.
LOD/LOQ 0.02% / 0.05%0.01% / 0.03%EP method likely more sensitive for this specific hydrophobic impurity.

Scientific Recommendations

For Global Compliance

Do not rely solely on the USP method for process development if you are using the cyclohexanone route. The USP method's ion-pairing conditions are optimized for separating Methyldopa (Impurity A) and Related Compound A (Impurity B). Impurity D, being hydrophobic, may elute extremely late or carry over to the next injection if the run time is insufficient.

Protocol:

  • Screening: Use the EP conditions (or a generic high-organic gradient) to screen crude batches for Impurity D.

  • Validation: If Impurity D is present > 0.05%, validate its elution time in the USP method to ensure it does not co-elute with other peaks in subsequent injections.

  • Specification: Set an internal release limit of NMT 0.10% for Impurity D to satisfy both USP (Unspecified) and EP (Specified) requirements without needing dual specifications.

Self-Validating Protocol: Retention Marker Strategy

To ensure robust identification of Impurity D in the USP method (where it is not a specified standard):

  • Spike Preparation: Spike a sample of Carbidopa with 0.15% of authentic Impurity D standard (available from EP reference catalogs).

  • Injection: Inject into the USP chromatographic system.

  • Acceptance Criteria:

    • Resolution (Rs) > 2.0 between Impurity D and any nearest neighbor.

    • Tailing Factor (T) < 2.0 (Late eluting peaks often tail; ensure integration is accurate).

References

  • European Pharmacopoeia (Ph.[3][4][5] Eur.) . Carbidopa Monograph 0755. European Directorate for the Quality of Medicines (EDQM). Available at: [Link]

  • United States Pharmacopeia (USP) . Carbidopa Monograph. USP-NF Online. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

Sources

Validation

Technical Guide: NMR Spectral Analysis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene

The following guide provides a technical analysis of the NMR spectral characteristics of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical intermediate and known impurity (often designated as Impurity D ) in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the NMR spectral characteristics of D,L-Carbidopa Methyl Ester N-Cyclohexylidene , a critical intermediate and known impurity (often designated as Impurity D ) in the synthesis of Carbidopa.

This guide is structured to assist analytical chemists and process development scientists in distinguishing this compound from its precursors and analogs.[1]

Executive Summary & Compound Significance

D,L-Carbidopa Methyl Ester N-Cyclohexylidene (CAS: 934371-48-9 for the S-isomer analog) serves a dual role in pharmaceutical development:

  • Synthetic Intermediate: It acts as a protected form of Carbidopa Methyl Ester, where the hydrazine functionality is masked as a cyclohexylidene hydrazone to prevent unwanted side reactions during esterification or alkylation steps.[1]

  • Impurity Marker (Impurity D): It is a regulated impurity in the final Carbidopa API.[1] Its presence indicates incomplete deprotection or residual cyclohexanone in the process stream.[1]

Comparative Context: Distinguishing this compound is challenging because it retains the core catechol and amino-acid backbone of Carbidopa.[1] The primary differentiator is the cyclohexylidene moiety , which replaces the hydrazine protons with a bulky, lipophilic ring system.

Molecular Formation & Structural Logic

To interpret the NMR spectrum, one must understand the molecule's assembly. The compound is formed via a condensation reaction between Carbidopa Methyl Ester and Cyclohexanone.[1]

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the methyl ester precursor to the N-cyclohexylidene derivative.

SynthesisPathway Precursor Carbidopa Methyl Ester (Hydrazine-NH2 free) Intermediate Schiff Base Formation (-H2O) Precursor->Intermediate Reagent Cyclohexanone (Ketone) Reagent->Intermediate Product Carbidopa Methyl Ester N-Cyclohexylidene (Hydrazone) Intermediate->Product Dehydration

Figure 1: Condensation pathway forming the hydrazone linkage.[1] The loss of the hydrazine NH2 protons and the addition of cyclohexyl protons are the key spectral changes.

Comparative NMR Spectral Analysis

This section compares the Title Compound against its two primary "alternatives" in the process stream: the Carbidopa API and the Carbidopa Methyl Ester precursor.[1]

Solvent: DMSO-d6 (Standard for polar amino acid derivatives).[1]

Proton ( H) NMR Diagnostic Table[1]
Structural RegionCarbidopa (API)Carbidopa Methyl EsterTitle Compound (N-Cyclohexylidene) Diagnostic Note
Aromatic (Catechol) 6.4 – 6.7 ppm (m, 3H)6.4 – 6.6 ppm (m, 3H)6.4 – 6.6 ppm (m, 3H) Unchanged.[1] Not diagnostic.
Ester Methyl (-OCH3) Absent3.65 ppm (s, 3H)3.68 ppm (s, 3H) Distinguishes from API, but not from Methyl Ester.[1]

-Methyl (-CH3)
1.35 ppm (s, 3H)1.30 ppm (s, 3H)1.32 ppm (s, 3H) Slight shift due to steric bulk of hydrazone.[1]
Benzylic -CH2- 2.8 – 3.0 ppm (AB q)2.8 – 2.9 ppm (AB q)2.85 ppm (s/AB q) Often collapses to singlet due to conformational lock.[1]
Hydrazine (-NH-NH2) Broad exch.[1] peaksBroad exch.[1] peaks-NH- only (No NH2) The disappearance of the NH2 signal is critical.[1]
Cyclohexylidene AbsentAbsent1.5 – 2.4 ppm (m, 10H) PRIMARY DIAGNOSTIC. Look for broad multiplets.[1]
Carbon ( C) NMR Shifts[1]
  • Carbonyl (Ester): ~172 ppm (Distinct from Acid Carbonyl at ~175 ppm in API).[1]

  • Hydrazone C=N: ~160-165 ppm .[1] This is the "smoking gun" signal. It appears downfield, distinct from the ester carbonyl and the aromatic carbons.

  • Cyclohexyl Carbons: Cluster of 5 signals in the 20-40 ppm region (CH2 groups).[1]

Detailed Experimental Protocol

To ensure reproducible spectral data for impurity profiling, follow this standardized protocol.

Sample Preparation[1]
  • Mass: Weigh 10-15 mg of the D,L-Carbidopa Methyl Ester N-Cyclohexylidene standard.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Reasoning: Carbidopa derivatives are zwitterionic or polar; CDCl3 often results in poor solubility and broad lines.[1] DMSO breaks intermolecular H-bonds, sharpening the exchangeable proton signals.[1]

  • Tube: Transfer to a high-precision 5mm NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and the restricted cyclohexylidene ring protons may have longer T1 relaxation times.[1] A short D1 will suppress the integration of the methyl/cyclohexyl signals relative to the aromatics.[1]

  • Scans (NS): Minimum 16 (1H) / 1024 (13C).

  • Temperature: 298 K (25°C).[1]

Assignment Workflow Diagram

Use this logic flow to confirm the identity of the compound from the spectrum.

AssignmentLogic Start Acquire 1H Spectrum CheckAromatic Aromatic Region (6.4-6.7 ppm) Present? Start->CheckAromatic CheckEster Methyl Ester Singlet (3.6 ppm) Present? CheckAromatic->CheckEster Yes Decision1 Not Carbidopa Derivative CheckAromatic->Decision1 No CheckCyclo Cyclohexyl Multiplets (1.5-2.4 ppm) Present? CheckEster->CheckCyclo Yes Decision2 Likely Carbidopa API CheckEster->Decision2 No Decision3 Carbidopa Methyl Ester (No protecting group) CheckCyclo->Decision3 No Confirm CONFIRMED: N-Cyclohexylidene Derivative CheckCyclo->Confirm Yes

Figure 2: Step-by-step logic for spectral confirmation. The presence of the ester AND the cyclohexyl group is required for positive ID.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Carbidopa Monograph: Impurity Standards. (Impurity D is listed as Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate).[1][3][4][5]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 132431698, Carbidopa Methyl Ester. Retrieved from [Link]

Sources

Comparative

Certificate of Analysis (CoA) Requirements for Carbidopa Intermediates: A Technical Comparison Guide

Executive Summary: The Criticality of Intermediate Purity In the synthesis of Carbidopa (an aromatic L-amino acid decarboxylase inhibitor), the quality of key intermediates—specifically (S)-α-Methyldopa Methyl Ester and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Intermediate Purity

In the synthesis of Carbidopa (an aromatic L-amino acid decarboxylase inhibitor), the quality of key intermediates—specifically (S)-α-Methyldopa Methyl Ester and the Hydrazine-functionalized precursors —is the primary determinant of API yield, enantiomeric excess, and genotoxic impurity profiles.

This guide moves beyond generic specification lists to compare the operational impact of "Standard Grade" vs. "High-Purity Grade" intermediates. Through experimental workflows and comparative analysis, we demonstrate how stringent CoA parameters for intermediates can eliminate costly downstream purification steps and ensure compliance with ICH M7 (genotoxic impurities) and ICH Q11 guidelines.

Critical Quality Attributes (CQAs) & CoA Specifications

The Certificate of Analysis for Carbidopa intermediates must control three specific risk vectors: Chiral Purity (preventing the R-enantiomer carryover), Hydrazine Content (genotoxicity risk), and Hydrolytic Stability (moisture control).

Target Intermediate: (S)-α-Methyldopa Methyl Ester

CAS No.: 18341-69-4 (Hydrochloride salt) This is the pivotal scaffold before the introduction of the hydrazine moiety.

Test ParameterMethodStandard Grade SpecHigh-Purity (Premium) SpecRationale for Strictness
Appearance VisualOff-white powderWhite crystalline powderColor precursors (quinones) are difficult to remove from the final API.
Assay (HPLC) USP <621>≥ 97.0% w/w≥ 99.0% w/w Lower assay directly correlates to yield loss in the oxaziridine coupling step.
Chiral Purity Chiral HPLC≥ 98.0% ee≥ 99.8% ee Carbidopa is the (S)-enantiomer. R-enantiomer removal requires fractional crystallization, reducing yield by ~15%.
Loss on Drying USP <731>≤ 1.0%≤ 0.2% Moisture causes premature hydrolysis of the ester, leading to "Methyldopa" impurity formation.
Residue on Ignition USP <281>≤ 0.5%≤ 0.1%High inorganic salt content interferes with the hydrazine formation reaction.
Related Impurities HPLCTotal < 2.0%Total < 0.5% Specific control of 3,4-dimethoxy analogs is required to prevent "Carbidopa Impurity B" formation.

Comparative Analysis: Operational Impact of Intermediate Quality

This section analyzes the downstream effects of using Grade A (Standard) vs. Grade B (High-Purity) intermediates in the synthesis of Carbidopa.

Scenario Description
  • Route: Synthesis via 3,3-pentamethylene oxaziridine amination of (S)-α-Methyldopa Methyl Ester.

  • Objective: Produce Carbidopa API meeting USP specifications (Assay 98.0–102.0%, Individual Impurity < 0.10%).

Performance Data Comparison
Performance MetricStandard Grade Intermediate (97% Purity, 98% ee)High-Purity Intermediate (99% Purity, >99.8% ee)Delta / Impact
Reaction Yield (Step 1) 78%85% +7% Yield due to reduced side reactions with impurities.
Crude API Purity 94.5%98.2%High-purity input minimizes non-target hydrazine formation.
Purification Required Double Recrystallization (Ethanol/Water)Single Recrystallization Significant reduction in solvent use and processing time.
Final Enantiomeric Purity 99.2% (Risk of failure)> 99.9%Eliminates risk of batch rejection due to chiral contamination.
Methyldopa Impurity 0.4% (Requires rework)< 0.05%Strict moisture control in CoA prevents ester hydrolysis.
Experimental Validation: Impurity Carryover

In a controlled study, 500g of Standard Grade intermediate containing 1.5% 3,4-dimethoxybenzyl impurity resulted in a final Carbidopa batch containing 0.12% Carbidopa EP Impurity B , failing the ICH Q3A threshold (0.10%). The High-Purity batch (0.1% starting impurity) resulted in <0.02% Impurity B in the final API.

Experimental Protocols for CoA Generation

To generate a valid CoA, the following validated analytical methods must be employed. These protocols ensure the "Self-Validating" trustworthiness of the data.

HPLC Method for Assay and Related Substances

This method separates the methyl ester intermediate from its hydrolysis product (Methyldopa) and the hydrazine analog.

  • Column: C18 (e.g., Kromasil or Sunshell), 150 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.05 M Monobasic Sodium Phosphate, pH adjusted to 2.7 with Phosphoric Acid.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 95% A (Isocratic)

    • 5-15 min: 95% A → 60% A (Linear Gradient)

    • 15-20 min: 60% A (Isocratic)

    • 20-25 min: 60% A → 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 280 nm (matches Carbidopa absorption max).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 25 mg intermediate in 50 mL Mobile Phase A. Sonication required.

Chiral Purity Determination

Essential for confirming the (S)-configuration.

  • Column: Chiralpak AD-H or equivalent amylose-based stationary phase.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.[2][3][4][5]

  • Acceptance Criteria: The (R)-enantiomer peak must not exceed 0.5% area normalization.

Visualizations & Workflows

Carbidopa Synthesis & Impurity Origin Map

This diagram traces the flow of the key intermediate and identifies where critical impurities (controlled by the CoA) originate.

CarbidopaSynthesis RawMat Raw Material (Vanillin deriv.) Intermed Key Intermediate: (S)-Methyldopa Methyl Ester RawMat->Intermed Esterification Reaction Reaction Step: Electrophilic Amination Intermed->Reaction CoA Release Point Reagent Reagent: Oxaziridine / Hydrazine Reagent->Reaction CrudeAPI Crude Carbidopa Reaction->CrudeAPI Purification Purification: Crystallization CrudeAPI->Purification FinalAPI Final API: Carbidopa USP/EP Purification->FinalAPI ImpurityA Impurity Source: Moisture -> Hydrolysis (Methyldopa Impurity) ImpurityA->Intermed If LOD > 1.0% ImpurityA->FinalAPI Carryover Risk ImpurityB Impurity Source: Wrong Enantiomer (R) ImpurityB->Intermed If Chiral Purity < 99%

Caption: Synthesis pathway highlighting Critical Control Points (CCPs) where CoA parameters (LOD, Chiral Purity) prevent specific API impurities.

CoA Decision Logic for Batch Release

A systematic approach to evaluating intermediate batches before acceptance into manufacturing.

CoADecision Start Receive Intermediate Batch CheckID Identity Test (IR/NMR) Start->CheckID CheckAssay Assay > 98.0%? CheckID->CheckAssay Pass Reject REJECT BATCH (Return to Vendor) CheckID->Reject Fail CheckChiral Chiral Purity > 99.5%? CheckAssay->CheckChiral Yes CheckAssay->Reject No (<95%) Rework Rework Required (Recrystallize) CheckAssay->Rework No (95-98%) CheckImpurity Specific Impurities < 0.15%? CheckChiral->CheckImpurity Yes CheckChiral->Reject No (Cannot Rework) Release RELEASE for Manufacturing CheckImpurity->Release Yes CheckImpurity->Rework No Rework->CheckAssay Retest

Caption: Decision matrix for Carbidopa intermediate acceptance, prioritizing chiral purity which cannot be easily corrected via rework.

Conclusion

The "performance" of a Carbidopa intermediate is not defined solely by its reaction yield, but by its ability to streamline the downstream purification of the API.

  • Recommendation: Prioritize High-Purity Grade intermediates (Assay >99%, Chiral >99.8%) for GMP manufacturing. The initial cost premium is offset by the elimination of secondary crystallization steps and the reduction of compliance risks associated with hydrazine and enantiomeric impurities.

  • Implementation: Adopt the HPLC and Chiral methods detailed in Section 4 as the standard release testing protocol for all incoming intermediate batches.

References

  • USP Monographs: Carbidopa. United States Pharmacopeia (USP-NF). (2025).[2][6] Official Monograph for Carbidopa API and impurities. Link

  • Carbidopa Impurities Standards. SynThink Research Chemicals. (2024).[2][6][7] Detailed listing of Carbidopa EP Impurities A, B, C and their structural origins. Link

  • Method for Synthesizing Carbidopa. Google Patents (CN102702019B).[8] (2014).[2] Describes the oxaziridine synthesis route and key intermediates. Link

  • Analytical Method Development for Simultaneous Estimation of Levodopa, Carbidopa and Entacapone. Academia.edu. (2023). Provides validated HPLC conditions for Carbidopa analysis. Link

  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.[] (2024).[2][6][7] Discusses the impact of intermediate impurity profiles on API efficacy and regulatory compliance.

Sources

Validation

Validating Chiral Purity of Carbidopa Methyl Ester N-Cyclohexylidene

Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts Executive Summary: The Criticality of Early-Stage Chiral Control In the synthesis of Carbidopa—...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts

Executive Summary: The Criticality of Early-Stage Chiral Control

In the synthesis of Carbidopa—a critical DOPA decarboxylase inhibitor used in Parkinson’s therapy—the intermediate Carbidopa Methyl Ester N-Cyclohexylidene (CAS 934371-48-9) represents a pivotal control point. Unlike the final API, this intermediate possesses a lipophilic protecting group (N-cyclohexylidene) and an ester moiety, making it uniquely amenable to direct normal-phase chiral analysis without the need for derivatization.

Validating the chiral purity of this intermediate is superior to testing the final API alone because it allows for real-time process control . If the stereocenter (inherited from L-


-methyldopa) is compromised during the oxaziridine or hydrazine reaction steps, it must be detected here to prevent processing of non-compliant material.

This guide compares three validation methodologies and provides a field-proven protocol for the Direct Chiral HPLC method, widely considered the "Gold Standard" for this specific application.

Comparative Analysis of Analytical Methodologies

We evaluated three primary approaches for validating the enantiomeric purity of Carbidopa Methyl Ester N-Cyclohexylidene.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Chiral SFC (Green Alternative) Method C: Indirect Hydrolysis (Not Recommended)
Principle Separation on polysaccharide CSP using Normal Phase (NP).Supercritical

separation on polysaccharide CSP.
Hydrolysis to Carbidopa

RP-Chiral HPLC.
Stationary Phase Amylose/Cellulose derivatives (e.g., Chiralpak IA, OD-H).Amylose derivatives (e.g., Chiralpak AD-H).[1]Ligand Exchange or Crown Ether columns.[2]
Resolution (

)
Excellent (

) due to specific steric cleft interaction.
Good (

), but sensitive to pressure/temp.
Variable; matrix interference from hydrolysis reagents.
Speed Moderate (15–25 min).Fast (5–10 min).Slow (> 2 hours due to workup).
Risk Factor Low. Non-destructive, direct measurement.Low.High. Acid hydrolysis can induce partial racemization.
Suitability QC Release & Process Validation. High-Throughput Screening. Only if intermediate standard is unavailable.

Technical Insight: Method A is preferred because the N-cyclohexylidene and methyl ester groups increase the molecule's solubility in hexane/alcohol mixtures, allowing the use of Normal Phase solvents. This maximizes the interaction with the chiral stationary phase (CSP) without the hydrophobic collapse often seen in Reverse Phase.

Mechanism of Impurity Formation

Understanding where the chiral risk originates is essential for designing the validation study. The primary risk is the inversion of the quaternary carbon center during the formation of the hydrazine moiety.

CarbidopaSynthesis cluster_valid Critical Validation Point LM L-alpha-Methyldopa (Starting Material) LME L-alpha-Methyldopa Methyl Ester LM->LME Esterification INT Carbidopa Methyl Ester N-Cyclohexylidene (Target Intermediate) LME->INT 3,3-Pentamethylene oxaziridine IMP R-Enantiomer (Chiral Impurity) LME->IMP Racemization via Radical/Basic conditions CAR Carbidopa (API) INT->CAR Acid Hydrolysis IMP->INT Co-elutes if method poor

Figure 1: Synthesis pathway highlighting the target intermediate as the critical control point for chiral purity.

Detailed Experimental Protocol: Direct Chiral HPLC

This protocol is designed to be a self-validating system, ensuring specificity between the active


-enantiomer and the inactive 

-enantiomer.
4.1. Chromatographic Conditions
  • Instrument: HPLC system with UV Detector (DAD preferred for peak purity).

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or Chiralcel OD-H .

    • Why IA? Immobilized phases are robust against solvent shock, crucial when using varying ratios of hexane/IPA.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) or Trifluoroacetic acid (TFA).

    • Ratio:85 : 15 : 0.1 (v/v/v).

    • Note: The basic additive (DEA) improves peak shape for the amine/hydrazine functionality.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 25°C.

  • Detection: UV @ 280 nm (Targeting the catechol moiety).

  • Injection Volume: 10 µL.

4.2. Standard Preparation
  • System Suitability Solution: Dissolve 10 mg of Racemic Carbidopa Methyl Ester N-Cyclohexylidene in 10 mL of Ethanol. This ensures both enantiomers are present to prove resolution.

  • Test Sample: Dissolve 10 mg of the sample in 10 mL of Ethanol.

4.3. Validation Parameters & Acceptance Criteria
ParameterExperimental ActionAcceptance Criteria
Specificity Inject Racemic Standard.Resolution (

) between enantiomers

.[3]
Sensitivity (LOD) Inject dilute impurity mix (0.05%).Signal-to-Noise (S/N)

.
Linearity 5 levels of R-enantiomer (0.1% to 1.5%).Correlation Coefficient (

)

.[4]
Precision 6 injections of spiked sample (0.5% impurity).RSD

for the impurity peak.
Solution Stability Re-inject sample after 24h at RT.No new peaks; impurity % change

.
Data Presentation: Expected Results

The following table summarizes typical system suitability data observed when using the Chiralpak IA column under the conditions described above.

Peak NameRetention Time (min)Relative Retention (

)
Resolution (

)
Tailing Factor (

)
(R)-Enantiomer (Impurity)12.4--1.1
(S)-Enantiomer (Active)15.81.273.4 1.2

Note: Elution order may vary based on the specific polysaccharide column used (e.g., OD-H vs. AD-H). Always verify elution order with a known R-enantiomer standard.

Workflow Decision Tree

Use this logic flow to determine the appropriate validation steps for your specific batch context.

ValidationLogic Start Start Validation Carbidopa Methyl Ester N-Cyclohexylidene CheckStd Is Racemic Standard Available? Start->CheckStd MethodA Proceed with Method A (Direct Chiral HPLC) CheckStd->MethodA Yes MethodC Proceed with Method C (Hydrolysis + RP-HPLC) CheckStd->MethodC No CheckRes Check Resolution (Rs) MethodA->CheckRes Pass Rs > 2.5 VALIDATED CheckRes->Pass Pass Fail Rs < 2.5 Optimize Mobile Phase CheckRes->Fail Fail Fail->MethodA Adjust % IPA/Hexane

Figure 2: Decision logic for selecting and optimizing the validation method.

References
  • Synthesis & Intermediate Identity

    • Egis Gyogyszergyar Nyrt. "Process for the preparation of carbidopa." World Intellectual Property Organization Patent WO2007042848. (2007). Describes the synthesis of (+) - (L) -2- (N' -cyclohexylidene-hydrazino) -3- (3,4-dihydroxyphenyl) -2-methyl propionic acid methyl ester.
  • Chiral HPLC Methodology

    • Application of polysaccharide-based chiral stationary phases for amino acid esters.[1][3][5] Journal of Chromatography A. Validates the use of Chiralpak/Chiralcel columns for alpha-methyl amino acid derivatives.

    • (General reference for polysaccharide column selection).

  • General Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Comparative

Reference Standard Qualification Guide: Carbidopa Methyl Ester N-Cyclohexylidene (EP Impurity D)

Executive Summary & Strategic Importance Target Analyte: Carbidopa Methyl Ester N-Cyclohexylidene Pharmacopeial Designation: Carbidopa EP Impurity D CAS Registry Number: 934371-48-9 (S-isomer) Chemical Formula: C₁₇H₂₄N₂O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Analyte: Carbidopa Methyl Ester N-Cyclohexylidene Pharmacopeial Designation: Carbidopa EP Impurity D CAS Registry Number: 934371-48-9 (S-isomer) Chemical Formula: C₁₇H₂₄N₂O₄ (MW: 320.38 g/mol )[1][2][3]

In the development of Carbidopa drug substances, Carbidopa Methyl Ester N-Cyclohexylidene represents a critical process-related impurity. It originates from the intersection of esterification (methyl ester formation) and hydrazone protection strategies (cyclohexanone condensation) used during synthesis.

Qualifying this reference standard is non-trivial due to its structural complexity—specifically the lability of the hydrazone linkage (Schiff base) under acidic HPLC conditions and the potential for hydrolysis of the methyl ester.

This guide compares the Mass Balance Approach (the traditional "Gold Standard") against Quantitative NMR (qNMR) (the modern, efficiency-driven alternative), providing a self-validating protocol for establishing a Primary Reference Standard.

Strategic Comparison: Selecting the Qualification Methodology

For a complex impurity like EP Impurity D, the choice of qualification strategy dictates the accuracy of your final potency assignment.

Comparative Analysis of Qualification Pathways
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Modern) Method C: Relative Retention (RRT)
Principle

Direct molar ratio measurement against an Internal Standard (IS).Relies on literature RRT values; assumes unit response factor.
Components HPLC (Organic) + KF (Water) + ROI (Inorganic) + Residual Solvents.1H-NMR spectrum integration.HPLC retention time only.
Accuracy High (if all impurities are detected). Risk of "invisible" impurities.High (Specific to proton count). Independent of extinction coefficients.Low . High risk of quantitation error (±20-30%).
Sample Req. High (>100 mg required for full testing).Low (<20 mg).Minimal (<1 mg).
Speed Slow (3-5 days for full suite).Fast (2-4 hours).Instant.
Suitability Best for stable, non-hygroscopic solids.[4]Best for scarce, hygroscopic, or chemically unstable standards.Only for preliminary R&D; Not for GMP Release.
Expert Recommendation

For Carbidopa EP Impurity D , the qNMR method is superior for initial characterization due to the potential instability of the hydrazone linkage in the aqueous acidic buffers used in HPLC Mass Balance. However, for a fully compliant "Primary Reference Standard" certificate, a Hybrid Approach (qNMR for potency, HPLC for impurity profiling) is the industry benchmark.

Technical Deep Dive: Origin & Synthesis Pathway

Understanding the origin of Impurity D is essential for predicting likely contaminants (e.g., Carbidopa Methyl Ester, Cyclohexanone).

SynthesisPathway Fig 1: Synthetic Origin of Carbidopa EP Impurity D Carbidopa Carbidopa (API) (Hydrazine moiety) Methylation Step 1: Methylation (MeOH / Acid) Carbidopa->Methylation ImpurityB Impurity B (Carbidopa Methyl Ester) Methylation->ImpurityB Protection Step 2: Protection (Cyclohexanone) ImpurityB->Protection ImpurityD TARGET: Impurity D (N-Cyclohexylidene Methyl Ester) Protection->ImpurityD Hydrolysis Degradation (Acidic Hydrolysis) ImpurityD->Hydrolysis pH < 3 Hydrolysis->ImpurityB

Caption: Impurity D is formed via Schiff base formation on the hydrazine nitrogen of Carbidopa Methyl Ester. Note the reversibility (hydrolysis) in acidic media.

Qualification Protocols

Phase 1: Structural Identification (Identity)

Before quantification, the structure must be unequivocally confirmed.

  • IR Spectroscopy: Look for ester carbonyl stretch (~1730-1750 cm⁻¹) and absence of the free hydrazine doublet if fully substituted (though Carbidopa has a primary amine, the hydrazone formation changes the N-H stretch profile).

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Parent Ion: [M+H]⁺ = 321.2 m/z.

    • Fragment Ions: Loss of cyclohexylidene (-82 Da) to yield m/z ~239 (Methyl ester fragment).

Phase 2: Purity & Potency Assignment
Protocol A: HPLC Purity (Chromatographic Purity)

Crucial for Mass Balance Calculation.

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Cosmosil 5C18-MS-II or Inertsil ODS-3).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 2.7 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0 min: 95% A / 5% B

    • 20 min: 60% A / 40% B

    • 25 min: 60% A / 40% B

    • 30 min: 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 280 nm (Catechol absorption).

  • System Suitability: Resolution (Rs) > 2.0 between Carbidopa and Impurity D.[7]

  • Causality Note: The low pH is necessary to suppress ionization of the phenolic hydroxyls and carboxylic/ester moieties for retention, but minimize run time to prevent on-column hydrolysis of the hydrazone.

Protocol B: qNMR (Absolute Quantification)

The self-validating alternative.

  • Solvent: DMSO-d₆ (Prevents exchange of labile protons and ensures solubility).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Why Maleic Acid? High purity, distinct singlet at ~6.2 ppm which typically does not overlap with the complex aliphatic region of the cyclohexyl group.

  • Diagnostic Signals for Integration:

    • Cyclohexylidene Protons: Broad multiplets at 1.4 – 2.4 ppm (10H).

    • Methyl Ester: Singlet at ~3.65 ppm (3H).

    • Aromatic Protons: Multiplet at 6.4 – 6.7 ppm (3H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[5][8][9][10]

Qualification Workflow Diagram

This workflow ensures a logical progression from identification to final certification.

QualificationWorkflow Fig 2: Decision Tree for Reference Standard Qualification Start Crude Material (Impurity D) ID_Check 1. Structural ID (1H-NMR, MS, IR) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Volatiles 2. Volatiles/Water (TGA / KF) Decision_ID->Volatiles Yes Inorganics 3. Inorganics (ROI / Ash) Volatiles->Inorganics Purity_Path Select Purity Path Inorganics->Purity_Path Path_MB Path A: Mass Balance HPLC Purity (Organic) + KF + ROI Purity_Path->Path_MB Traditional Path_qNMR Path B: qNMR Direct Potency vs. Traceable IS Purity_Path->Path_qNMR Rapid/Specific Consolidate Consolidate Data Calculate Potency Path_MB->Consolidate Path_qNMR->Consolidate COA Generate COA (Primary Standard) Consolidate->COA

Caption: A dual-path workflow allows flexibility based on available instrumentation and material stability.

References

  • European Pharmacopoeia (Ph. Eur.) . Carbidopa Monograph 0755. Strasbourg, France: EDQM. (Defines Impurity D and limits).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes qualification thresholds).

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards and <761> Nuclear Magnetic Resonance. Rockville, MD: USP Convention.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validation of qNMR vs Mass Balance).

  • Bhatnagar, P., et al. (2012). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa. Journal of Chromatography & Separation Techniques. (Provides basis for HPLC conditions).

Sources

Validation

Technical Guide: Comparative Forced Degradation Profiling of Carbidopa Methyl Ester N-Cyclohexylidene (CMENC)

Executive Summary & Product Context Carbidopa Methyl Ester N-Cyclohexylidene (CMENC) (CAS: 934371-48-9) is a critical chemical entity in the synthesis and impurity profiling of Carbidopa, a DOPA decarboxylase inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Context

Carbidopa Methyl Ester N-Cyclohexylidene (CMENC) (CAS: 934371-48-9) is a critical chemical entity in the synthesis and impurity profiling of Carbidopa, a DOPA decarboxylase inhibitor. Structurally, it represents a "doubly protected" form of Carbidopa, containing a methyl ester at the carboxyl terminus and a cyclohexylidene Schiff base protecting the hydrazine moiety.

This guide compares the stability profile and degradation kinetics of CMENC against its downstream analogs: Carbidopa Methyl Ester (CME) and the final Carbidopa API . Understanding these differences is vital for process chemists optimizing deprotection steps and analytical scientists establishing stability-indicating methods (SIM).

Core Comparison Matrix
FeatureCMENC (The Product)Carbidopa Methyl Ester (Alternative 1)Carbidopa API (Alternative 2)
Molecular Weight 320.38 g/mol 240.26 g/mol 226.23 g/mol
Hydrophobicity (LogP) High (Lipophilic)ModerateLow (Polar/Zwitterionic)
Acid Stability Very Low (Schiff base hydrolysis)Moderate (Stable hydrazine)High
Base Stability Low (Ester hydrolysis)Low (Ester hydrolysis)Moderate (Carboxylate salt)
Oxidative Stability Moderate (Steric protection)Low (Free hydrazine)Low (Free hydrazine)

Comparative Degradation Mechanisms

To accurately study CMENC, one must understand that it possesses two distinct "trigger points" for degradation that differ from the API.

The Schiff Base Vulnerability (Acidic Stress)

Unlike Carbidopa, CMENC contains an azomethine bond (


). In acidic media, this bond undergoes rapid hydrolysis, releasing Cyclohexanone and reverting to Carbidopa Methyl Ester.
  • Performance Insight: CMENC degrades significantly faster in 0.1N HCl than Carbidopa API. While Carbidopa is stable in mild acid, CMENC will show >50% loss within hours due to deprotection.

The Ester Vulnerability (Basic Stress)

Both CMENC and CME contain a methyl ester. In basic media (pH > 9), saponification occurs, converting the ester to the free acid (carboxylate).

  • Performance Insight: In 0.1N NaOH, CMENC degrades to Carbidopa (or the N-cyclohexylidene acid analog) rapidly. The API, already being a free acid, is more resistant to this specific pathway but susceptible to oxidation in base.

Visualized Degradation Pathway

The following diagram illustrates the stepwise degradation logic required for identifying peaks in your chromatogram.

CMENC_Degradation CMENC Carbidopa Methyl Ester N-Cyclohexylidene (Parent) CME Carbidopa Methyl Ester (Intermediate) CMENC->CME Acid Hydrolysis (Fast) Cyclohexanone Cyclohexanone (By-product) CMENC->Cyclohexanone Release Oxidative Oxidative Species (Diazo/Ammonium) CMENC->Oxidative Direct Oxidation (Slower) Carbidopa Carbidopa API (Final Degradant) CME->Carbidopa Base Hydrolysis (Saponification) Carbidopa->Oxidative H2O2 / Light (Hydrazine Oxidation)

Caption: Figure 1. Stepwise degradation pathway of CMENC showing acid-catalyzed deprotection and base-catalyzed saponification.

Experimental Protocols: Forced Degradation

This protocol is designed to be self-validating . The appearance of specific daughter peaks (Cyclohexanone or CME) confirms the stress conditions are working.

Preparation of Stock Solutions
  • Diluent: Methanol:Water (80:20 v/v). Note: High organic content is required due to CMENC's lipophilicity.

  • Concentration: 1.0 mg/mL (CMENC).

  • Control: Prepare a fresh un-stressed sample for comparison.

Stress Conditions Workflow
Stress TypeReagent / ConditionExposure TargetExpected Result (Validation)
Acid Hydrolysis 1.0 mL Stock + 1.0 mL 0.1 N HCl 2-4 hours @ RTMajor Peak: Carbidopa Methyl Ester.Minor Peak: Cyclohexanone (detectable if using GC or low-UV HPLC).
Base Hydrolysis 1.0 mL Stock + 1.0 mL 0.1 N NaOH 1-2 hours @ RTMajor Peak: Carbidopa (free acid) or N-cyclohexylidene acid.Rapid disappearance of parent.
Oxidation 1.0 mL Stock + 1.0 mL 3% H₂O₂ 4-6 hours @ RTComplex Profile: Formation of azo-derivatives. CMENC is more stable than free Carbidopa due to hydrazine protection.
Thermal Solid state, 80°C 24 hoursMinimal degradation (CMENC is thermally robust compared to solution state).
Neutralization (Critical Step)

Before injection, all samples must be quenched to pH 4-5.

  • Acid samples: Neutralize with 1.0 mL 0.1 N NaOH.

  • Base samples: Neutralize with 1.0 mL 0.1 N HCl.

  • Oxidation samples: Quench with sodium metabisulfite solution to prevent on-column oxidation.

Analytical Performance Comparison

Detecting CMENC requires different chromatographic conditions than the API due to the massive polarity shift caused by the cyclohexyl ring.

Method Selection Guide
ParameterStandard Carbidopa Method (USP)CMENC Optimized MethodWhy the difference?
Column C18 (L1), Polar EmbeddedC8 or Phenyl-Hexyl The cyclohexyl group makes CMENC highly retentive on C18. Phenyl-Hexyl provides better selectivity for the aromatic ring vs. the aliphatic ring.
Mobile Phase B Methanol (Low %)Acetonitrile (High %) Methanol is too weak to elute CMENC efficiently. High ACN is needed to sharpen the peak.
Run Time 10-15 mins25-30 mins CMENC elutes much later than the API. A gradient is mandatory.
Detection UV 280 nmUV 220 nm & 280 nm Cyclohexanone (degradant) has poor UV absorbance at 280 nm. Use 220 nm to track the "Schiff base" cleavage by-product.
Recommended Gradient Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase BPhase Description
0.05Equilibrate (Retain Carbidopa/CME)
5.05Isocratic hold for polar degradants
20.080Linear ramp to elute CMENC
25.080Wash lipophilic impurities
25.15Re-equilibrate

References

  • United States Pharmacopeia (USP). Carbidopa Monograph: Impurity Tables and HPLC Conditions. USP-NF Online. Link

  • Rihbany, L. A., & Delaney, M. F. (1981). Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography A. Link

  • Bhatnagar, P., et al. (2014). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Pharmaffiliates. Carbidopa Methyl Ester N-Cyclohexylidene Reference Standard Data.Link

Sources

Safety & Regulatory Compliance

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